molecular formula C15H17NO5 B14813679 (2E)-TCO-PNB ester

(2E)-TCO-PNB ester

Cat. No.: B14813679
M. Wt: 291.30 g/mol
InChI Key: XNTGBHHUEQUWSQ-RYWCDNDXSA-N
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Description

(2E)-TCO-PNB ester is a useful research compound. Its molecular formula is C15H17NO5 and its molecular weight is 291.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H17NO5

Molecular Weight

291.30 g/mol

IUPAC Name

[(1S,2Z)-cyclooct-2-en-1-yl] (4-nitrophenyl) carbonate

InChI

InChI=1S/C15H17NO5/c17-15(20-13-6-4-2-1-3-5-7-13)21-14-10-8-12(9-11-14)16(18)19/h4,6,8-11,13H,1-3,5,7H2/b6-4-/t13-/m1/s1

InChI Key

XNTGBHHUEQUWSQ-RYWCDNDXSA-N

Isomeric SMILES

C1CC/C=C\[C@H](CC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1CCC=CC(CC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to (2E)-TCO-PNB Ester: A Bioorthogonal Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of (2E)-TCO-PNB ester, a bifunctional linker at the forefront of bioorthogonal chemistry. This molecule is instrumental in the precise construction of complex biomolecular architectures, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Chemical Structure and Properties

This compound, with the IUPAC name [(1R,4E)-cyclooct-4-en-1-yl] (4-nitrophenyl) carbonate, is a molecule designed for two-step sequential or one-pot bioconjugation strategies.[1] Its structure features two key reactive moieties: a strained trans-cyclooctene (TCO) group and a p-nitrophenyl (PNB) ester.

The TCO group is the dienophile in the exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a tetrazine partner.[2][3][4][5] This "click chemistry" reaction is characterized by its high efficiency, bioorthogonality, and the absence of cytotoxic catalysts, making it ideal for applications in living systems.[6] The PNB ester, on the other hand, is an amine-reactive group that forms stable amide bonds with primary amines, such as the lysine residues on the surface of proteins.[1][7]

Chemical Structure of this compound:

Caption: Chemical structure of this compound.

Quantitative Data

The following table summarizes the key quantitative properties of this compound.

PropertyValueReference(s)
Molecular Formula C₁₅H₁₇NO₅[1][2][8]
Molecular Weight 291.30 g/mol [1][2][8]
CAS Number 1438415-89-4[1]
Appearance White to off-white solid[2]
Purity ≥95% (HPLC)[1]
Solubility DMSO: 100 mg/mL (343.29 mM)[2]
Boiling Point (Predicted) 433.9 ± 45.0 °C[9]
Density (Predicted) 1.24 ± 0.1 g/cm³[9]
Storage Conditions Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.[2][9]

Reaction Mechanisms and Signaling Pathways

The utility of this compound stems from its two distinct reactive handles, enabling a modular approach to bioconjugation.

Amine Acylation with PNB Ester

The initial step in many applications involves the reaction of the PNB ester with a primary amine on a biomolecule, such as a lysine residue on a protein. This reaction proceeds via nucleophilic acyl substitution, forming a stable amide bond and releasing p-nitrophenol as a byproduct. The reaction is typically carried out in a buffer with a slightly basic pH (around 8.0-8.5) to ensure the amine is deprotonated and thus nucleophilic.

G cluster_0 Amine Acylation TCO_PNB This compound TCO_Biomolecule TCO-Biomolecule Conjugate TCO_PNB->TCO_Biomolecule Nucleophilic Acyl Substitution Biomolecule_NH2 Biomolecule-NH2 (e.g., Protein) Biomolecule_NH2->TCO_Biomolecule p_Nitrophenol p-Nitrophenol (Byproduct) TCO_Biomolecule->p_Nitrophenol Release

Caption: Amine acylation reaction workflow.

Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition

The second, bioorthogonal step involves the reaction of the TCO group with a tetrazine-functionalized molecule. This is a [4+2] cycloaddition reaction where the electron-deficient tetrazine acts as the diene and the strained trans-cyclooctene serves as the dienophile. The reaction is extremely rapid and proceeds without the need for a catalyst, forming an unstable dihydropyridazine intermediate that quickly eliminates nitrogen gas (N₂) to yield a stable pyridazine product.[2][9]

G cluster_1 TCO-Tetrazine Ligation (iEDDA) TCO_Biomolecule TCO-Biomolecule Conjugate Dihydropyridazine Dihydropyridazine Intermediate TCO_Biomolecule->Dihydropyridazine [4+2] Cycloaddition Tetrazine_Probe Tetrazine-Probe (e.g., Fluorophore, Drug) Tetrazine_Probe->Dihydropyridazine Final_Conjugate Stable Biomolecule-Probe Conjugate Dihydropyridazine->Final_Conjugate Retro-[4+2] (N2 Elimination) N2 N2 Gas (Byproduct) Final_Conjugate->N2 Release

Caption: TCO-tetrazine iEDDA ligation pathway.

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Optimization may be required for specific biomolecules and applications.

Protocol for TCO-Functionalization of a Protein

This protocol describes the modification of a protein with a TCO group using this compound.

Materials:

  • Protein of interest

  • This compound

  • Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0-8.5)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Buffer exchange the protein into an amine-free buffer at a concentration of 1-5 mg/mL. Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they will compete with the labeling reaction.

  • Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove the excess, unreacted this compound and the p-nitrophenol byproduct by SEC or dialysis.

Protocol for TCO-Tetrazine Ligation

This protocol describes the reaction between a TCO-functionalized protein and a tetrazine-labeled molecule.

Materials:

  • TCO-modified protein

  • Tetrazine-labeled molecule (e.g., fluorescent dye, drug)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Prepare the TCO-modified protein in the reaction buffer. Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.

  • Ligation Reaction: Mix the TCO-modified protein and the tetrazine-labeled molecule in the desired molar ratio (typically a slight excess of the tetrazine reagent is used).

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction is often complete within this timeframe due to the fast kinetics of the iEDDA reaction.

  • Purification (Optional): If necessary, the final conjugate can be purified from the excess tetrazine reagent by SEC or dialysis.

Experimental Workflow Visualization

The overall experimental workflow for a two-step bioconjugation using this compound is depicted below.

G cluster_workflow Two-Step Bioconjugation Workflow Start Start: Protein of Interest Step1 Step 1: TCO Functionalization (Reaction with this compound) Start->Step1 Purification1 Purification 1 (e.g., SEC, Dialysis) Step1->Purification1 Intermediate TCO-Protein Conjugate Purification1->Intermediate Step2 Step 2: Tetrazine Ligation (Reaction with Tetrazine-Probe) Intermediate->Step2 Purification2 Purification 2 (Optional) (e.g., SEC, Dialysis) Step2->Purification2 End End: Final Conjugate Purification2->End

Caption: General experimental workflow.

Synthesis

Conclusion

This compound is a powerful and versatile tool for researchers in chemistry, biology, and medicine. Its bifunctional nature allows for a modular and efficient approach to the construction of complex bioconjugates. The high reactivity and selectivity of the TCO-tetrazine ligation, coupled with the well-established chemistry of amine-reactive esters, make this compound an invaluable asset for a wide range of applications, from basic research to the development of next-generation therapeutics and diagnostics.

References

An In-Depth Technical Guide to the Mechanism and Application of (2E)-TCO-PNB Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, (2E)-TCO-PNB ester has emerged as a powerful tool in the field of bioorthogonal chemistry. Its utility lies in its bifunctional nature, enabling the straightforward linkage of molecules of interest to amine-containing biomolecules and subsequent rapid, specific reaction with tetrazine-functionalized partners. This guide provides a comprehensive overview of its core mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate its effective implementation in research and development.

Core Mechanism of Action: A Two-Fold Reactivity

The functionality of this compound is rooted in its two key reactive groups: the p-nitrophenyl (PNB) ester and the trans-cyclooctene (TCO) moiety.

  • Amine-Reactive PNB Ester: The PNB ester is an amine-reactive group that allows for the covalent conjugation of the TCO moiety to biomolecules. It reacts with primary amines, such as the side chains of lysine residues in proteins or antibodies, to form a stable amide bond. This reaction proceeds under mild conditions, making it suitable for modifying sensitive biological macromolecules.

  • Bioorthogonal TCO-Tetrazine Ligation: The core of its mechanism lies in the inverse-electron-demand Diels-Alder (iEDDA) reaction between the TCO group and a 1,2,4,5-tetrazine (Tz).[1] This reaction is a cornerstone of "click chemistry" due to its exceptionally fast kinetics, high specificity, and biocompatibility.[1][2] The TCO, a strained and electron-rich dienophile, reacts rapidly with the electron-deficient tetrazine diene.[1] This [4+2] cycloaddition is followed by a retro-Diels-Alder reaction, which irreversibly releases a molecule of dinitrogen (N₂), driving the reaction to completion and forming a stable dihydropyridazine product.[1] This reaction is highly bioorthogonal, meaning it proceeds with high efficiency within complex biological systems without interfering with native biochemical processes.[3]

Quantitative Data

The performance of the TCO-tetrazine ligation is characterized by its exceptionally high second-order rate constants (k₂), which are among the fastest known for bioorthogonal reactions.[1] This allows for efficient labeling at low concentrations, which is crucial for in vivo applications.[1]

Reactant 1 (TCO Derivative)Reactant 2 (Tetrazine Derivative)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent/Conditions
TCO-conjugated CC49 mAb[¹¹¹In]In-labeled-Tz(13 ± 0.08) x 10³PBS, 37 °C
sTCO (conformationally strained)Diphenyl-s-tetrazine analog2.86 x 10⁵Water
sTCO (conformationally strained)Di-2-pyridyl-s-tetrazine analog3.3 x 10⁶Water
General TCOGeneral Tetrazine1 x 10³ - 1 x 10⁶PBS, pH 6-9, RT

Note: The reactivity of TCO derivatives can be influenced by their stereochemistry (axial vs. equatorial) and the presence of activating or deactivating groups. The stability of TCO compounds is also a consideration, as they can slowly isomerize to the less reactive cis-cyclooctene (CCO) form.[4] Therefore, long-term storage at -20°C is recommended.[4]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Monoclonal Antibody

This protocol outlines the steps for labeling a monoclonal antibody (mAb) with this compound.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Size-Exclusion Chromatography (SEC) system with a suitable column (e.g., Superdex 200 or equivalent) for antibody purification[5]

  • Spin desalting columns

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into the Reaction Buffer to a concentration of 2-10 mg/mL. This can be done using a spin desalting column. The slightly basic pH deprotonates the lysine residues, making them more nucleophilic.

  • TCO-PNB Ester Stock Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • While gently vortexing the antibody solution, add a 10- to 20-fold molar excess of the dissolved this compound. The optimal ratio should be determined empirically for each antibody.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted TCO-PNB ester.

  • Purification of the TCO-Conjugated Antibody:

    • Purify the TCO-conjugated mAb from excess reagent and byproducts using a preparative SEC system.[5] Equilibrate the column with PBS and elute the conjugate. The antibody conjugate will elute in the void volume.

    • Alternatively, for smaller scale reactions, use a spin desalting column.[]

  • Characterization:

    • Determine the concentration of the purified TCO-mAb using a NanoDrop spectrophotometer at 280 nm.

    • The degree of labeling (DOL), i.e., the number of TCO molecules per antibody, can be determined using mass spectrometry (MALDI-TOF or ESI-MS).

Protocol 2: TCO-Tetrazine Ligation for Protein-Protein Conjugation

This protocol describes the "click" reaction between a TCO-labeled protein and a tetrazine-labeled protein.

Materials:

  • Purified TCO-labeled protein (from Protocol 1)

  • Tetrazine-labeled protein (prepared using a tetrazine-NHS ester)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the TCO-labeled protein and the tetrazine-labeled protein in the Reaction Buffer. A 1:1 molar ratio is a good starting point, but a slight excess (1.1-1.5 fold) of one component can be used to drive the reaction to completion.

  • Incubation:

    • Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Analysis and Purification:

    • The progress of the reaction can be monitored by the disappearance of the tetrazine's characteristic absorbance at 510-550 nm.[7]

    • The resulting protein-protein conjugate can be purified from any unreacted starting materials by SEC if necessary.

Visualizations

Reaction Mechanism

G cluster_0 Step 1: Amine Conjugation cluster_1 Step 2: Bioorthogonal Ligation TCO_PNB This compound TCO_Protein TCO-Protein Conjugate TCO_PNB->TCO_Protein reacts with Protein_NH2 Protein-NH₂ Protein_NH2->TCO_Protein PNP p-Nitrophenol TCO_Protein->PNP releases Dihydropyridazine Dihydropyridazine Adduct TCO_Protein->Dihydropyridazine iEDDA [4+2] Cycloaddition Tetrazine Tetrazine Tetrazine->Dihydropyridazine Final_Product Stable Conjugate Dihydropyridazine->Final_Product retro-Diels-Alder N2 N₂ Gas Dihydropyridazine->N2 releases G Start Start: Antibody in Amine-Free Buffer Buffer_Exchange 1. Buffer Exchange to pH 8.3-8.5 Start->Buffer_Exchange Add_TCO_PNB 2. Add this compound (10-20x excess) Buffer_Exchange->Add_TCO_PNB Incubate 3. Incubate 1-2h at RT Add_TCO_PNB->Incubate Quench 4. Quench with Tris-HCl Incubate->Quench Purify 5. Purify via Size-Exclusion Chromatography Quench->Purify Characterize 6. Characterize (Conc. & DOL) Purify->Characterize End End: Purified TCO-Antibody Characterize->End G cluster_Cell Inside the Cell TCO_Ligand TCO-tagged Target Ligand CLIPTAC In-situ PROTAC Assembly (CLIPTAC) TCO_Ligand->CLIPTAC Tz_E3 Tetrazine-tagged E3 Ligase Ligand Tz_E3->CLIPTAC Ternary_Complex Ternary Complex Formation (Target-CLIPTAC-E3 Ligase) CLIPTAC->Ternary_Complex Ubiquitination Target Protein Ubiquitination Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation of Target Ubiquitination->Degradation Administer_TCO Administer TCO-Ligand Administer_TCO->TCO_Ligand Administer_Tz Administer Tz-E3 Ligand Administer_Tz->Tz_E3

References

(2E)-TCO-PNB Ester: A Technical Guide for Bioorthogonal Labeling and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

(2E)-TCO-PNB ester is a bifunctional crosslinking reagent pivotal to advancements in chemical biology, drug development, and molecular imaging. This guide provides an in-depth overview of its core applications, experimental protocols, and the underlying chemical principles for researchers, scientists, and professionals in drug development.

Core Concepts and Applications

This compound is a key player in the field of bioorthogonal chemistry, specifically enabling the ligation of molecules in complex biological environments without interfering with native biochemical processes. It features two primary reactive moieties:

  • A trans-cyclooctene (TCO) group: This strained alkene readily participates in an inverse electron demand Diels-Alder (iEDDA) cycloaddition with a tetrazine (Tz) derivative. This "click chemistry" reaction is exceptionally fast and highly specific, proceeding efficiently under physiological conditions without the need for a catalyst.[1]

  • A p-nitrophenyl (PNB) ester : This group is an amine-reactive functional group that allows for the covalent attachment of the TCO moiety to biomolecules containing primary amines, such as the lysine residues in proteins and antibodies.

The principal application of this compound lies in its ability to serve as a linker, introducing a TCO handle onto a molecule of interest. This "TCO-functionalized" molecule can then be selectively reacted with a tetrazine-modified partner. This strategy is widely employed in:

  • Antibody-Drug Conjugate (ADC) Development : For the site-specific conjugation of cytotoxic drugs to monoclonal antibodies, enhancing therapeutic efficacy and minimizing off-target effects.[1]

  • PROTAC (Proteolysis Targeting Chimera) Synthesis : In constructing these heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein for degradation.[2]

  • Probe Development and Imaging : For the attachment of imaging agents (e.g., fluorophores, radioisotopes) to targeting molecules for in vitro and in vivo imaging applications.

  • Targeted Drug Delivery : In the assembly of drug delivery systems where a therapeutic agent is linked to a targeting ligand.

Quantitative Data

Table 1: General Kinetic and Stability Data for TCO-Tetrazine Ligation

ParameterValue/CharacteristicCitation
Reaction Type Inverse Electron Demand Diels-Alder (iEDDA) Cycloaddition[1]
Second-Order Rate Constant (k) Can exceed 10⁶ M⁻¹s⁻¹[3]
Reaction Conditions Physiological (aqueous buffer, pH 7.4, 37°C)[4]
Catalyst Requirement None (catalyst-free)[1]
TCO Stability Can isomerize to the unreactive cis-isomer in the presence of thiols and certain metal ions.[3]
Storage of TCO Compounds Recommended at -20°C, protected from light and moisture.

Table 2: Comparison of Common Bioorthogonal Click Chemistry Reactions

ReactionTypical Second-Order Rate Constant (M⁻¹s⁻¹)Key FeaturesCitation
TCO-Tetrazine (iEDDA) 10³ - 10⁶Extremely fast, catalyst-free, bioorthogonal.[1][3]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) 10⁻¹ - 1Catalyst-free, bioorthogonal, good stability.[1]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) 10² - 10³High yielding, but requires a cytotoxic copper catalyst.[5]

Experimental Protocols

The following are generalized protocols for the use of this compound in common research applications. Optimization is often necessary for specific molecules and experimental systems.

Protocol 1: Antibody Labeling with this compound

This protocol describes the functionalization of a monoclonal antibody with TCO groups.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column for purification

Methodology:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer, BSA), perform a buffer exchange into a non-amine-containing buffer like PBS.

    • Adjust the antibody concentration to 1-5 mg/mL.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM immediately before use.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the this compound stock solution to the antibody solution. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing, protected from light.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted this compound.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess reagent and byproducts by size-exclusion chromatography (SEC).

    • Collect the fractions containing the TCO-labeled antibody.

  • Characterization:

    • Determine the degree of labeling (DOL), i.e., the average number of TCO molecules per antibody, using methods such as MALDI-TOF mass spectrometry or by reacting with a tetrazine-fluorophore conjugate and measuring the absorbance.

Protocol 2: Synthesis of a PROTAC using a TCO-functionalized Intermediate

This protocol outlines a general workflow for the final assembly of a PROTAC molecule using a TCO-functionalized component and a tetrazine-functionalized component.

Materials:

  • TCO-functionalized protein-of-interest (POI) ligand

  • Tetrazine-functionalized E3 ligase ligand

  • Anhydrous reaction solvent (e.g., DMF or DMSO)

Methodology:

  • Reactant Preparation:

    • Dissolve the TCO-functionalized POI ligand and the tetrazine-functionalized E3 ligase ligand in the reaction solvent.

  • Click Reaction:

    • Add a slight molar excess (e.g., 1.1 equivalents) of the tetrazine-functionalized E3 ligase ligand to the solution of the TCO-functionalized POI ligand.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by LC-MS. These reactions are often complete within minutes to a few hours.

  • Purification:

    • Purify the resulting PROTAC molecule using standard chromatographic techniques such as reversed-phase HPLC.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC product using LC-MS and NMR spectroscopy.

Visualizations

The following diagrams illustrate the key workflows and reactions involving this compound.

experimental_workflow_antibody_labeling cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis mAb Monoclonal Antibody in PBS mix Mix mAb and TCO-PNB ester mAb->mix TCO_PNB This compound in DMSO TCO_PNB->mix incubate Incubate 1-2h RT, dark mix->incubate quench Quench with Tris incubate->quench sec Size-Exclusion Chromatography quench->sec labeled_mAb TCO-labeled Antibody sec->labeled_mAb dol Determine Degree of Labeling (DOL) labeled_mAb->dol

Workflow for antibody labeling with this compound.

protac_synthesis_workflow cluster_reactants Reactants cluster_reaction PROTAC Assembly cluster_product Final Product poi_tco POI Ligand-TCO click iEDDA Click Reaction (in DMSO/DMF) poi_tco->click e3_tz E3 Ligase Ligand-Tetrazine e3_tz->click protac PROTAC Molecule click->protac purify Purification (HPLC) protac->purify characterize Characterization (LC-MS, NMR) purify->characterize

General workflow for PROTAC synthesis via TCO-tetrazine ligation.

iedda_reaction TCO Molecule-TCO plus + TCO->plus Tetrazine Molecule-Tetrazine product Molecule-Dihydropyridazine-Molecule + N₂ Tetrazine->product iEDDA Reaction plus->Tetrazine

The inverse electron demand Diels-Alder (iEDDA) reaction.

References

An In-Depth Technical Guide to the Synthesis and Purification of (2E)-TCO-PNB Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of (2E)-TCO-PNB ester, a critical reagent in the field of bioorthogonal chemistry. This document details the underlying chemical principles, experimental protocols, and characterization data for this compound, which is widely utilized for its ability to participate in rapid and specific "click chemistry" reactions.

Introduction

This compound, formally known as (E)-cyclooct-2-en-1-yl (4-nitrophenyl) carbonate, is a key molecule in bioconjugation and drug delivery. It incorporates a strained trans-cyclooctene (TCO) moiety, which serves as a highly reactive dienophile in inverse-electron-demand Diels-Alder (iEDDA) reactions with tetrazines. This reaction is exceptionally fast and proceeds with high selectivity in complex biological environments, making it a cornerstone of bioorthogonal chemistry. The p-nitrophenyl (PNB) ester group provides a reactive handle for the conjugation to amine-containing molecules, such as proteins, peptides, and small-molecule drugs.

Synthesis Overview

The synthesis of this compound is a two-stage process that begins with the formation of the strained trans-cyclooctene ring system, followed by the introduction of the reactive p-nitrophenyl carbonate group.

The overall synthetic pathway can be visualized as follows:

Synthesis_Workflow Synthesis Workflow of this compound cluster_0 Stage 1: Photoisomerization cluster_1 Stage 2: Esterification cluster_2 Purification start cis-Cyclooct-2-en-1-ol photo UV Irradiation (254 nm) + Singlet Sensitizer start->photo trap AgNO3-Silica Gel Chromatography photo->trap intermediate (2E)-Cyclooct-2-en-1-ol trap->intermediate reagent p-Nitrophenyl Chloroformate + Base (e.g., Pyridine) product This compound reagent->product intermediate2->reagent purify Column Chromatography final_product Purified this compound purify->final_product product2->purify

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of trans-cyclooctenes and the formation of p-nitrophenyl carbonates.

Stage 1: Synthesis of (2E)-Cyclooct-2-en-1-ol

The key to this synthesis is the photoisomerization of the thermodynamically more stable cis-isomer to the strained trans-isomer. A continuous flow setup is often employed to trap the trans-isomer as it is formed, thereby shifting the reaction equilibrium towards the desired product.

Materials:

  • cis-Cyclooct-2-en-1-ol

  • Methyl benzoate (singlet sensitizer)

  • Hexanes or Cyclohexane (solvent)

  • Silver nitrate (AgNO₃)

  • Silica gel (for chromatography)

  • Ammonium hydroxide solution (for elution)

  • Quartz reaction vessel

  • UV lamp (254 nm)

  • Peristaltic pump

  • Chromatography column

Procedure:

  • Preparation of AgNO₃-Silica Gel: Prepare a slurry of silica gel in deionized water and add a solution of silver nitrate. Remove the water under reduced pressure to obtain a free-flowing powder. Pack this material into a chromatography column.

  • Reaction Setup: In a quartz reaction vessel, dissolve cis-cyclooct-2-en-1-ol and methyl benzoate in hexanes.

  • Photoisomerization: Irradiate the solution with a 254 nm UV lamp. Simultaneously, circulate the reaction mixture through the prepared AgNO₃-silica gel column using a peristaltic pump. The trans-cyclooctenol will be selectively retained on the column.

  • Monitoring the Reaction: The reaction progress can be monitored by periodically taking small aliquots from the reaction vessel and analyzing them by GC-MS or ¹H NMR to observe the disappearance of the cis-isomer.

  • Elution of the trans-Isomer: Once the photoisomerization is complete, wash the AgNO₃-silica gel column with fresh hexanes to remove any remaining starting material and sensitizer. Elute the complexed (2E)-cyclooct-2-en-1-ol from the column using a solution of ammonium hydroxide in water/ether.

  • Work-up: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2E)-cyclooct-2-en-1-ol.

Stage 2: Synthesis of this compound

This stage involves the reaction of the newly formed (2E)-cyclooct-2-en-1-ol with p-nitrophenyl chloroformate in the presence of a base.

Materials:

  • (2E)-Cyclooct-2-en-1-ol

  • p-Nitrophenyl chloroformate

  • Pyridine or Triethylamine (base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Dissolve (2E)-cyclooct-2-en-1-ol in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) and cool to 0 °C in an ice bath.

  • Addition of Base: Add pyridine or triethylamine to the solution.

  • Addition of Chloroformate: Slowly add a solution of p-nitrophenyl chloroformate in the same solvent to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification

The crude product is typically purified by column chromatography on silica gel.

Procedure:

  • Column Preparation: Pack a chromatography column with silica gel and equilibrate with a non-polar solvent system, such as a mixture of hexanes and ethyl acetate.

  • Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes. The polarity of the eluent should be gradually increased to separate the product from any impurities.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a solid.

Data Presentation

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
CAS Number 1580501-97-8
Molecular Formula C₁₅H₁₇NO₅
Molecular Weight 291.30 g/mol
Appearance White to off-white solid
Storage Conditions -20°C, under inert atmosphere

Characterization Data

While specific spectra are proprietary to commercial suppliers, typical characterization data for this compound would include:

  • ¹H NMR: The spectrum would show characteristic peaks for the protons on the trans-cyclooctene ring, including the olefinic protons, as well as the aromatic protons of the p-nitrophenyl group.

  • ¹³C NMR: The spectrum would display the corresponding carbon signals, including those of the strained double bond in the TCO ring and the carbonyl carbon of the carbonate.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the mass of the molecule, confirming its identity.

Application in Bioorthogonal Chemistry

The primary application of this compound is in bioconjugation via the iEDDA reaction. The workflow for a typical protein labeling experiment is as follows:

Bioorthogonal_Workflow Protein Labeling Workflow cluster_0 Step 1: Amine Modification cluster_1 Step 2: Bioorthogonal Ligation protein Amine-containing Biomolecule (e.g., Protein) conjugation Conjugation Reaction (Amine reacts with PNB ester) protein->conjugation tco_pnb This compound tco_pnb->conjugation tco_protein TCO-labeled Biomolecule conjugation->tco_protein tetrazine Tetrazine-functionalized Probe (e.g., Fluorophore, Drug) ligation iEDDA Reaction ('Click Chemistry') tetrazine->ligation final_conjugate Labeled Biomolecule Conjugate ligation->final_conjugate tco_protein2->ligation

Caption: General workflow for protein labeling using this compound.

Conclusion

The synthesis and purification of this compound, while involving specialized photochemical techniques, provides access to a versatile and powerful tool for chemical biology and drug development. The protocols and information presented in this guide offer a comprehensive resource for researchers working in these fields. The high reactivity and bioorthogonality of the TCO-tetrazine ligation continue to drive innovation in areas such as targeted drug delivery, in vivo imaging, and the study of complex biological systems.

(2E)-TCO-PNB ester reaction with tetrazine kinetics

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Kinetics of the (2E)-trans-Cyclooctene (TCO) and Tetrazine Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a trans-cyclooctene (TCO) and a 1,2,4,5-tetrazine (Tz) is a cornerstone of bioorthogonal chemistry.[1][2] This reaction is distinguished by its exceptional speed, high specificity, and ability to proceed under physiological conditions without the need for a catalyst.[3][4] Reagents such as (2E)-TCO-p-nitrophenyl (PNB) ester are activated esters designed to covalently attach the highly reactive TCO moiety to biomolecules, typically via primary amines like lysine residues. Once conjugated, the TCO group is ready for rapid and specific ligation with a tetrazine-functionalized molecule.

This guide provides a detailed overview of the kinetics of the TCO-tetrazine ligation, summarizing key quantitative data, outlining experimental protocols for kinetic analysis, and illustrating the underlying chemical and experimental workflows. The reaction's unmatched kinetics, with second-order rate constants (k₂) reported to reach as high as 10⁶ M⁻¹s⁻¹, make it an invaluable tool for applications demanding high efficiency at low reactant concentrations, such as in vivo imaging, antibody-drug conjugation, and live-cell labeling.[3][5]

Reaction Mechanism

The TCO-tetrazine ligation proceeds through a [4+2] inverse-electron-demand Diels-Alder cycloaddition. The electron-deficient tetrazine (diene) reacts rapidly with the strained, electron-rich TCO (dienophile). This initial cycloaddition is followed by a retro-Diels-Alder reaction, which irreversibly eliminates dinitrogen gas (N₂) to form a stable dihydropyridazine product.[3][6] This process is highly efficient and produces N₂ as the sole byproduct.[3]

G cluster_reactants Reactants cluster_products Products TCO trans-Cyclooctene (TCO) (Dienophile) Intermediate Unstable Cycloadduct TCO->Intermediate + Tetrazine Tetrazine 1,2,4,5-Tetrazine (Diene) Dihydropyridazine Stable Dihydropyridazine Adduct Nitrogen Nitrogen Gas (N₂) Intermediate->Dihydropyridazine Retro-Diels-Alder Intermediate->Nitrogen

Mechanism of the TCO-Tetrazine IEDDA Ligation.

Quantitative Kinetic Data

The reaction rate of the TCO-tetrazine ligation is highly dependent on the specific structures of the reactants, particularly the substituents on the tetrazine ring. Electron-withdrawing groups on the tetrazine generally accelerate the reaction, while electron-donating groups slow it down.[7][8] The table below summarizes reported second-order rate constants for various TCO and tetrazine pairs under different conditions.

Dienophile (TCO Derivative)Diene (Tetrazine Derivative)k₂ (M⁻¹s⁻¹)ConditionsReference(s)
TCO3,6-di(2-pyridyl)-s-tetrazine~20009:1 MeOH:water[9]
TCO-OH5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine210PBS, pH 7.4, 37°C[10]
sTCO3-methyl-6-phenyl-tetrazine420 ± 49ACN/PBS[1]
TCO-PEG₄Me4Pyr-Tz69,400DPBS[1]
TCOGeneral Range210 - 30,000PBS, pH 7.4, 37°C[10]
TCOGeneral Rangeup to 30,000Aqueous Media[1]
TCOGeneral Range> 800Not specified[4][11]
TCOGeneral Rangeup to 22,000Not specified[12]

Note: Reaction rates are highly sensitive to the specific molecular structures and experimental conditions. The values presented are for comparison purposes.

Experimental Protocols

Accurate determination of the kinetic parameters for the TCO-tetrazine reaction is crucial for its application. The most common methods employed are UV-Vis Spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Kinetic Analysis by UV-Vis Spectroscopy

This method leverages the characteristic absorbance of the tetrazine chromophore, which is typically found between 510 and 550 nm.[1][3] The disappearance of this absorbance is monitored over time to calculate the reaction rate. For extremely fast reactions, a stopped-flow spectrophotometer is necessary.[7][13]

Methodology:

  • Prepare Stock Solutions: Create concentrated stock solutions of the TCO derivative and the tetrazine in a suitable organic solvent like DMSO or DMF.[1]

  • Determine Molar Extinction Coefficient (ε): Accurately measure the molar extinction coefficient of the specific tetrazine at its λmax in the final reaction buffer (e.g., PBS, pH 7.4).[1]

  • Set Up Reaction:

    • For pseudo-first-order conditions, use a significant excess (e.g., >10-fold) of the TCO derivative.[13]

    • Equilibrate solutions to the desired temperature (e.g., 37°C) in separate syringes of a stopped-flow instrument or in a temperature-controlled cuvette holder.[7][13]

  • Initiate and Monitor:

    • Rapidly mix the reactant solutions to initiate the reaction.[1]

    • Immediately begin recording the decrease in absorbance at the tetrazine's λmax at regular intervals until the reaction is complete.[7]

  • Data Analysis:

    • Fit the absorbance decay curve to a pseudo-first-order or second-order rate equation to determine the observed rate constant (k_obs).[1]

    • Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the reactant in excess (k₂ = k_obs / [TCO]).[13]

G cluster_prep Preparation cluster_exp Experiment (Stopped-Flow Spectrophotometer) cluster_analysis Data Analysis p1 Prepare TCO Stock (e.g., 1 mM in DMSO) e1 Dilute Stocks into Reaction Buffer (e.g., PBS) p1->e1 p2 Prepare Tetrazine Stock (e.g., 100 µM in DMSO) p2->e1 e2 Load Reactants into Separate Syringes e1->e2 e3 Equilibrate to 37°C e2->e3 e4 Rapidly Mix & Initiate Reaction e3->e4 e5 Monitor Absorbance Decrease (e.g., at 520 nm) over Time e4->e5 a1 Plot Absorbance vs. Time e5->a1 a2 Fit Data to Kinetic Model (e.g., Pseudo-First-Order) a1->a2 a3 Calculate k_obs a2->a3 a4 Calculate k₂ (k₂ = k_obs / [TCO]) a3->a4

Workflow for Kinetic Analysis via UV-Vis Spectroscopy.
Protocol 2: Kinetic Analysis by LC-MS

For reactions that may be difficult to monitor via UV-Vis (e.g., due to interfering chromophores) or to confirm product formation, LC-MS is a powerful alternative.

Methodology:

  • Reaction Setup: Combine known concentrations of the TCO derivative and tetrazine in a vial at a specific temperature.[1]

  • Time Points: At defined time intervals, withdraw a small aliquot of the reaction mixture.[1]

  • Quenching: Immediately stop the reaction in the aliquot. This can be achieved by rapid dilution with a solvent that halts the reaction or by adding a scavenger reagent.[1]

  • LC-MS Analysis: Analyze each quenched sample by LC-MS to quantify the concentrations of the remaining reactants and the newly formed product.

  • Data Analysis: Plot the concentration of a reactant versus time and fit the data to the appropriate second-order rate law to determine the rate constant.

Application Workflow: Protein Labeling

A primary application of TCO-PNB or TCO-NHS esters is the labeling of proteins for subsequent detection or modification. The workflow involves two main stages: activation of the protein with TCO and the subsequent bioorthogonal ligation with a tetrazine probe.

G cluster_activation Step 1: Protein Activation with TCO cluster_ligation Step 2: Bioorthogonal Ligation p1 Protein of Interest (e.g., Antibody) p2 Buffer Exchange into Amine-Free Buffer (pH 7.5-8.5) p1->p2 p3 Add TCO-NHS/PNB Ester (10-20x molar excess) p2->p3 p4 Incubate (e.g., 1 hr, RT) p3->p4 p5 Quench & Purify (e.g., Desalting Column) p4->p5 p6 TCO-Labeled Protein p5->p6 l2 Mix TCO-Protein and Tz-Probe (1:1.5 ratio) p6->l2 l1 Tetrazine-Probe (e.g., Tz-Fluorophore) l1->l2 l3 Incubate (e.g., 30-60 min, RT) l2->l3 l4 Labeled Protein Conjugate l3->l4

Workflow for Protein Labeling via TCO-Tetrazine Ligation.

Conclusion

The reaction between trans-cyclooctene and tetrazine derivatives offers an unparalleled combination of speed, selectivity, and biocompatibility, establishing it as a premier tool in chemical biology and drug development.[4][6] Understanding the kinetics of this ligation is essential for designing robust and efficient bioconjugation strategies. By leveraging detailed experimental protocols and a growing body of quantitative data, researchers can precisely control the labeling of complex biomolecules, enabling advanced applications from pretargeted imaging to the construction of novel therapeutic modalities.[5] The continued exploration of new TCO and tetrazine structures promises to further expand the kinetic landscape, offering even greater control for future bioorthogonal applications.

References

Solubility Profile of (2E)-TCO-PNB Ester in DMSO and Aqueous Buffers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of (2E)-TCO-PNB ester, a critical amine-reactive building block utilized in bioconjugation and proteomics. Understanding its solubility in both organic solvents and aqueous systems is paramount for the successful design and execution of labeling experiments, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.

Core Executive Summary

This compound exhibits excellent solubility in dimethyl sulfoxide (DMSO), a common solvent for preparing stock solutions of water-insoluble compounds. However, its solubility in aqueous buffers is markedly limited. This guide details the best practices for preparing and handling this compound solutions, presents available solubility data, and outlines experimental protocols for its use in bioconjugation workflows. The inherent challenges of working with this hydrophobic molecule in aqueous environments are addressed, with a focus on mitigating precipitation and hydrolysis to ensure efficient conjugation to target biomolecules.

Data Presentation: Solubility of this compound

The quantitative data available for the solubility of this compound is summarized in the table below. It is important to note the significant difference in solubility between DMSO and aqueous media.

Solvent/Buffer SystemReported SolubilityMolar Concentration (approx.)Key Remarks
Dimethyl Sulfoxide (DMSO) 100 mg/mL[1]343.29 mM[1]Ultrasonic assistance may be required for complete dissolution. The use of newly opened, anhydrous DMSO is recommended as the compound's solubility can be significantly impacted by the hygroscopic nature of DMSO.[1]
Aqueous Buffers (e.g., PBS) Poor / Not Recommended for Direct DissolutionNot ApplicableDirect dissolution in aqueous buffers is not advised due to the hydrophobic nature of the molecule, which can lead to precipitation and low labeling efficiency.[2] For aqueous reactions, a stock solution in an organic solvent like DMSO should be prepared first and then added to the aqueous reaction mixture.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO

This protocol describes the standard procedure for preparing a high-concentration stock solution of this compound, which can then be used for subsequent dilutions into aqueous reaction buffers.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Ultrasonic bath

  • Calibrated micropipettes

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound in a sterile, dry microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 100 mg/mL solution, add 10 µL of DMSO per 1 mg of ester).

  • Vortex the mixture vigorously for 1-2 minutes to aid dissolution.

  • If the compound is not fully dissolved, place the tube in an ultrasonic bath and sonicate for 5-10 minutes, or until the solution is clear.[1]

  • Visually inspect the solution to ensure no particulate matter remains.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] Under these conditions, the stock solution is stable for up to one month at -20°C and up to six months at -80°C.[1]

Protocol 2: General Procedure for Labeling Primary Amines in an Aqueous Buffer

This protocol outlines a general workflow for the bioconjugation of proteins or other amine-containing biomolecules with this compound using a DMSO stock solution.

Materials:

  • Concentrated stock solution of this compound in DMSO (from Protocol 1)

  • Biomolecule (e.g., protein, antibody) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • Reaction buffer (amine-free, e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Prepare the biomolecule solution at a suitable concentration in an amine-free reaction buffer. Buffers containing primary amines such as Tris or glycine must be avoided as they will compete for reaction with the ester.

  • Calculate the required volume of the this compound DMSO stock solution to achieve the desired molar excess for the labeling reaction. A 10- to 20-fold molar excess of the ester over the biomolecule is a common starting point.

  • While gently vortexing or stirring the biomolecule solution, slowly add the calculated volume of the this compound stock solution. The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v) to minimize its effects on protein structure and function.

  • Incubate the reaction mixture at room temperature for 30-60 minutes, or at 4°C for 2-4 hours. The optimal reaction time and temperature may need to be determined empirically for each specific system.

  • To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted ester. Incubate for an additional 15-30 minutes.

  • Purify the labeled biomolecule from excess, unreacted this compound and byproducts using an appropriate method such as size-exclusion chromatography or dialysis.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key chemical transformation and a typical experimental workflow involving this compound.

cluster_0 Step 1: Amine Labeling cluster_1 Step 2: Bioorthogonal Ligation TCO_PNB This compound Labeled_Protein TCO-Labeled Protein TCO_PNB->Labeled_Protein + Protein Protein with Primary Amine (-NH2) Protein->Labeled_Protein Conjugate Final Bioconjugate Labeled_Protein->Conjugate Tetrazine Tetrazine-Functionalized Molecule Tetrazine->Conjugate +

Caption: Bioconjugation workflow using this compound.

G A Prepare Stock Solution (this compound in DMSO) C Combine and React (Add stock solution to biomolecule) A->C B Prepare Biomolecule (in amine-free buffer) B->C D Quench Reaction (Add Tris buffer) C->D E Purify Conjugate (e.g., Size-Exclusion Chromatography) D->E

Caption: Experimental workflow for protein labeling.

Discussion and Considerations

The poor aqueous solubility of this compound is a critical factor to consider in experimental design. The p-nitrophenyl (PNB) ester is susceptible to hydrolysis in aqueous solutions, a reaction that is accelerated at higher pH values. This hydrolysis competes with the desired amine-labeling reaction and can reduce conjugation efficiency. Therefore, it is recommended to perform labeling reactions at a slightly basic pH (7.2-8.3) to ensure that the target primary amines are deprotonated and nucleophilic, while minimizing the rate of hydrolysis.

For applications requiring higher aqueous solubility, alternative reagents incorporating hydrophilic linkers, such as polyethylene glycol (PEG), between the TCO moiety and the amine-reactive group are commercially available. These derivatives often exhibit improved solubility and reduced aggregation of the labeled biomolecule.

Conclusion

This compound is a valuable reagent for the introduction of trans-cyclooctene moieties onto biomolecules for subsequent bioorthogonal ligation. Its high solubility in DMSO allows for the convenient preparation of concentrated stock solutions. However, its poor aqueous solubility necessitates careful experimental design, involving the use of a DMSO stock solution and controlled addition to the aqueous reaction mixture to prevent precipitation and ensure efficient labeling. By following the protocols and considerations outlined in this guide, researchers can effectively utilize this compound in their bioconjugation strategies.

References

An In-depth Technical Guide to (2E)-TCO-PNB Ester: A Bioorthogonal Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2E)-TCO-PNB ester, a bifunctional linker at the forefront of bioconjugation and chemical biology. We will delve into its chemical properties, reaction mechanisms, and provide detailed experimental protocols for its application in labeling and modifying biomolecules. This guide is intended to equip researchers with the knowledge to effectively utilize this powerful tool in their drug development and research endeavors.

Core Properties of this compound

This compound, also known as (E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate, is a molecule designed for bioorthogonal chemistry. It possesses two key reactive moieties: a strained trans-cyclooctene (TCO) group and an amine-reactive p-nitrophenyl (PNB) ester. This dual functionality allows for a two-step ligation strategy, making it a versatile tool for constructing complex biomolecular architectures, such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras)[1][2].

Chemical and Physical Data

The fundamental properties of this compound are summarized in the table below. It is important to note that multiple CAS numbers are associated with this compound, potentially reflecting different isomers or batches provided by various suppliers. The most frequently cited CAS numbers are 1580501-97-8 and 1438415-89-4[2][3].

PropertyValueSource(s)
Molecular Formula C₁₅H₁₇NO₅[2][3][4]
Molecular Weight 291.30 g/mol [1][2][3]
CAS Number 1580501-97-8 / 1438415-89-4[2][3]
Appearance Pale yellow or white to slightly grey solid[4]
Purity ≥ 95% (HPLC)[4]
Solubility Soluble in organic solvents such as DMSO, DMF, DCM, THF, and Chloroform[4]
Storage Conditions Store at -20°C, desiccated. Shipped at ambient temperature or on dry ice.[4][5]

Reaction Mechanisms and Signaling Pathways

The utility of this compound lies in its two orthogonal reactive handles. The TCO group participates in an inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine, while the PNB ester reacts with primary amines through nucleophilic acyl substitution.

TCO-Tetrazine Ligation: A Bioorthogonal Click Reaction

The reaction between the TCO group and a tetrazine is a cornerstone of bioorthogonal chemistry[6]. This iEDDA cycloaddition is exceptionally fast and proceeds without the need for a catalyst, making it ideal for use in complex biological media[6][7]. The reaction is characterized by the formation of a stable dihydropyridazine bond and the release of nitrogen gas as the only byproduct[7].

The exceptional kinetics of this reaction, with second-order rate constants reported to be as high as 1 x 10⁶ M⁻¹s⁻¹, allow for efficient labeling at low concentrations[7][8]. The reaction progress can often be monitored by the disappearance of the characteristic color of the tetrazine[9].

TCO_Tetrazine_Ligation TCO This compound TransitionState [4+2] Cycloaddition TCO->TransitionState + Tetrazine Tetrazine-modified Molecule Tetrazine->TransitionState Dihydropyridazine Stable Dihydropyridazine Conjugate TransitionState->Dihydropyridazine Retro-Diels-Alder N2 N₂ (gas) Dihydropyridazine->N2 PNB_Amine_Reaction PNB_Ester This compound Tetrahedral_Intermediate Tetrahedral Intermediate PNB_Ester->Tetrahedral_Intermediate + Amine Primary Amine (e.g., Protein-Lys) Amine->Tetrahedral_Intermediate Carbamate_Product Stable Carbamate Conjugate Tetrahedral_Intermediate->Carbamate_Product - p-Nitrophenolate PNP p-Nitrophenol Carbamate_Product->PNP Two_Step_Workflow cluster_step1 Step 1: Amine Modification cluster_step2 Step 2: TCO-Tetrazine Ligation Start_Mol Amine-containing Molecule (e.g., Protein) Reaction1 PNB Ester Aminolysis (Organic Solvent/Aqueous Buffer pH > 7) Start_Mol->Reaction1 TCO_PNB This compound TCO_PNB->Reaction1 TCO_Modified_Mol TCO-modified Molecule Reaction1->TCO_Modified_Mol Purification1 Purification (e.g., Desalting Column) TCO_Modified_Mol->Purification1 Reaction2 iEDDA Reaction (Aqueous Buffer, RT) Purification1->Reaction2 Tetrazine_Mol Tetrazine-modified Molecule Tetrazine_Mol->Reaction2 Final_Conjugate Final Conjugate Reaction2->Final_Conjugate Purification2 Purification (e.g., SEC) Final_Conjugate->Purification2

References

The Strategic Application of (2E)-TCO-PNB Ester in Bioorthogonal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry has revolutionized our ability to study and manipulate biological systems in their native environment. Among the arsenal of bioorthogonal tools, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine stands out for its exceptionally fast reaction kinetics and superb biocompatibility.[1][2] This technical guide provides an in-depth exploration of a key reagent in this field: (2E)-TCO-PNB ester. This heterobifunctional linker, featuring a reactive TCO moiety for tetrazine ligation and a p-nitrophenyl (PNB) ester for amine conjugation, offers a versatile platform for a range of applications, from targeted drug delivery to advanced bioconjugation.[3][4]

This compound serves as a critical building block for introducing the highly reactive TCO group onto biomolecules and other substrates.[5] The PNB ester allows for covalent modification of primary and secondary amines, such as those on lysine residues of proteins or on small-molecule drugs.[3][6] Once conjugated, the TCO group is available for an extremely rapid and specific "click" reaction with a tetrazine-functionalized partner molecule.[1][2] This guide will detail the quantitative aspects of this chemistry, provide comprehensive experimental protocols, and visualize complex workflows where this compound is a central component.

Core Properties and Reactivity

This compound is a versatile reagent characterized by its dual reactivity. The molecule's core is the strained trans-cyclooctene ring, which is the driving force for the rapid IEDDA reaction with tetrazines.[7] The PNB ester provides a reliable method for conjugation to amine-containing molecules.

Quantitative Data Summary

The performance of this compound in bioorthogonal applications is dictated by its reaction kinetics and stability. While specific kinetic data for the this compound is not extensively published, the reactivity can be reliably inferred from studies on structurally similar TCO derivatives. The tables below summarize key quantitative data for TCO-tetrazine reactions and the stability of the TCO group.

Table 1: Reaction Kinetics of TCO Derivatives with Tetrazines

TCO DerivativeTetrazine DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent/ConditionsReference(s)
trans-cyclooctene (parent)3,6-di(2-pyridyl)-s-tetrazine~2,0009:1 MeOH:water[8]
TCO-conjugate[¹¹¹In]In-labeled-Tz(13 ± 0.08) x 10³PBS, 37 °C[9]
sTCO (strained)3,6-diphenyl-s-tetrazine3,100MeOH, 25 °C[10]
sTCO (strained)3,6-di(2-pyridyl)-s-tetrazine22,000MeOH, 25 °C[11]
sTCO (strained)Water-soluble 3,6-diphenyl-s-tetrazine2.86 x 10⁵Water[12]
sTCO (strained)Water-soluble 3,6-di(2-pyridyl)-s-tetrazine3.3 x 10⁶Water[12]

Table 2: Stability of TCO Derivatives

TCO DerivativeConditionHalf-life / Stability MetricReference(s)
TCO-conjugated antibodyin vivo75% reactive after 24 hours[9]
sTCO-conjugated antibodyin vivo0.67 days[9]
d-TCO (stabilized)Human serum, room temp.>97% trans-isomer after 4 days[13]
General TCOLong-term storageNot recommended due to isomerization to CCO[3][14]

Key Applications and Experimental Workflows

The unique properties of this compound enable its use in sophisticated biological applications, most notably in pre-targeted drug delivery and the construction of antibody-drug conjugates (ADCs).

Pre-targeted Drug Delivery

In a pre-targeted approach, a biomolecule, such as an antibody modified with a TCO group, is administered first.[15] This antibody accumulates at the target site (e.g., a tumor). After unbound antibody has cleared from circulation, a tetrazine-modified therapeutic agent is administered.[15] The fast TCO-tetrazine click reaction ensures that the drug is activated or concentrated specifically at the target site, minimizing off-target toxicity.[1][16]

Pretargeted_Drug_Delivery cluster_step1 Step 1: Antibody Administration & Targeting cluster_step2 Step 2: Clearance of Unbound Antibody cluster_step3 Step 3: Administration of Tetrazine-Drug cluster_step4 Step 4: Bioorthogonal Activation at Target Site Ab_TCO Antibody-TCO Conjugate Tumor Tumor Cell Ab_TCO->Tumor Binding to Tumor Antigen Bloodstream Bloodstream Clearance Systemic Clearance Bloodstream->Clearance Tz_Drug Tetrazine-Drug Prodrug Tz_Drug_Blood Tz-Drug in Bloodstream Tz_Drug->Tz_Drug_Blood Tumor_Targeted Tumor with Bound Ab-TCO Tz_Drug_Blood->Tumor_Targeted IEDDA Click Reaction Activated_Drug Activated Drug Tumor_Targeted->Activated_Drug Drug Release

A pre-targeted drug delivery workflow using TCO-tetrazine ligation.
Antibody-Drug Conjugate (ADC) Activation

This compound is also instrumental in creating ADCs with a "click-to-release" mechanism.[9][17] In this strategy, a drug is linked to the TCO moiety via a cleavable linker. The TCO-drug conjugate is then attached to an antibody. Upon reaction with a tetrazine, the IEDDA cycloaddition triggers a chemical rearrangement that cleaves the linker and releases the active drug.[17][18] This provides temporal and spatial control over drug activation.

ADC_Activation cluster_conjugate Antibody-Drug Conjugate (ADC) cluster_activation Activation Trigger cluster_reaction Bioorthogonal Reaction cluster_release Drug Release ADC Antibody-TCO-Drug Conjugate IEDDA Inverse Electron-Demand Diels-Alder Reaction ADC->IEDDA Tetrazine Administered Tetrazine Tetrazine->IEDDA Released_Drug Active Drug IEDDA->Released_Drug Linker Cleavage Byproducts Antibody-Pyridazine Adduct + N₂ Gas IEDDA->Byproducts

Click-to-release mechanism for ADC activation.

Detailed Experimental Protocols

The following protocols provide a general framework for the use of this compound. Optimization may be required for specific applications.

Protocol 1: Labeling of Amine-Containing Small Molecules in Organic Solvent

This protocol is suitable for modifying small molecules or peptides that are soluble in organic solvents.[19]

Materials:

  • This compound

  • Amine-containing molecule of interest

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC for purification

  • Mass spectrometer for analysis

Procedure:

  • Dissolution: Dissolve the amine-containing molecule in anhydrous DMF or DMSO to a final concentration of 1-10 mM.

  • Base Addition: Add 2-3 molar equivalents of a non-nucleophilic base such as TEA or DIPEA to the reaction mixture. This deprotonates the amine, increasing its nucleophilicity.

  • Addition of this compound: Add 1.1-1.5 molar equivalents of this compound, dissolved in a small amount of anhydrous DMF or DMSO, to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. The reaction progress can be monitored by LC-MS.

  • Purification: Upon completion, purify the TCO-labeled product using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the product by mass spectrometry and NMR if necessary.

  • Storage: Store the purified, lyophilized product at -20°C or -80°C, protected from light and moisture.[20]

Protocol 2: Two-Step Protein Labeling and Bioconjugation

Due to the potential for hydrolysis of the PNB ester and the recommendation to use this compound in organic media, a two-step approach is often necessary for proteins.[6] This involves first labeling a tetrazine onto the protein in an aqueous buffer, followed by reaction with a TCO-modified small molecule (prepared as in Protocol 1). An alternative, if the protein can tolerate it, is to perform the initial labeling in a mixed organic/aqueous solvent system.

Step A: Labeling Protein with a Tetrazine-NHS Ester

Materials:

  • Protein of interest

  • Tetrazine-NHS ester

  • Amine-free buffer (e.g., PBS, pH 7.4-8.0)

  • Anhydrous DMSO or DMF

  • Size-exclusion chromatography (SEC) column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.4-8.0) at a concentration of 1-5 mg/mL.

  • Prepare Tetrazine-NHS Ester: Immediately before use, dissolve the Tetrazine-NHS ester in a small volume of anhydrous DMSO or DMF to create a 10-20 mM stock solution.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the Tetrazine-NHS ester stock solution to the protein solution.

  • Incubation: Incubate the reaction for 60 minutes at room temperature with gentle mixing.

  • Purification: Remove excess, unreacted Tetrazine-NHS ester using an SEC desalting column, exchanging the buffer back to a suitable buffer for the next step (e.g., PBS, pH 7.4).

Step B: TCO-Tetrazine Click Reaction

Materials:

  • Tetrazine-labeled protein (from Step A)

  • TCO-labeled small molecule (from Protocol 1)

  • PBS buffer, pH 7.4

Procedure:

  • Prepare Reactants: The purified tetrazine-labeled protein should be in PBS, pH 7.4. Dissolve the TCO-labeled small molecule in a minimal amount of a water-miscible solvent like DMSO, then dilute into the reaction buffer.

  • Click Reaction: Add a 1.1- to 5-fold molar excess of the TCO-labeled small molecule to the tetrazine-labeled protein.

  • Incubation: The reaction is typically complete within 30-60 minutes at room temperature at micromolar concentrations.

  • Purification of Final Conjugate: If necessary, remove the excess, unreacted TCO-labeled small molecule by SEC or dialysis.

  • Analysis and Storage: Characterize the final conjugate by SDS-PAGE and/or mass spectrometry. Store the purified conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage, protected from light.

Conclusion

This compound is a powerful and versatile tool in the field of bioorthogonal chemistry. Its dual functionality allows for the straightforward introduction of the highly reactive trans-cyclooctene moiety onto a wide range of amine-containing molecules. The exceptionally fast kinetics of the subsequent TCO-tetrazine IEDDA reaction provides researchers with the ability to perform highly specific conjugations in complex biological environments. The applications in pre-targeted drug delivery and click-to-release systems highlight the potential of this reagent to create more effective and targeted therapeutics. By understanding the quantitative aspects of its reactivity and following robust experimental protocols, scientists can effectively leverage this compound to advance their research in chemical biology, drug discovery, and beyond.

References

The TCO Group in Click Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The trans-cyclooctene (TCO) group has emerged as a powerhouse in the field of bioorthogonal chemistry, enabling the precise and efficient modification of biomolecules in complex biological systems. Its reactivity in the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazine partners, known as the TCO-tetrazine ligation, offers a combination of speed, selectivity, and biocompatibility that is unmatched by many other click chemistry reactions. This technical guide provides a comprehensive overview of the TCO group, its properties, and its applications, with a focus on quantitative data and detailed experimental protocols.

Core Principles of TCO-Tetrazine Bioorthogonal Ligation

The foundation of the TCO group's utility lies in its highly strained trans-configured double bond within an eight-membered ring.[1] This ring strain is the driving force for its rapid reaction with 1,2,4,5-tetrazines. The TCO-tetrazine ligation proceeds through a two-step mechanism: an initial [4+2] IEDDA cycloaddition followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, forming a stable dihydropyridazine product.[1][2]

Key characteristics of this reaction include:

  • Exceptional Reaction Kinetics: The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 107 M-1s-1.[1][2] This allows for efficient conjugation even at the low concentrations typical of biological systems.[1][3]

  • Biocompatibility: The reaction proceeds readily under physiological conditions (aqueous media, room temperature, and a pH range of 6-9) without the need for cytotoxic catalysts like copper, which are often required for other click chemistry reactions.[3][4]

  • High Specificity and Orthogonality: TCO and tetrazine groups are abiotic and do not react with naturally occurring functional groups in biomolecules, such as amines, thiols, and carboxylates.[1][4] This ensures highly specific conjugation with minimal off-target reactions.[4]

  • Irreversibility and Stability: The formation of the dihydropyridazine bond is irreversible, and the resulting conjugate is highly stable under biological conditions.[1]

The TCO Group: Structure, Reactivity, and Derivatives

The inherent ring strain of the TCO group dictates its reactivity.[1] Over the years, various TCO derivatives have been developed to modulate reactivity, stability, and hydrophilicity for specific applications.[5] The reactivity of TCOs can be enhanced by increasing ring strain, often through the fusion of additional rings.[1] Furthermore, the stereochemistry of substituents on the TCO ring is crucial, with axial isomers generally exhibiting faster reaction rates than their equatorial counterparts.[6]

Quantitative Comparison of TCO Derivatives

The choice of TCO derivative can significantly impact the kinetics of the ligation reaction. The following table summarizes the second-order rate constants for the reaction of various TCO derivatives with a common tetrazine partner.

TCO DerivativeAbbreviationSecond-Order Rate Constant (k₂) with 3,6-dipyridyl-s-tetrazine (M⁻¹s⁻¹)Key Features
trans-CycloocteneTCO~2,000[1][7]The foundational TCO structure.
axial-5-hydroxy-trans-cyclooctenea-TCO~150,000[1]Increased reactivity due to steric effects.
cis-Dioxolane-fused trans-cyclooctened-TCO~366,000[8]Enhanced reactivity, stability, and hydrophilicity.[1][8]
Conformationally strained TCOs-TCOCan exceed 10⁶[9]Among the most reactive TCO derivatives.[9]

TCO vs. Other Click Chemistry Handles

The TCO-tetrazine ligation offers significant advantages over other click chemistry reactions, particularly in the context of bioconjugation and drug development.

G cluster_0 Click Chemistry Comparison cluster_1 Key Features TCO-Tetrazine TCO-Tetrazine Kinetics Kinetics Extremely Fast (up to 10⁷ M⁻¹s⁻¹) Fast (10⁻² - 1 M⁻¹s⁻¹) Moderate (10 - 100 M⁻¹s⁻¹) TCO-Tetrazine->Kinetics:f1 Biocompatibility Biocompatibility Excellent (Catalyst-free) Good (Catalyst-free) Lower (Requires Cu(I) catalyst) TCO-Tetrazine->Biocompatibility:f1 Applications Applications In vivo imaging, ADCs, Drug Delivery Cell labeling, Bioconjugation Material science, Bioconjugation (in vitro) TCO-Tetrazine->Applications:f1 SPAAC SPAAC SPAAC->Kinetics:f2 SPAAC->Biocompatibility:f2 SPAAC->Applications:f2 CuAAC CuAAC CuAAC->Kinetics:f3 CuAAC->Biocompatibility:f3 CuAAC->Applications:f3

Caption: Comparison of TCO-Tetrazine ligation with SPAAC and CuAAC.

Experimental Protocols

Protocol 1: Labeling of Proteins with TCO-NHS Ester

This protocol describes the labeling of primary amines (e.g., lysine residues) on a protein with a TCO-NHS ester.

Materials:

  • Protein of interest (1-5 mg/mL in phosphate reaction buffer, e.g., PBS pH 7.4)

  • TCO-PEGn-NHS ester (10 mM stock in anhydrous DMSO or DMF)

  • Quench buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting spin column or dialysis equipment

Procedure:

  • Protein Preparation: Buffer exchange the protein into the phosphate reaction buffer to a concentration of 1-5 mg/mL.[10]

  • NHS Ester Labeling: Immediately before use, prepare a 10 mM solution of the TCO-PEGn-NHS ester in DMSO or DMF.[10] Add a 20-fold molar excess of the TCO-NHS ester reagent to the protein solution.[10]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature.[10]

  • Quenching: Stop the reaction by adding the quench buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[10]

  • Purification: Remove excess, unreacted TCO-NHS ester by using a desalting spin column or by dialysis.[10] The TCO-labeled protein is now ready for conjugation.

Protocol 2: TCO-Tetrazine Protein-Protein Conjugation

This protocol outlines the reaction between a TCO-functionalized protein and a tetrazine-labeled protein.

Materials:

  • TCO-modified protein

  • Tetrazine-labeled protein

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Size-exclusion chromatography (SEC) system (optional, for purification)

Procedure:

  • Reactant Preparation: Prepare the TCO-labeled protein and the tetrazine-labeled protein in the reaction buffer.[11]

  • Reactant Calculation: Determine the volumes of each protein solution required to achieve the desired molar ratio. A 1:1 molar ratio is common, though a slight excess (1.05-1.5 fold) of the tetrazine-labeled protein can be used.[4][11]

  • Conjugation: Mix the TCO-labeled protein and the tetrazine-labeled protein in a single tube and rotate for 1 hour at room temperature.[4][11]

  • Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting material using size-exclusion chromatography.[11]

  • Storage: Store the final conjugate at 4°C.[11]

Visualizing the Mechanism and Workflow

TCO-Tetrazine Ligation Mechanism

The following diagram illustrates the inverse-electron-demand Diels-Alder reaction between a trans-cyclooctene and a tetrazine, followed by the retro-Diels-Alder elimination of nitrogen gas to form a stable dihydropyridazine product.[1][2]

G TCO TCO (trans-cyclooctene) Intermediate Unstable Intermediate TCO->Intermediate [4+2] Cycloaddition (IEDDA) Tetrazine Tetrazine Tetrazine->Intermediate Product Stable Dihydropyridazine Product Intermediate->Product Retro-Diels-Alder N2 N₂ Intermediate->N2 Elimination

Caption: Mechanism of the TCO-Tetrazine bioorthogonal ligation.

General Workflow for Antibody-Drug Conjugate (ADC) Synthesis

This workflow outlines the key steps involved in labeling an antibody with a TCO group and its subsequent reaction with a tetrazine-functionalized drug payload.

G cluster_0 Step 1: Antibody Functionalization cluster_1 Step 2: Payload Conjugation cluster_2 Step 3: Purification Antibody Antibody Functionalized_Ab TCO-Antibody Antibody->Functionalized_Ab Labeling TCO_Linker TCO-Linker (e.g., TCO-NHS) TCO_Linker->Functionalized_Ab ADC Antibody-Drug Conjugate (ADC) Functionalized_Ab->ADC Click Reaction Drug_Payload Tetrazine-Payload Drug_Payload->ADC Purification Purification (e.g., SEC) ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC

References

The Role of p-Nitrophenyl Esters in Amine-Reactive Conjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of p-nitrophenyl (PNB) esters in amine-reactive conjugation, a cornerstone of bioconjugation chemistry. This document provides a comprehensive overview of the underlying chemistry, quantitative performance data, detailed experimental protocols, and visual representations of key processes to empower researchers in the effective use of PNB esters for the development of protein conjugates, antibody-drug conjugates (ADCs), and other advanced biomolecular tools.

Introduction to Amine-Reactive Conjugation and the Significance of PNB Esters

Amine-reactive conjugation is a fundamental strategy for the covalent modification of biomolecules, primarily targeting the primary amines found in the side chains of lysine residues and the N-termini of proteins. This approach is widely employed to attach a variety of payloads, including fluorescent dyes, biotin, polyethylene glycol (PEG), and cytotoxic drugs. The choice of the amine-reactive functional group is paramount to the success of the conjugation, influencing reaction efficiency, stability of the resulting conjugate, and the potential for side reactions.

Among the various "active esters" utilized for this purpose, N-hydroxysuccinimide (NHS) esters have historically been the most prevalent. However, p-nitrophenyl (PNB) esters have emerged as a valuable alternative, offering distinct advantages in certain applications. PNB esters are characterized by the presence of a p-nitrophenoxy leaving group, which, due to the electron-withdrawing nature of the nitro group, renders the ester susceptible to nucleophilic attack by primary amines. This reaction, conducted under mild conditions, results in the formation of a stable and irreversible amide bond.[1]

This guide will delve into the specifics of PNB ester chemistry, providing a direct comparison with the more common NHS esters and equipping the reader with the knowledge to strategically select the optimal reagent for their bioconjugation needs.

Quantitative Performance Data: PNB Esters vs. NHS Esters

A critical aspect of selecting a conjugation reagent is its performance, which can be quantified by its reactivity, stability, and conjugation efficiency. While direct, side-by-side comparative studies under identical conditions are not always available in the literature, this section compiles available data to provide a quantitative comparison between PNB and NHS esters.

Reactivity and Reaction Kinetics

The rate of reaction with primary amines is a key performance indicator. While specific rate constants are highly dependent on the amine's pKa, steric hindrance, and reaction conditions, general trends can be observed.

Parameterp-Nitrophenyl (PNB) EsterN-Hydroxysuccinimide (NHS) EsterReference(s)
Reaction pH Typically 7.5 - 8.5Typically 7.2 - 8.5[1]
Reaction Time Minutes to hoursMinutes to hours[]
General Reactivity Considered highly reactive, comparable to other active esters.Very high reactivity with primary amines.[]
Hydrolytic Stability

A significant challenge in aqueous bioconjugation is the hydrolysis of the active ester, which competes with the desired amine reaction. The hydrolytic stability of the ester is therefore a crucial parameter.

Parameterp-Nitrophenyl (PNB) EsterN-Hydroxysuccinimide (NHS) EsterReference(s)
General Stability Generally considered to have good stability, allowing for purification of PNB ester intermediates.Prone to hydrolysis, especially at higher pH.
Half-life (pH 7.0, 0°C) Data not readily available for direct comparison.4 - 5 hours[3]
Half-life (pH 8.6, 4°C) Data not readily available for direct comparison.10 minutes[3]

Note: The lack of directly comparable, quantitative data on the hydrolysis rates of PNB and NHS esters under identical conditions is a current gap in the publicly available literature. However, the successful isolation of PNB-ester intermediates suggests a greater stability in certain contexts compared to the more transient NHS esters.

Conjugation Efficiency

The overall success of a bioconjugation reaction is measured by its efficiency, often expressed as the yield of the desired conjugate.

Parameterp-Nitrophenyl (PNB) EsterN-Hydroxysuccinimide (NHS) EsterReference(s)
Typical Yields Good to high yields reported, particularly in neoglycoprotein synthesis.High yields are achievable with optimized conditions.
Factors Influencing Yield pH, molar excess of ester, protein concentration, reaction time.pH, molar excess of ester, protein concentration, reaction time, rate of hydrolysis.[1]

Experimental Protocols

This section provides detailed methodologies for performing amine-reactive conjugation using p-nitrophenyl esters. The protocol is generalized for protein labeling but can be adapted for other biomolecules.

Materials
  • Protein to be labeled (in an amine-free buffer, e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • p-Nitrophenyl ester of the molecule to be conjugated

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Phosphate or Sodium Bicarbonate buffer, pH 7.5-8.5

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Purification column (e.g., size exclusion chromatography column like Sephadex G-25)

Protocol for Protein Conjugation with a PNB Ester
  • Protein Preparation:

    • Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

    • Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.

  • PNB Ester Solution Preparation:

    • Immediately before use, dissolve the PNB ester in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

    • Note: PNB esters are sensitive to moisture and should be dissolved just prior to use. High-quality, anhydrous solvents are crucial.

  • Conjugation Reaction:

    • Calculate the required volume of the PNB ester stock solution to achieve the desired molar excess over the protein (typically a 10- to 20-fold molar excess).

    • While gently vortexing, add the PNB ester solution dropwise to the protein solution.

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The optimal time may need to be determined empirically. Protect from light if the label is light-sensitive.

  • Quenching the Reaction (Optional but Recommended):

    • To stop the reaction and consume any unreacted PNB ester, add the Quenching Reagent to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Separate the labeled protein from unreacted PNB ester, the p-nitrophenol byproduct, and quenching reagent using a size exclusion chromatography (e.g., Sephadex G-25) or dialysis.[1]

    • Monitor the column eluate by measuring absorbance at 280 nm (for protein) and at the specific wavelength for the conjugated label. The first peak to elute corresponds to the protein conjugate.

    • Pool the fractions containing the purified conjugate.

  • Characterization and Storage:

    • Determine the protein concentration and the degree of labeling (DOL) of the final conjugate using spectrophotometry.

    • Store the purified conjugate under conditions appropriate for the protein, typically at 4°C for short-term storage or at -20°C or -80°C in aliquots for long-term storage.

Visualizing Key Processes with Graphviz

To further elucidate the concepts discussed, this section provides diagrams generated using the DOT language for Graphviz.

Chemical Reaction Mechanism

G cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products PNB_Ester R-CO-O-C6H4-NO2 (p-Nitrophenyl Ester) Intermediate R-C(O-)- (NH2+-Protein)-O-C6H4-NO2 PNB_Ester->Intermediate Nucleophilic Attack Amine Protein-NH2 (Primary Amine) Amine->Intermediate Amide_Bond R-CO-NH-Protein (Stable Amide Bond) Intermediate->Amide_Bond Collapse of Intermediate Leaving_Group HO-C6H4-NO2 (p-Nitrophenol) Intermediate->Leaving_Group

Caption: Reaction mechanism of a PNB ester with a primary amine.

Experimental Workflow for Protein Conjugation

G A Protein Preparation (Buffer Exchange) C Conjugation Reaction (pH 7.5-8.5, RT, 1-4h) A->C B PNB Ester Solution (Freshly Prepared in DMF/DMSO) B->C D Quenching (Tris or Glycine) C->D E Purification (Size Exclusion Chromatography) D->E F Characterization (Spectrophotometry, DOL) E->F G Storage (4°C or -20°C) F->G

Caption: A typical experimental workflow for protein conjugation using PNB esters.

Targeted Drug Delivery Signaling Pathway

The following diagram illustrates a generalized concept of how a PNB-ester conjugated antibody-drug conjugate (ADC) can be used to target a specific signaling pathway in a cancer cell, for instance, the EGFR signaling pathway which often drives cell proliferation. While no specific literature was found detailing a PNB-ester conjugated antibody for this exact pathway, this model represents a primary application of such bioconjugates.

G cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADC Antibody-Drug Conjugate (PNB-ester linked) EGFR EGFR ADC->EGFR Binding Endosome Endosome EGFR->Endosome Internalization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activation Lysosome Lysosome Endosome->Lysosome Drug Released Drug Lysosome->Drug Drug Release Drug->RAS_RAF_MEK_ERK Inhibition Apoptosis Apoptosis Drug->Apoptosis Induction Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Promotes

Caption: Targeted drug delivery via an ADC to inhibit a cancer signaling pathway.

Conclusion

p-Nitrophenyl esters represent a robust and versatile class of amine-reactive reagents for bioconjugation. Their favorable reactivity and stability profile make them a compelling alternative to NHS esters, particularly in applications requiring the synthesis and purification of activated intermediates. By understanding the quantitative performance, adhering to optimized experimental protocols, and appreciating the underlying chemical principles, researchers can effectively leverage PNB esters to construct a wide array of functional bioconjugates for transformative applications in research, diagnostics, and therapeutics. This guide provides the foundational knowledge and practical tools necessary for the successful implementation of PNB ester chemistry in the modern life sciences laboratory.

References

Methodological & Application

Protocol for Labeling Antibodies with (2E)-TCO-PNB Ester

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a comprehensive protocol for the covalent labeling of antibodies with (2E)-TCO-PNB ester. This reagent enables the introduction of trans-cyclooctene (TCO) moieties onto an antibody, which can then be used in bioorthogonal chemistry applications, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazine-functionalized molecules.[1] This two-step labeling strategy allows for the precise and efficient conjugation of antibodies to a variety of molecules, including fluorescent dyes, drugs, and nanoparticles, in a controlled manner.

The protocol details the necessary steps from antibody preparation to the final purification and characterization of the TCO-labeled antibody. The presented data and methodologies are intended to guide researchers, scientists, and drug development professionals in achieving reproducible and efficient antibody conjugation for their specific research needs.

Data Presentation

The efficiency of antibody labeling with this compound is dependent on the molar ratio of the ester to the antibody during the conjugation reaction. An increase in the molar excess of the TCO linker generally leads to a higher degree of labeling (DOL), which represents the average number of TCO molecules conjugated to each antibody. However, a very high DOL may impact the immunoreactivity of the antibody.[1] The following table summarizes the expected degree of labeling at various molar excess ratios of a TCO-NHS ester.

Molar Excess of TCO-NHS Ester (Linker:Antibody)Resulting Degree of Labeling (DOL)
5:1~4
10:1~8
15:1~10

This data is based on results obtained from the labeling of an anti-c-myc antibody with a UV-Tracer Trans-Cyclooctene NHS ester.[1]

Experimental Protocols

This section provides a detailed step-by-step methodology for the key experiments involved in labeling an antibody with this compound.

Antibody Preparation

It is crucial to ensure the antibody is in a suitable buffer free of primary amines, which can compete with the lysine residues of the antibody for reaction with the PNB ester.

Materials:

  • Antibody of interest

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sodium Bicarbonate buffer (0.1 M, pH 8.3)

  • Spin desalting columns or centrifugal filters (with appropriate molecular weight cut-off, e.g., 40 kDa)

Protocol:

  • If the antibody is in a buffer containing primary amines (e.g., Tris) or protein stabilizers (e.g., BSA), perform a buffer exchange into PBS.

  • Use a spin desalting column or a centrifugal filter according to the manufacturer's instructions to exchange the buffer.

  • After buffer exchange, adjust the antibody concentration to 1-5 mg/mL in PBS.

  • For the labeling reaction, add one-tenth volume of 1 M sodium bicarbonate solution (pH 8.3) to the antibody solution to achieve a final bicarbonate concentration of 0.1 M.

This compound Stock Solution Preparation

This compound is moisture-sensitive and should be dissolved in an anhydrous solvent immediately before use.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

Protocol:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a 10 mM stock solution by dissolving the ester in anhydrous DMSO. For example, dissolve 2.91 mg of the ester (Molecular Weight: 291.3 g/mol ) in 1 mL of DMSO.

  • Vortex briefly to ensure complete dissolution. Use the stock solution immediately. Do not store the solution for later use.

Antibody Labeling Reaction

This protocol is for a typical labeling reaction. The optimal molar excess of the this compound may need to be determined empirically for each specific antibody and application.

Materials:

  • Prepared antibody solution (from step 1)

  • 10 mM this compound stock solution (from step 2)

  • Reaction tubes

  • Orbital shaker or rotator

Protocol:

  • Add the desired volume of the 10 mM this compound stock solution to the antibody solution to achieve the target molar excess (e.g., 5:1, 10:1, or 15:1).

  • Mix the reaction solution gently by pipetting up and down or by brief vortexing.

  • Incubate the reaction at room temperature for 1 hour with gentle shaking or rotation, protected from light.

Quenching the Reaction

To stop the labeling reaction, a quenching buffer containing a primary amine is added to react with any unreacted PNB ester.

Materials:

  • 1 M Tris-HCl, pH 8.0

Protocol:

  • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.

  • Incubate for 15-30 minutes at room temperature.

Purification of the TCO-Labeled Antibody

Purification is necessary to remove excess, unreacted this compound and the quenching reagent.

Materials:

  • Spin desalting columns or centrifugal filters

  • PBS, pH 7.4

Protocol:

  • Equilibrate the spin desalting column with PBS according to the manufacturer's instructions.

  • Apply the quenched reaction mixture to the column.

  • Centrifuge to collect the purified TCO-labeled antibody.

  • Alternatively, use a centrifugal filter to wash the labeled antibody with PBS.

Characterization of the TCO-Labeled Antibody

The degree of labeling (DOL) can be determined to quantify the number of TCO molecules per antibody.

Protocol:

  • The DOL can be determined using various methods, including UV-Vis spectroscopy if the TCO linker has a distinct absorbance, or by mass spectrometry.

  • For UV-Vis based calculation, measure the absorbance of the conjugate at 280 nm (for the antibody) and at the maximum absorbance wavelength of the TCO moiety (if applicable). The DOL can then be calculated using the Beer-Lambert law and the respective extinction coefficients.

Visualizations

Experimental Workflow

The following diagram illustrates the complete experimental workflow for labeling an antibody with this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Ab_prep Antibody Purification (Buffer Exchange) Labeling Antibody Labeling (1 hr, RT) Ab_prep->Labeling Add Antibody TCO_prep This compound Stock Solution Prep TCO_prep->Labeling Add TCO Ester Quenching Reaction Quenching (Tris Buffer) Labeling->Quenching Purification Purification (Desalting Column) Quenching->Purification Characterization Characterization (DOL Determination) Purification->Characterization G cluster_conjugation Bioorthogonal Conjugation cluster_application Cell-Based Application TCO_Ab TCO-Labeled Antibody Labeled_Ab Covalently Labeled Antibody TCO_Ab->Labeled_Ab iEDDA Reaction Tetrazine_Probe Tetrazine-Probe (e.g., Fluorophore) Tetrazine_Probe->Labeled_Ab Binding Specific Binding Labeled_Ab->Binding Cell Target Cell with Surface Antigen Cell->Binding Detection Detection / Imaging Binding->Detection

References

Application Notes and Protocols for (2E)-TCO-PNB Ester in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] The design of the linker is a critical aspect that influences the potency and physicochemical properties of the PROTAC molecule.[3]

This document provides a detailed guide on the use of (2E)-TCO-PNB ester, a bifunctional linker, for the synthesis of PROTACs. This linker facilitates a two-step sequential conjugation strategy. The p-nitrophenyl (PNB) ester moiety is an amine-reactive group that readily forms a stable amide bond with a primary or secondary amine on a POI ligand or an E3 ligase ligand.[1] The trans-cyclooctene (TCO) group is a strained alkene that participates in a rapid and highly specific inverse electron demand Diels-Alder (iEDDA) "click" reaction with a tetrazine-functionalized molecule.[4][5] This bioorthogonal reaction proceeds efficiently under mild conditions without the need for a catalyst, making it ideal for the conjugation of complex biomolecules.[5][6]

The sequential nature of these reactions allows for a modular and controlled approach to PROTAC synthesis. First, an amine-containing ligand is functionalized with the TCO group using the this compound. Following purification, this TCO-containing intermediate is then reacted with a tetrazine-functionalized binding partner to yield the final PROTAC.

Signaling Pathway and Experimental Workflow

The synthesis of a PROTAC using this compound involves a two-step chemical process. First, the amine-reactive PNB ester of the linker reacts with an amine group on one of the binding ligands (either for the POI or the E3 ligase). This is followed by a TCO-tetrazine click chemistry reaction to attach the second ligand, completing the PROTAC structure.

cluster_step1 Step 1: Amine Acylation cluster_step2 Step 2: TCO-Tetrazine Ligation Amine-Ligand Amine-Ligand TCO-Ligand TCO-functionalized Ligand Amine-Ligand->TCO-Ligand Reaction with PNB ester TCO-PNB This compound TCO-PNB->TCO-Ligand PROTAC PROTAC TCO-Ligand->PROTAC iEDDA Click Reaction Tetrazine-Ligand Tetrazine-functionalized Ligand Tetrazine-Ligand->PROTAC

Caption: Chemical reaction scheme for PROTAC synthesis.

The overall experimental workflow for synthesizing a PROTAC using this compound involves the preparation of the initial reactants, the two key reaction steps, and subsequent purification and characterization of the intermediate and final products.

Start Start Prepare_Reactants Prepare Amine- and Tetrazine-functionalized Ligands Start->Prepare_Reactants Step1 React Amine-Ligand with This compound Prepare_Reactants->Step1 Purify1 Purify TCO-functionalized Intermediate Step1->Purify1 Step2 React TCO-Intermediate with Tetrazine-Ligand Purify1->Step2 Purify2 Purify Final PROTAC Step2->Purify2 Characterize Characterize PROTAC (MS, NMR, HPLC) Purify2->Characterize End End Characterize->End

Caption: Experimental workflow for PROTAC synthesis.

Data Presentation

The following table summarizes representative quantitative data for the key steps in PROTAC synthesis using this compound. These values are based on typical conditions for similar bioconjugation reactions and may require optimization for specific molecules.

ParameterStep 1: Amine AcylationStep 2: TCO-Tetrazine Ligation
Reactants Amine-containing Ligand, this compoundTCO-functionalized Intermediate, Tetrazine-functionalized Ligand
Molar Ratio 1 : 1.5-3 (Ligand : TCO-PNB ester)1 : 1.1-1.5 (TCO-Intermediate : Tetrazine-Ligand)
Solvent Anhydrous DMF or DMSOPBS, pH 7.4 or organic solvents (e.g., DMF, DMSO)
Temperature Room TemperatureRoom Temperature
Reaction Time 1-4 hours30-120 minutes
Purification Method Reverse-phase HPLCReverse-phase HPLC or Size-Exclusion Chromatography
Typical Yield 60-80%70-90%

Experimental Protocols

Materials
  • Amine-containing POI or E3 ligase ligand

  • This compound

  • Tetrazine-functionalized corresponding binding partner (e.g., Tetrazine-PEG-NHS ester activated ligand)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 0.1 M Sodium bicarbonate buffer, pH 8.3

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

  • Nuclear Magnetic Resonance (NMR) Spectrometer

Protocol 1: Synthesis of TCO-functionalized Intermediate

This protocol describes the reaction of an amine-containing ligand with this compound to form a TCO-functionalized intermediate.

  • Preparation of Amine-Ligand Solution:

    • Dissolve the amine-containing ligand (1 equivalent) in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL.

  • Reaction Setup:

    • To the stirred ligand solution, add DIPEA (2-3 equivalents) to act as a base.

    • In a separate vial, dissolve this compound (1.5-3 equivalents) in a minimal amount of anhydrous DMF or DMSO.

    • Add the this compound solution dropwise to the ligand solution.

  • Reaction Incubation:

    • Allow the reaction to proceed at room temperature for 1-4 hours with continuous stirring.

    • Monitor the reaction progress by LC-MS to confirm the formation of the desired product and consumption of the starting material.

  • Purification of TCO-functionalized Intermediate:

    • Upon completion, dilute the reaction mixture with an appropriate solvent (e.g., water/acetonitrile) and purify by reverse-phase HPLC.

    • Collect the fractions containing the product and lyophilize to obtain the purified TCO-functionalized intermediate as a solid.

  • Characterization:

    • Confirm the identity and purity of the product by mass spectrometry and NMR.

Protocol 2: PROTAC Formation via TCO-Tetrazine Ligation

This protocol details the "click" reaction between the TCO-functionalized intermediate and a tetrazine-functionalized ligand to form the final PROTAC.

  • Preparation of Reactant Solutions:

    • Dissolve the purified TCO-functionalized intermediate (1 equivalent) in a suitable solvent (e.g., DMF, DMSO, or PBS).

    • Dissolve the tetrazine-functionalized ligand (1.1-1.5 equivalents) in the same solvent.

  • Reaction Setup:

    • Add the tetrazine-ligand solution to the TCO-intermediate solution with stirring.

    • The reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Reaction Incubation:

    • Stir the reaction mixture at room temperature for 30-120 minutes.

    • Monitor the reaction progress by LC-MS to ensure complete formation of the PROTAC.

  • Purification of the Final PROTAC:

    • Once the reaction is complete, purify the final PROTAC using reverse-phase HPLC.

    • Collect and lyophilize the product-containing fractions.

  • Final Characterization:

    • Characterize the final PROTAC by high-resolution mass spectrometry and NMR to confirm its identity, purity, and structure. Store the purified PROTAC at -20°C or -80°C for long-term stability.[4]

References

Application Notes and Protocols for (2E)-TCO-PNB Ester in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-TCO-PNB ester is a valuable tool in the field of bioorthogonal chemistry, enabling the precise labeling and visualization of biomolecules in living systems. This amine-reactive reagent contains a trans-cyclooctene (TCO) moiety, which participates in an exceptionally fast and highly specific inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine-conjugated probe.[1][2][3] The p-nitrophenyl (PNB) ester group readily reacts with primary amines on proteins and other biomolecules, allowing for a two-step labeling strategy that is robust, versatile, and biocompatible.[4][5]

This powerful "click chemistry" approach has become a cornerstone for a variety of live-cell imaging applications, from tracking cell surface receptors to visualizing intracellular proteins and glycans.[6][7][8] The key advantages of the TCO-tetrazine ligation include its rapid reaction kinetics, which allow for labeling at low concentrations, and its bioorthogonality, meaning the reactants do not interfere with native cellular processes.[6][9] Furthermore, the development of fluorogenic tetrazine dyes, which exhibit increased fluorescence upon reaction with TCO, significantly enhances the signal-to-noise ratio in imaging experiments.[1][3]

These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the effective use of this compound in live cell imaging.

Data Presentation

Quantitative Data for TCO-Tetrazine Bioorthogonal Reactions

The selection of TCO and tetrazine derivatives can significantly impact the efficiency of the labeling reaction. The following tables summarize key quantitative data for various TCO-tetrazine pairs to aid in experimental design.

ParameterValueNotesReference
Reaction TypeInverse-Electron-Demand Diels-Alder (IEDDA) CycloadditionA bioorthogonal "click chemistry" reaction.[10]
Reactantstrans-cyclooctene (TCO) and TetrazineThe core reactive partners.[10]
Reaction pH6.0 - 9.0Optimal for most biological applications.[11]
Reaction Temperature4°C, 25°C, or 37°CReaction proceeds efficiently at physiological temperatures.[11]
CatalystNoneCatalyst-free reaction, enhancing biocompatibility.[1]

Table 1: General Properties of the TCO-Tetrazine Ligation

TCO DerivativeTetrazine DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
TCO3,6-di-(2-pyridyl)-s-tetrazine~2,000[11]
(2E)-TCO3-methyl-6-phenyl-1,2,4,5-tetrazine~1,000[11]
d-TCO (strained)3,6-di-(2-pyridyl)-s-tetrazineup to 30,000[5][10]
oxo-TCO3,6-di-(2-pyridyl)-s-tetrazine~94,600[5]
a-TCO3,6-di-(2-pyridyl)-s-tetrazine~150,000[5]
TCOHydrogen-substituted tetrazinesup to 30,000[11]

Table 2: Comparative Reaction Kinetics of TCO Derivatives

Fluorophore-Tetrazine ConjugateFold Fluorescence Increase (upon reaction with TCO)Quantum Yield (reacted)Reference
SiR-H-Tetrazine>10Not specified[2]
Me-Tet-ATTO655~5Not specified[3]
TAMRA-Tetrazine~4Not specified[3]
Cy3-TetrazineSignificant increaseNot specified[1]

Table 3: Fluorogenic Properties of Select Tetrazine Probes

Experimental Protocols

Protocol 1: Direct Labeling of Cell Surface Proteins for Live Cell Imaging

This protocol describes the direct labeling of cell surface proteins using this compound followed by visualization with a tetrazine-fluorophore conjugate.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Live cells of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Tetrazine-fluorophore conjugate (e.g., Tetrazine-AF488, Tetrazine-Cy5)

  • Bovine Serum Albumin (BSA) for blocking (optional)

  • Fluorescence microscope equipped for live-cell imaging

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency (typically 70-90%) on a suitable imaging dish (e.g., glass-bottom dish).

    • Wash the cells twice with pre-warmed PBS (37°C) to remove any residual serum proteins.

  • TCO Labeling:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Dilute the TCO-PNB ester stock solution in PBS to a final concentration of 10-100 µM. The optimal concentration should be determined empirically for each cell type.

    • Incubate the cells with the TCO-PNB ester solution for 30-60 minutes at 37°C.[12]

    • Wash the cells three times with pre-warmed PBS to remove unreacted TCO-PNB ester.

  • Tetrazine-Fluorophore Incubation:

    • Prepare a solution of the tetrazine-fluorophore conjugate in complete cell culture medium or PBS at a concentration of 1-10 µM.

    • Incubate the TCO-labeled cells with the tetrazine-fluorophore solution for 10-30 minutes at 37°C, protected from light.

    • Wash the cells three times with pre-warmed complete cell culture medium to remove the unbound tetrazine-fluorophore.

  • Live Cell Imaging:

    • Add fresh, pre-warmed complete cell culture medium to the cells.

    • Image the cells immediately using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

    • Time-lapse imaging can be performed to study dynamic cellular processes.

Protocol 2: Pre-targeting Strategy for Live Cell Imaging of a Specific a Specific Protein

This protocol outlines a pre-targeting approach where a TCO-conjugated antibody is used to label a specific cell surface protein, followed by imaging with a tetrazine-fluorophore.[6][13]

Materials:

  • Primary antibody specific to the protein of interest

  • This compound

  • Anhydrous DMSO

  • Amine-free buffer (e.g., PBS, pH 8.0)

  • Spin desalting column

  • Live cells expressing the protein of interest

  • Complete cell culture medium

  • Tetrazine-fluorophore conjugate

  • Fluorescence microscope

Procedure:

Part A: Preparation of TCO-Conjugated Antibody

  • Antibody Preparation:

    • Buffer exchange the antibody into an amine-free buffer (e.g., PBS, pH 8.0) to a concentration of 1-5 mg/mL using a spin desalting column.

  • TCO Conjugation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Add a 10- to 20-fold molar excess of the TCO-PNB ester solution to the antibody solution.

    • Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Purification:

    • Remove excess, unreacted TCO-PNB ester using a spin desalting column, exchanging the buffer to PBS, pH 7.4.

    • The TCO-conjugated antibody is now ready for use.

Part B: Live Cell Labeling and Imaging

  • Cell Preparation:

    • Culture cells on an imaging dish to the desired confluency.

    • Wash the cells twice with pre-warmed PBS.

  • Antibody Incubation (Pre-targeting):

    • Dilute the TCO-conjugated antibody in complete cell culture medium to the desired working concentration (typically 1-10 µg/mL).

    • Incubate the cells with the antibody solution for 1 hour at 37°C.

    • Wash the cells three times with pre-warmed PBS to remove unbound antibody.

  • Tetrazine-Fluorophore Incubation:

    • Incubate the cells with a 1-10 µM solution of the tetrazine-fluorophore in complete cell culture medium for 10-30 minutes at 37°C, protected from light.

    • Wash the cells three times with pre-warmed complete cell culture medium.

  • Imaging:

    • Add fresh, pre-warmed complete cell culture medium.

    • Image the cells using a fluorescence microscope.

Visualizations

experimental_workflow_direct_labeling cluster_prep Cell Preparation cluster_tco TCO Labeling cluster_tetrazine Tetrazine Reaction cluster_imaging Imaging start Culture cells on imaging dish wash1 Wash with PBS start->wash1 add_tco Incubate with This compound wash1->add_tco wash2 Wash with PBS add_tco->wash2 add_tz Incubate with Tetrazine-Fluorophore wash2->add_tz wash3 Wash with Culture Medium add_tz->wash3 image Live Cell Imaging wash3->image

Caption: Workflow for direct labeling of live cells.

pretargeting_workflow cluster_step1 Step 1: Pre-targeting cluster_step2 Step 2: Bioorthogonal Reaction cluster_step3 Step 3: Imaging administer_ab Administer TCO-conjugated Antibody to live cells accumulation Antibody binds to target protein and unbound antibody is washed away administer_ab->accumulation administer_tz Administer Tetrazine- Fluorophore accumulation->administer_tz reaction Rapid IEDDA reaction occurs at the target site administer_tz->reaction clearance Unbound Tetrazine- Fluorophore is washed away reaction->clearance imaging High signal-to-noise imaging of the target clearance->imaging

Caption: Pre-targeting strategy for live cell imaging.

signaling_pathway cluster_labeling Bioorthogonal Labeling cluster_downstream Cellular Response TCO_PNB (2E)-TCO-PNB ester TCO_Protein TCO-labeled Protein TCO_PNB->TCO_Protein Amine Reaction Protein Target Protein (e.g., Receptor) Protein->TCO_Protein Labeled_Protein Fluorescently Labeled Protein TCO_Protein->Labeled_Protein IEDDA Click Reaction Tetrazine_Fluor Tetrazine- Fluorophore Tetrazine_Fluor->Labeled_Protein Ligand Ligand Signaling Downstream Signaling Labeled_Protein->Signaling Activation Ligand->Labeled_Protein Binding Response Cellular Response Signaling->Response

Caption: Visualizing a signaling pathway with TCO labeling.

References

Application Notes and Protocols for (2E)-TCO-PNB Ester Bioconjugation to Lysine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of bioconjugation has been significantly advanced by the development of bioorthogonal chemistry, which allows for the specific covalent coupling of molecules in complex biological environments. The reaction between a trans-cyclooctene (TCO) and a tetrazine is a cornerstone of this field, prized for its exceptionally fast kinetics and high specificity without the need for a catalyst.[1][2] The (2E)-TCO-PNB ester is a valuable reagent for a two-step protein modification strategy. First, the p-nitrophenyl (PNB) ester group reacts with primary amines, such as the ε-amino group of lysine residues on the surface of a protein, to form a stable amide bond. This initial step introduces the TCO moiety onto the protein. The TCO-functionalized protein can then be specifically labeled with a tetrazine-containing molecule in a subsequent bioorthogonal "click" reaction.[3][4] This two-step approach is widely used for attaching a variety of payloads to proteins, including fluorescent dyes, radiolabels, and therapeutic agents.[5][6]

This document provides detailed application notes and protocols for the bioconjugation of this compound to lysine residues on proteins. It includes quantitative data to guide experimental design, detailed step-by-step protocols, and visual diagrams to illustrate the workflow and underlying chemical principles.

Data Presentation

The efficiency of labeling proteins with TCO-activated esters is influenced by several factors, including the molar ratio of the TCO ester to the protein, the protein concentration, the reaction buffer composition and pH, and the incubation time.[7][8] The following tables summarize key quantitative parameters to serve as a starting point for experimental design. Optimization may be required for specific proteins and applications.[3]

Table 1: Recommended Reaction Conditions for TCO-Ester Labeling of Proteins

ParameterRecommended RangeNotes
Protein Concentration 1 - 5 mg/mLHigher concentrations can enhance labeling efficiency.[3]
Reaction Buffer Amine-free buffers (e.g., PBS, Phosphate Buffer)Buffers containing primary amines like Tris or glycine must be avoided as they will compete for reaction with the PNB/NHS ester.[3]
pH 7.2 - 8.5A slightly alkaline pH promotes the deprotonation of lysine's ε-amino group, increasing its nucleophilicity.[7][8]
Molar Excess of TCO-Ester 10 - 100 foldThe optimal ratio is protein-dependent and should be determined empirically. A 20-fold excess is a common starting point.[1][7]
Reaction Time 1 - 3 hours at room temperatureCan be extended to overnight at 4°C, particularly for more sensitive proteins or lower molar excess ratios.[2][9]
Quenching Reagent 50-100 mM Tris-HCl or GlycineAdded after the reaction to consume any unreacted TCO-ester.[1]

Table 2: Example Degree of Labeling (DOL) for an Antibody (e.g., IgG)

The Degree of Labeling (DOL) refers to the average number of TCO molecules conjugated to a single protein molecule. This can be determined using various methods, including MALDI-TOF mass spectrometry, which will show a mass shift corresponding to the number of attached TCO moieties, or by reacting the TCO-labeled protein with a molar excess of a tetrazine-fluorophore and using UV-Vis spectroscopy to quantify the dye concentration.[7][10]

Molar Excess of TCO-NHS EsterApproximate Degree of Labeling (DOL)
10x1 - 3
30x3 - 6
100x6 - 10

Note: These are typical values for an antibody like IgG and can vary significantly based on the protein's size, number of accessible lysines, and the specific reaction conditions.[7]

Experimental Protocols

Protocol 1: TCO-Labeling of a Protein via Lysine Residues

This protocol describes the modification of a protein with this compound to introduce the TCO functional group.

Materials:

  • Protein of interest

  • This compound

  • Amine-free reaction buffer (e.g., 1x PBS, pH 7.4-8.0)

  • Anhydrous DMSO or DMF

  • Quenching buffer (1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer. If the buffer contains primary amines, perform a buffer exchange into the reaction buffer using a desalting column or dialysis.[3]

    • Adjust the protein concentration to 1-5 mg/mL in the reaction buffer.[1]

  • TCO-PNB Ester Stock Solution Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[1]

  • Labeling Reaction:

    • Add a 10- to 100-fold molar excess of the TCO-PNB ester stock solution to the protein solution. A 20-fold excess is a recommended starting point.[1][7]

    • Gently mix the reaction and incubate for 1-3 hours at room temperature or overnight at 4°C.[2][7]

  • Quenching the Reaction:

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.[1]

    • Incubate for 15-30 minutes at room temperature.[1]

  • Purification:

    • Remove the excess, unreacted TCO-PNB ester and quenching reagent by purification. This is typically achieved using size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).[1][9]

    • The TCO-labeled protein is now ready for the subsequent click reaction or for storage. For short-term storage, 4°C is recommended. For longer-term storage, aliquot and store at -20°C or -80°C. The stability of the TCO group should be considered, as it can isomerize to the less reactive cis-cyclooctene (CCO) over time.[5][7]

Protocol 2: Bioorthogonal Click Reaction with a Tetrazine-Functionalized Molecule

This protocol describes the reaction of the TCO-labeled protein with a tetrazine-containing molecule (e.g., a fluorescent dye, biotin, or drug molecule).

Materials:

  • Purified TCO-labeled protein from Protocol 1

  • Tetrazine-functionalized molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation:

    • Prepare the TCO-labeled protein in the reaction buffer.

    • Prepare a stock solution of the tetrazine-functionalized molecule in a suitable solvent (e.g., DMSO, DMF, or aqueous buffer if soluble).

  • Click Reaction:

    • Add a 1.1- to 5-fold molar excess of the tetrazine-functionalized molecule to the TCO-labeled protein. A slight molar excess of the tetrazine is recommended to ensure complete labeling of the TCO sites.[3][9]

    • Mix gently and incubate for 30-60 minutes at room temperature. The reaction is often complete within this timeframe due to the fast kinetics of the TCO-tetrazine ligation.[1][9]

  • Purification (Optional):

    • If necessary, remove the excess unreacted tetrazine-functionalized molecule by desalting or dialysis, depending on the nature of the conjugated molecule and the downstream application.[9]

  • Analysis and Storage:

    • The final protein conjugate is now ready for use.

    • The degree of labeling can be analyzed by UV-Vis spectroscopy (if the tetrazine molecule has a chromophore) or mass spectrometry.

    • Store the final conjugate at 4°C for short-term use or at -20°C/-80°C for long-term storage.[9]

Visualizations

G cluster_step1 Step 1: Lysine Labeling cluster_step2 Step 2: Bioorthogonal Click Reaction Protein Protein (with accessible Lysine residues) TCO_Protein TCO-Labeled Protein Protein->TCO_Protein Reaction with ε-amino group TCO_Ester This compound TCO_Ester->TCO_Protein TCO_Protein_2 TCO-Labeled Protein Tetrazine Tetrazine-Payload Final_Conjugate Final Protein Conjugate Tetrazine->Final_Conjugate TCO_Protein_2->Final_Conjugate Inverse electron-demand Diels-Alder Cycloaddition

Caption: Experimental workflow for two-step protein bioconjugation.

G cluster_reaction Reaction Mechanism Lysine Protein-Lysine (-NH2) Amide_Bond Stable Amide Bond Formation (TCO-Protein) Lysine->Amide_Bond TCO_Ester This compound TCO_Ester->Amide_Bond Nucleophilic attack PNP p-Nitrophenol (Leaving Group) Amide_Bond->PNP Release of

Caption: Amine-reactive ester conjugation to a lysine residue.

References

Application Notes and Protocols for Step-by-Step Protein Modification with (2E)-TCO-PNB Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the covalent modification of proteins using the bifunctional linker, (2E)-TCO-PNB ester. This reagent facilitates a two-step bioconjugation strategy, enabling the attachment of a wide range of molecules, such as fluorophores, drugs, or radiolabels, to proteins for various research and therapeutic applications.

This compound contains two reactive moieties: a p-nitrophenyl (PNB) ester and a trans-cyclooctene (TCO) group. The PNB ester reacts with primary amines, predominantly the ε-amine of lysine residues on the protein surface, to form a stable amide bond. The TCO group then serves as a bioorthogonal handle for a highly efficient and specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a tetrazine-functionalized molecule of interest.[1][2] This "click chemistry" reaction is characterized by its exceptionally fast kinetics and biocompatibility, proceeding rapidly under physiological conditions without the need for a catalyst.[3][4]

Principle of the Two-Step Protein Modification

The overall strategy involves two main stages:

  • Protein Functionalization with TCO: The protein of interest is first reacted with this compound. The PNB ester group forms a covalent amide bond with primary amines on the protein, thereby introducing the TCO moiety onto the protein surface.

  • Bioorthogonal Ligation with Tetrazine: The TCO-modified protein is then reacted with a tetrazine-derivatized molecule (e.g., a fluorescent dye, a cytotoxic drug). The TCO and tetrazine groups undergo a rapid and irreversible iEDDA reaction, resulting in the final protein conjugate.[5]

Experimental Protocols

Protocol 1: Protein Functionalization with this compound

This protocol outlines the modification of a protein with this compound to introduce TCO groups.

Materials and Reagents:

  • Protein of interest

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Amine-free buffer, pH 8.3-8.75 (e.g., 0.1 M Sodium Bicarbonate Buffer)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns or dialysis equipment

Procedure:

  • Protein Preparation:

    • Dissolve the protein of interest in the Reaction Buffer at a concentration of 1-10 mg/mL.

    • Crucial: Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the PNB ester reaction. If necessary, perform a buffer exchange into the appropriate Reaction Buffer.

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Labeling Reaction:

    • Add a 10- to 30-fold molar excess of the this compound stock solution to the protein solution.[6][7] The optimal molar ratio may need to be determined empirically for each protein.

    • Incubate the reaction for 60-120 minutes at room temperature with gentle mixing.

  • Quenching Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted this compound.

  • Purification:

    • Remove excess, unreacted this compound and quenching reagent by size-exclusion chromatography (e.g., using a desalting column) or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

Protocol 2: Bioorthogonal Ligation of TCO-Modified Protein with a Tetrazine Probe

This protocol describes the reaction between the TCO-functionalized protein and a tetrazine-labeled molecule.

Materials and Reagents:

  • TCO-modified protein (from Protocol 1)

  • Tetrazine-labeled molecule of interest

  • Reaction Buffer: e.g., Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Reactant Preparation:

    • Prepare the TCO-modified protein in the Reaction Buffer.

    • Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the Reaction Buffer.

  • Ligation Reaction:

    • Add a 1.1- to 2.0-fold molar excess of the tetrazine-labeled molecule to the TCO-modified protein solution.[8]

    • Incubate the reaction for 30-60 minutes at room temperature.[8][9] The reaction is often visually apparent by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification (Optional):

    • If necessary, the final conjugate can be purified from the excess tetrazine reagent by size-exclusion chromatography or dialysis.[5]

Quantitative Data Summary

The efficiency of each reaction step is crucial for obtaining a homogenous final product. The tables below summarize key quantitative parameters for the two-step modification process.

Table 1: TCO Functionalization of an Antibody

This table presents data on the incorporation of TCO groups onto an anti-c-myc antibody using varying molar equivalents of a TCO-NHS ester, which has similar reactivity to the PNB ester.

Molar Equivalents of TCO-NHS Ester per AntibodyResulting TCOs per AntibodyReference
54[10]
108[10]
1510[10]

Table 2: TCO-Tetrazine Ligation Reaction Parameters

This table summarizes the key kinetic and reaction condition parameters for the bioorthogonal iEDDA reaction.

ParameterValueReference(s)
Reaction Type Inverse-electron-demand Diels-Alder (iEDDA) cycloaddition[3][5]
Second-Order Rate Constant (k₂) 800 - 1 x 10⁶ M⁻¹s⁻¹[3][8][9]
Molar Excess (Tetrazine:TCO) 1.1 - 2.0 fold[8]
Reaction pH 6.0 - 9.0[9]
Reaction Temperature Room Temperature[8][9]
Reaction Time 10 - 60 minutes[5][8]
Typical Efficiency >95%

Visualizations

Experimental Workflow

G cluster_0 Step 1: TCO Functionalization cluster_1 Step 2: Bioorthogonal Ligation A Protein in Amine-Free Buffer (pH 8.3-8.75) B This compound (10-30x molar excess) C Incubate 60-120 min at Room Temperature B->C D Quench with Tris Buffer C->D E Purify via Desalting Column D->E F TCO-Modified Protein E->F G TCO-Modified Protein F->G H Tetrazine-Probe (1.1-2.0x molar excess) I Incubate 30-60 min at Room Temperature H->I J Purify (Optional) I->J K Final Protein Conjugate J->K

Caption: Workflow for two-step protein modification with this compound.

Mechanism of TCO-Tetrazine Ligation

G TCO TCO-Protein Reaction iEDDA Reaction TCO->Reaction Plus1 + Tetrazine Tetrazine-Probe Tetrazine->Reaction Dihydropyridazine Dihydropyridazine Adduct Reaction->Dihydropyridazine Nitrogen N₂ Gas Reaction->Nitrogen Plus2 +

Caption: Mechanism of the inverse-electron-demand Diels-Alder (iEDDA) reaction.

Application in Targeted Therapy

G cluster_cell Cancer Cell Receptor Cell Surface Receptor (e.g., HER2) Pathway Downstream Signaling Cascade (Proliferation, Survival) Receptor->Pathway ADC Antibody-Drug Conjugate (ADC) (TCO-Modified Antibody + Tetrazine-Drug) ADC->Receptor Binding & Internalization

Caption: Logical diagram of an antibody-drug conjugate targeting a cancer cell.

References

Application Notes and Protocols for Surface Functionalization using (2E)-TCO-PNB Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of (2E)-TCO-PNB ester in surface functionalization. This reagent is a valuable tool for the covalent immobilization of amine-containing molecules onto various substrates through a two-step process involving an initial amine-reactive conjugation followed by a highly efficient and bioorthogonal "click chemistry" reaction.

The this compound contains two key reactive moieties: a p-nitrophenyl (PNB) ester and a trans-cyclooctene (TCO) group. The PNB ester reacts with primary amines, such as those found on the side chains of lysine residues in proteins or on amine-functionalized surfaces, to form stable amide bonds. The TCO group then serves as a bioorthogonal handle for a rapid and specific reaction with a tetrazine (Tz)-modified molecule of interest via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, also known as the tetrazine ligation. This reaction is exceptionally fast, highly selective, and proceeds under mild, biocompatible conditions without the need for a catalyst.[1]

Principle of the Two-Step Surface Functionalization

The overall strategy for surface functionalization using this compound involves two main stages:

  • Surface Activation with TCO: An amine-functionalized surface is first reacted with this compound. The PNB ester group couples with the surface amines, resulting in a TCO-activated surface.

  • Immobilization of Tetrazine-Modified Molecules: The TCO-activated surface is then incubated with a solution containing the tetrazine-modified molecule of interest (e.g., protein, peptide, small molecule). The TCO and tetrazine groups rapidly and specifically react, forming a stable covalent bond and immobilizing the molecule onto the surface.

This two-step approach offers modularity and allows for the pre-functionalization of surfaces, which can then be used to capture a variety of tetrazine-tagged molecules.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the surface functionalization process using the TCO-tetrazine ligation chemistry. These values are intended as a guide and may require optimization for specific applications.

Table 1: Reaction Kinetics of TCO-Tetrazine Ligation

ReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent/BufferTemperature (°C)
trans-cyclooctene (TCO) and 3,6-di-(2-pyridyl)-s-tetrazine~20009:1 Methanol/Water25
TCO and various tetrazine derivatives800 - 30,000Aqueous buffers25-37
TCO-PEG₄ and various tetrazine derivatives>39,000DPBS37

Table 2: Typical Experimental Parameters for Surface Functionalization

ParameterRecommended RangeNotes
Surface Activation Step
This compound Concentration1 - 10 mMIn anhydrous DMSO or DMF
Incubation Time1 - 4 hoursAt room temperature
pH of Amine-Functionalized Surface7.0 - 8.5For reaction with NHS/PNB esters
Immobilization Step
Tetrazine-Molecule Concentration0.1 - 100 µMDependent on the application
Incubation Time30 - 60 minutesAt room temperature
Molar Ratio (Tetrazine:TCO)1.05 - 1.5 : 1To ensure complete reaction on the surface
General Buffers
Coupling/Reaction BufferPhosphate Buffered Saline (PBS), HEPESpH 7.0 - 7.5
Washing BufferPBS with 0.05% Tween-20 (PBST)For removal of non-specifically bound molecules
Quenching Buffer1 M Tris-HCl, pH 8.0To deactivate unreacted PNB esters

Experimental Protocols

Here, we provide detailed protocols for the functionalization of a generic amine-coated surface, such as a microplate well or a biosensor chip, and the subsequent immobilization of a tetrazine-labeled protein.

Protocol 1: Activation of Amine-Functionalized Surfaces with this compound

This protocol describes the covalent attachment of the TCO moiety to an amine-coated surface.

Materials:

  • Amine-functionalized surface (e.g., microplate, glass slide, beads)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Activation Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)

  • Washing Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Quenching Buffer (1 M Tris-HCl, pH 8.0)

Procedure:

  • Prepare TCO-PNB Ester Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Surface Preparation: Wash the amine-functionalized surface three times with Activation Buffer to remove any contaminants and to ensure the surface is properly hydrated.

  • Activation Reaction: Add the this compound solution to the amine-functionalized surface. For a microplate well, add 50-100 µL of a 1-10 mM working solution in Activation Buffer. Ensure the entire surface is covered.

  • Incubation: Incubate the surface with the TCO-PNB ester solution for 1-2 hours at room temperature with gentle agitation.

  • Washing: Remove the activation solution and wash the surface thoroughly three times with Washing Buffer to remove unreacted TCO-PNB ester.

  • Quenching (Optional but Recommended): To deactivate any remaining reactive PNB ester groups, incubate the surface with Quenching Buffer for 30 minutes at room temperature.

  • Final Wash: Wash the surface three times with Washing Buffer. The TCO-activated surface is now ready for the immobilization of a tetrazine-modified molecule. The surface can be used immediately or stored under appropriate conditions.

Protocol 2: Immobilization of a Tetrazine-Labeled Protein onto a TCO-Activated Surface

This protocol details the "click" reaction to immobilize a tetrazine-modified protein onto the TCO-activated surface.

Materials:

  • TCO-activated surface (from Protocol 1)

  • Tetrazine-labeled protein of interest

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Washing Buffer (PBST)

Procedure:

  • Prepare Tetrazine-Protein Solution: Prepare a solution of the tetrazine-labeled protein in Reaction Buffer at the desired concentration (e.g., 1-100 µg/mL).

  • Immobilization Reaction: Add the tetrazine-protein solution to the TCO-activated surface. For a microplate well, add 50-100 µL.

  • Incubation: Incubate for 30-60 minutes at room temperature with gentle agitation. The reaction is typically complete within this timeframe due to the fast kinetics of the TCO-tetrazine ligation.[1]

  • Washing: Remove the protein solution and wash the surface extensively (3-5 times) with Washing Buffer to remove any non-covalently bound protein.

  • Storage: The surface, now functionalized with the protein of interest, can be stored in a suitable buffer (e.g., PBS with a protein stabilizer like BSA and a preservative like sodium azide) at 4°C.

Characterization of Functionalized Surfaces

The success of the surface functionalization can be assessed using various surface-sensitive analytical techniques:

  • X-ray Photoelectron Spectroscopy (XPS): Can be used to confirm the elemental composition of the surface at each step. The appearance of the nitrogen signal from the amide bond after the TCO-PNB ester reaction and the increase in nitrogen and other elements specific to the immobilized molecule after the click reaction can be monitored.

  • Atomic Force Microscopy (AFM): Provides topographical information about the surface. Changes in surface roughness and the appearance of features corresponding to the immobilized molecules can be observed.[2][3]

  • Contact Angle Goniometry: Measures the surface hydrophobicity/hydrophilicity, which is expected to change after each functionalization step.

  • Fluorescence Microscopy/Spectroscopy: If the immobilized molecule is fluorescently labeled, this can be a straightforward method to confirm its presence on the surface.

Applications

This surface functionalization strategy has a wide range of applications in research and drug development:

  • Immunoassays and Biosensors: Covalently immobilize antibodies or antigens for the development of sensitive and robust diagnostic assays like ELISA.[4]

  • Cell Adhesion Studies: Functionalize surfaces with peptides (e.g., RGD) or proteins to study cell attachment, spreading, and signaling.[2]

  • Drug Delivery and Targeting: Modify the surface of nanoparticles or other drug carriers with targeting ligands to enhance their specificity.

  • Enzyme Immobilization: Covalently attach enzymes to solid supports for applications in biocatalysis and bioreactors.[2]

Visualizations

Reaction Mechanism and Experimental Workflow

G cluster_0 Step 1: Surface Activation cluster_1 Step 2: Molecule Immobilization AmineSurface Amine-Functionalized Surface (-NH2) TCO_Surface TCO-Activated Surface AmineSurface->TCO_Surface Amine Reaction (Amide Bond Formation) TCO_PNB This compound TCO_PNB->TCO_Surface Tz_Molecule Tetrazine-Modified Molecule of Interest FunctionalizedSurface Functionalized Surface with Immobilized Molecule Tz_Molecule->FunctionalizedSurface Tetrazine Ligation (Click Reaction)

Caption: Workflow for surface functionalization.

Logical Relationship of the Bioorthogonal Reaction

G TCO trans-Cyclooctene (TCO) (on the surface) Reaction Inverse Electron Demand Diels-Alder (iEDDA) Cycloaddition TCO->Reaction Tetrazine Tetrazine (Tz) (on the molecule) Tetrazine->Reaction Product Stable Dihydropyridazine Linkage (Covalent Bond) Reaction->Product N2 Nitrogen Gas (N2) (Byproduct) Reaction->N2 release

Caption: TCO-Tetrazine bioorthogonal ligation.

References

Application Notes and Protocols for (2E)-TCO-PNB Ester and Tetrazine Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine is a cornerstone of bioorthogonal chemistry, enabling the rapid and specific conjugation of biomolecules in complex environments.[1][2] This reaction is characterized by its exceptionally fast kinetics, high specificity, and biocompatibility, proceeding efficiently without the need for a catalyst.[1][3] The (2E)-TCO-PNB ester is a valuable reagent that allows for the introduction of the TCO moiety onto molecules containing primary amines, such as proteins and peptides. Subsequent reaction with a tetrazine-functionalized molecule results in the formation of a stable covalent bond.[4][5]

This document provides detailed protocols for the labeling of a target protein with this compound and its subsequent conjugation to a tetrazine-modified molecule.

Quantitative Data Summary

The efficiency and speed of the TCO-tetrazine ligation are critical for its application in various research and development settings. The following table summarizes key quantitative parameters for this bioorthogonal reaction.

ParameterValueConditionsSource
Second-Order Rate Constant (k) > 800 M⁻¹s⁻¹ to 1 x 10⁶ M⁻¹s⁻¹General range for TCO-tetrazine reactions.[1][2][6]
up to 30,000 M⁻¹s⁻¹For hydrogen-substituted tetrazines with TCO.[1]
~1000 M⁻¹s⁻¹For methyl-substituted tetrazines with TCO.[1]
Reaction pH 6.0 - 9.0Optimal range for the TCO-tetrazine ligation in PBS buffer.[1][2][7]
Reaction Temperature Room Temperature (20-25°C) or 4°CReaction is rapid at room temperature; lower temperatures can be used and may require longer incubation times.[1][7]
Stoichiometry (Tetrazine:TCO) 1.05 - 1.5 : 1A slight excess of the tetrazine reagent is often recommended for protein conjugation to ensure complete reaction of the limiting TCO-labeled protein.[1][6]
Reaction Time 10 - 60 minutesTypical incubation time for the TCO-tetrazine ligation at room temperature.[7]

Experimental Protocols

Protocol 1: Labeling of Target Protein with this compound

This protocol describes the modification of a protein containing accessible primary amines (e.g., lysine residues) with the this compound.

Materials:

  • Target protein

  • This compound[4][5]

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[7]

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0. Avoid buffers containing primary amines like Tris or glycine.[7][8]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[7]

  • Spin desalting columns

Procedure:

  • Protein Preparation:

    • Dissolve the target protein in the Reaction Buffer at a concentration of 1-5 mg/mL.

    • If the protein is in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer using a spin desalting column.[1]

  • TCO-PNB Ester Stock Solution Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[6] NHS esters are moisture-sensitive, so it is crucial to minimize exposure to moisture.[7]

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the 10 mM TCO-PNB ester stock solution to the protein solution.[6] The optimal molar excess may need to be determined empirically for each specific protein.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[6][7]

  • Quenching the Reaction:

    • To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 5 minutes at room temperature or 15 minutes on ice.[7]

  • Purification of TCO-labeled Protein:

    • Remove the excess, unreacted TCO-PNB ester and quenching buffer components by using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).[1]

  • Storage:

    • The purified TCO-labeled protein can be stored at 4°C for short-term use or at -20°C or -80°C for long-term storage. The TCO group is generally stable in aqueous buffers for weeks at 4°C.[6]

Protocol 2: TCO-Tetrazine Click Chemistry Conjugation

This protocol outlines the reaction between the TCO-labeled protein and a tetrazine-functionalized molecule.

Materials:

  • Purified TCO-labeled protein (from Protocol 1)

  • Tetrazine-functionalized molecule

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

Procedure:

  • Reactant Preparation:

    • Prepare the TCO-labeled protein in the Reaction Buffer.

    • Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, DMF, or the Reaction Buffer).

  • Click Reaction:

    • Add the tetrazine-functionalized molecule to the TCO-labeled protein solution. It is recommended to use a slight molar excess (1.1 to 2.0 mole equivalents) of the tetrazine reagent to the TCO-labeled protein.[7]

    • Incubate the reaction mixture for 10-60 minutes at room temperature or for 30-120 minutes at 4°C.[7] The reaction progress can be monitored by following the disappearance of the tetrazine's characteristic color (if applicable) or by analytical methods such as SDS-PAGE or mass spectrometry.[2]

  • Purification of the Conjugate:

    • If necessary, the final conjugate can be purified from any unreacted starting materials using methods such as size-exclusion chromatography (SEC) or dialysis.[1]

  • Storage:

    • Store the final conjugate under conditions appropriate for the specific biomolecules involved, typically at 4°C or frozen.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the two-step conjugation process.

experimental_workflow cluster_step1 Step 1: Protein Labeling with this compound cluster_step2 Step 2: TCO-Tetrazine Ligation Protein Target Protein (in amine-free buffer) Incubate1 Incubate (RT, 30-60 min) Protein->Incubate1 TCO_Ester This compound (in DMSO/DMF) TCO_Ester->Incubate1 Quench Quench Reaction (Tris Buffer) Incubate1->Quench Purify1 Purify (Spin Desalting) Quench->Purify1 TCO_Protein TCO-Labeled Protein Purify1->TCO_Protein Incubate2 Incubate (RT, 10-60 min) TCO_Protein->Incubate2 Tetrazine Tetrazine Molecule Tetrazine->Incubate2 Purify2 Purify (Optional) (e.g., SEC) Incubate2->Purify2 Final_Conjugate Final Conjugate Purify2->Final_Conjugate

Caption: Workflow for protein conjugation using this compound and tetrazine.

Signaling Pathway/Reaction Mechanism

The following diagram illustrates the inverse-electron-demand Diels-Alder reaction between the TCO and tetrazine moieties.

reaction_mechanism TCO TCO-Labeled Molecule Plus + Tetrazine Tetrazine-Labeled Molecule Arrow iEDDA (Click Reaction) Tetrazine->Arrow Product Stable Conjugate (Dihydropyridazine) Arrow->Product N2 + N₂ (gas)

Caption: Inverse-electron-demand Diels-Alder (iEDDA) reaction mechanism.

References

Application Notes and Protocols: Amine-Reactive Labeling of Peptides with (2E)-TCO-PNB Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific modification of peptides is a critical tool in drug development, diagnostics, and fundamental research. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained trans-cyclooctene (TCO) is a bioorthogonal reaction that offers rapid, specific, and catalyst-free conjugation.[1][2] (2E)-TCO-PNB ester is an amine-reactive building block designed to introduce the TCO moiety onto peptides and other biomolecules.[1][3] The p-nitrophenyl (PNB) ester group reacts efficiently with primary amines, such as the N-terminus of a peptide or the side chain of a lysine residue, to form a stable amide bond.[4][5] This modification installs the TCO group, which can then be used for subsequent conjugation to a tetrazine-modified molecule of interest.[1][3] These application notes provide a detailed protocol for the labeling of peptides with this compound, including reaction conditions, purification, and characterization.

Data Presentation

Table 1: Reagent and Peptide Properties

ComponentMolecular Weight ( g/mol )PurityStorage Conditions
This compound291.30[1]>95%-20°C, desiccated[1][6]
Model Peptide (e.g., G-L-Y-K-S-G)Varies>95% (HPLC purified)-20°C or -80°C

Table 2: Recommended Reaction Parameters for Peptide Labeling

ParameterRecommended RangeNotes
Peptide Concentration1-10 mg/mLHigher concentrations can improve reaction efficiency. Ensure peptide is fully dissolved.
Molar Ratio (this compound : Peptide)1.5:1 to 5:1A slight to moderate excess of the TCO-PNB ester is recommended to drive the reaction to completion. Optimization may be required.
Reaction SolventAnhydrous, amine-free DMSO or DMFEnsure solvents are high quality to prevent hydrolysis of the PNB ester.[7]
Reaction Buffer (if aqueous)Amine-free buffer, pH 7.2-8.5 (e.g., 100 mM sodium phosphate, 150 mM NaCl)Avoid buffers containing primary amines like Tris or glycine.[7]
Reaction TemperatureRoom Temperature (20-25°C)
Reaction Time1-4 hoursThe reaction progress can be monitored by HPLC-MS.
Quenching Reagent (optional)1 M Tris-HCl, pH 8.0 (final conc. 50-100 mM)To quench any unreacted this compound.[7]

Table 3: Example HPLC Purification Gradient

Time (min)% Solvent B (0.1% TFA in Acetonitrile)Flow Rate (mL/min)
051.0
551.0
35651.0
40951.0
45951.0
5051.0
6051.0
Note: This is an example gradient and should be optimized for the specific TCO-labeled peptide.

Experimental Protocols

Protocol 1: Amine-Reactive Labeling of Peptides in Organic Solvent

This protocol is suitable for peptides that are soluble in organic solvents like DMSO or DMF.

Materials:

  • Peptide of interest

  • This compound

  • Anhydrous, amine-free Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reaction vials

  • Stirring apparatus (optional)

  • HPLC system for monitoring and purification

  • Mass spectrometer for characterization

Procedure:

  • Peptide Preparation: Dissolve the peptide in anhydrous DMSO or DMF to a final concentration of 1-10 mg/mL. Ensure the peptide is completely dissolved.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Reaction Setup:

    • To the dissolved peptide, add DIPEA to a final concentration of 2-5 equivalents relative to the number of amine groups on the peptide. This acts as a base to deprotonate the primary amines.

    • Add the desired molar excess of the this compound stock solution to the peptide solution while gently vortexing or stirring.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.

  • Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots at different time points and analyzing them by HPLC-MS. Look for the appearance of a new peak corresponding to the mass of the TCO-labeled peptide and the disappearance of the starting peptide peak.

  • Quenching (Optional): To stop the reaction, add a quenching reagent like 1 M Tris-HCl (pH 8.0) to a final concentration of 50-100 mM and incubate for 15-30 minutes. This will react with any excess this compound.

  • Purification: Purify the TCO-labeled peptide from the reaction mixture using reverse-phase HPLC (RP-HPLC).[8][9] Use a C18 column and a suitable gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B). Collect fractions corresponding to the desired product peak.

  • Characterization: Confirm the identity and purity of the labeled peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[10]

  • Storage: Lyophilize the purified TCO-labeled peptide and store it at -20°C or -80°C, desiccated. Due to the potential for isomerization of the TCO group, long-term storage should be minimized.[6]

Protocol 2: Amine-Reactive Labeling of Peptides in Aqueous Buffer

This protocol is suitable for peptides that are soluble in aqueous buffers.

Materials:

  • Peptide of interest

  • This compound

  • Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.5)

  • Anhydrous, amine-free DMSO or DMF

  • Reaction vials

  • Stirring apparatus (optional)

  • HPLC system for monitoring and purification

  • Mass spectrometer for characterization

Procedure:

  • Peptide Preparation: Dissolve the peptide in the amine-free reaction buffer to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Reaction Setup: While gently vortexing or stirring the peptide solution, slowly add the desired molar excess of the this compound stock solution. The final concentration of the organic solvent should be kept as low as possible (ideally <10%) to maintain peptide solubility.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.

  • Monitoring the Reaction: Follow the same procedure as in Protocol 1.

  • Quenching (Optional): Follow the same procedure as in Protocol 1.

  • Purification: Follow the same procedure as in Protocol 1.

  • Characterization: Follow the same procedure as in Protocol 1.

  • Storage: Follow the same procedure as in Protocol 1.

Mandatory Visualizations

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis peptide Dissolve Peptide (1-10 mg/mL) mix Mix Peptide and Reagent (Molar Excess of TCO-PNB) peptide->mix reagent Prepare this compound Stock Solution (10 mM) reagent->mix incubate Incubate at RT (1-4 hours) mix->incubate hplc Purify by RP-HPLC incubate->hplc ms Characterize by Mass Spectrometry hplc->ms lyophilize Lyophilize and Store ms->lyophilize

Caption: Experimental workflow for peptide labeling.

G peptide Peptide-NH2 plus1 + tco_pnb This compound labeled_peptide Peptide-NH-CO-TCO tco_pnb->labeled_peptide Nucleophilic Acyl Substitution plus2 + pnp p-Nitrophenol

Caption: Reaction of peptide amine with TCO-PNB ester.

References

Troubleshooting & Optimization

Troubleshooting low yield in (2E)-TCO-PNB ester conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (2E)-TCO-PNB ester conjugation. This guide provides troubleshooting advice and answers to frequently asked questions to help you overcome challenges and improve the yield of your conjugation experiments.

Troubleshooting Guide: Low Conjugation Yield

Low yield is a common issue in bioconjugation reactions. The following section addresses potential causes for low yield in this compound conjugations and provides systematic solutions.

Question: I am observing a low yield in my protein/antibody conjugation with this compound. What are the potential causes and how can I troubleshoot this?

Answer:

Low conjugation yield can stem from several factors, ranging from reagent quality to reaction conditions. Below is a step-by-step guide to help you identify and resolve the issue.

Step 1: Verify the Quality and Storage of this compound

The stability of the this compound is critical for a successful conjugation. Improper storage can lead to degradation and loss of reactivity.

  • Issue: The p-nitrophenyl (PNB) ester is susceptible to hydrolysis, and the trans-cyclooctene (TCO) moiety can isomerize to the less reactive cis-cyclooctene (CCO).[1]

  • Troubleshooting:

    • Storage: Ensure the reagent is stored under the recommended conditions, typically at -20°C or -80°C in a desiccated environment.[1][2] Stock solutions in anhydrous DMSO or DMF should also be stored at low temperatures and used within the recommended timeframe (e.g., 1 month at -20°C or 6 months at -80°C).[2][3]

    • Handling: Allow the reagent to warm to room temperature before opening to prevent condensation, which can introduce moisture and promote hydrolysis.

    • Purity: If possible, verify the purity of the TCO-PNB ester using techniques like HPLC. The purity should ideally be ≥95%.[4][5]

Step 2: Optimize Reaction Buffer and pH

The reaction between the PNB ester and primary amines (e.g., lysine residues on proteins) is highly pH-dependent.

  • Issue: The primary amine on the biomolecule needs to be in a non-protonated state to be nucleophilic. However, the PNB ester is prone to hydrolysis in aqueous buffers, and this hydrolysis is accelerated at higher pH.[6]

  • Troubleshooting:

    • pH: The optimal pH for the reaction is typically between 8.0 and 8.5.[7] A lower pH will result in protonated amines and reduced reactivity, while a higher pH will significantly increase the rate of ester hydrolysis, reducing the amount of reagent available for conjugation.[6]

    • Buffer Choice: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the PNB ester.[7] Recommended buffers include sodium bicarbonate or sodium borate.[7]

Experimental Workflow for Troubleshooting Low Yield

The following diagram illustrates a logical workflow for troubleshooting low conjugation yield.

TroubleshootingWorkflow start Low Conjugation Yield Observed reagent_quality Step 1: Check Reagent Quality & Storage start->reagent_quality reagent_ok Reagent Quality OK? reagent_quality->reagent_ok replace_reagent Replace Reagent reagent_ok->replace_reagent No reaction_conditions Step 2: Optimize Reaction Conditions (pH, Buffer) reagent_ok->reaction_conditions Yes replace_reagent->reagent_quality conditions_ok Yield Improved? reaction_conditions->conditions_ok molar_ratio Step 3: Adjust Molar Ratio of Reactants conditions_ok->molar_ratio No success Conjugation Successful conditions_ok->success Yes ratio_ok Yield Improved? molar_ratio->ratio_ok incubation Step 4: Optimize Incubation Time & Temperature ratio_ok->incubation No ratio_ok->success Yes incubation_ok Yield Improved? incubation->incubation_ok tco_accessibility Step 5: Address TCO Accessibility (PEG Linker) incubation_ok->tco_accessibility No incubation_ok->success Yes further_optimization Further Optimization/Consult Support tco_accessibility->further_optimization

Caption: Troubleshooting workflow for low this compound conjugation yield.

Step 3: Optimize the Molar Ratio of Reactants

The ratio of this compound to your biomolecule will directly impact the degree of labeling.

  • Issue: An insufficient amount of the TCO-PNB ester will lead to a low degree of labeling. Conversely, an excessive amount can lead to protein precipitation or modification of residues crucial for the protein's activity.[8]

  • Troubleshooting:

    • Perform a titration experiment using a range of molar excess of the TCO-PNB ester (e.g., 5, 10, 15, and 20-fold molar excess) to determine the optimal ratio for your specific protein.[9]

    • Analyze the degree of labeling using methods such as MALDI-TOF mass spectrometry or by reacting the TCO-labeled protein with a tetrazine-fluorophore conjugate and measuring the absorbance.[8][10]

Step 4: Control Incubation Time and Temperature

Incubation parameters play a role in balancing the conjugation reaction against potential degradation.

  • Issue: The conjugation reaction needs sufficient time to proceed. However, prolonged incubation, especially at higher temperatures, can increase the chances of hydrolysis and TCO isomerization.

  • Troubleshooting:

    • Time: A common incubation time is 1-3 hours at room temperature.[8][11] You can optimize this by taking aliquots at different time points (e.g., 30, 60, 120, 180 minutes) and analyzing the degree of labeling.[9][11]

    • Temperature: The reaction is typically performed at room temperature or 4°C.[8][12] Performing the reaction at 4°C can help to minimize hydrolysis, but may require a longer incubation time.[12]

Step 5: Address Potential TCO Inactivity

Even with successful PNB ester reaction, the TCO group may not be available for the subsequent click reaction with tetrazine.

  • Issue: The hydrophobic TCO group can "bury" itself within the hydrophobic domains of the protein, making it inaccessible to the tetrazine-containing molecule.[10][13]

  • Troubleshooting:

    • PEG Linkers: Consider using a TCO-PNB ester with a hydrophilic polyethylene glycol (PEG) linker. The PEG spacer can improve water solubility and extend the TCO group away from the protein surface, preventing it from becoming buried and enhancing its reactivity.[6][10][14] Studies have shown that incorporating a PEG linker can significantly increase the percentage of functional TCOs.[6][10][13]

Frequently Asked Questions (FAQs)

Q1: What is the recommended buffer for dissolving the this compound?

A1: this compound is typically dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to prepare a stock solution before adding it to the aqueous reaction buffer.[7]

Q2: How can I remove excess, unreacted this compound after the conjugation reaction?

A2: Excess reagent can be removed using size-exclusion chromatography, such as a desalting column (e.g., Zeba™ Spin desalting column), or through dialysis.[7][8]

Q3: Can I use a primary amine-containing buffer like Tris to quench the reaction?

A3: Yes, adding a small amount of a primary amine-containing buffer like Tris-HCl or glycine can be used to quench the reaction by consuming any remaining reactive PNB ester.[7]

Q4: How do I determine the degree of labeling (DOL)?

A4: The DOL can be determined using several methods. A common method is MALDI-TOF mass spectrometry, where the mass shift of the modified protein compared to the unmodified protein is used to calculate the number of TCO moieties attached.[10][13] Alternatively, you can react the TCO-modified protein with an excess of a tetrazine-fluorophore conjugate, remove the unreacted dye, and then use UV-Vis spectroscopy to determine the ratio of the dye and protein concentrations.[8]

Quantitative Data Summary

ParameterRecommended Range/ValueRationale
Reaction pH 8.0 - 8.5Balances amine reactivity and ester hydrolysis.[6]
Molar Excess of TCO-PNB Ester 5 to 20-foldTo be optimized for each specific protein.[9]
Incubation Time 1 - 3 hoursSufficient time for reaction at room temperature.[8][11]
Incubation Temperature Room Temperature or 4°CLower temperature can reduce hydrolysis.[8][12]
Reagent Purity ≥95%Ensures high reactivity.[4][5]

Experimental Protocols

General Protocol for Protein Conjugation with this compound

This protocol provides a starting point for the conjugation of this compound to a protein containing accessible primary amines.

Materials:

  • Protein to be labeled (in a suitable buffer, e.g., PBS)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 100 mM sodium bicarbonate or 50 mM sodium borate, pH 8.3[7]

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 7.4

  • Desalting column

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or buffer exchange the protein into the Reaction Buffer at a concentration of 2-5 mg/mL.[7]

  • Prepare the this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature.

    • Prepare a 10 mM stock solution in anhydrous DMSO or DMF.[12]

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture for 1-3 hours at room temperature, protected from light.[8]

  • Quench the Reaction (Optional):

    • Add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove excess, unreacted this compound and byproducts using a desalting column according to the manufacturer's instructions.[7][8]

  • Characterize the Conjugate:

    • Determine the protein concentration and the degree of labeling using appropriate analytical techniques (e.g., UV-Vis spectroscopy, MALDI-TOF MS).

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the chemical reaction and the competing hydrolysis side reaction.

ReactionPathway cluster_main Desired Conjugation Pathway cluster_side Competing Hydrolysis Pathway Protein_NH2 Protein-NH2 Conjugate Protein-NH-CO-TCO Protein_NH2->Conjugate + TCO_PNB TCO_PNB This compound TCO_PNB->Conjugate TCO_PNB_hydrolysis This compound PNP p-Nitrophenol Hydrolyzed_TCO TCO-OH TCO_PNB_hydrolysis->Hydrolyzed_TCO + H2O H2O H2O (High pH) H2O->Hydrolyzed_TCO PNP_hydrolysis p-Nitrophenol

Caption: Reaction scheme for amine conjugation and competing hydrolysis.

References

Stability of (2E)-TCO-PNB ester in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of (2E)-TCO-PNB ester in aqueous solutions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the integrity of the compound.

  • As a solid powder: Store at -20°C in a sealed, desiccated container protected from light. It can be stable for up to three years under these conditions.[1][2]

  • In solvent: Stock solutions are significantly less stable. For optimal stability, prepare solutions fresh in anhydrous solvents like DMSO or DMF.[3] If storage is necessary, store at -80°C for up to six months or at -20°C for up to one month.[1][2]

Q2: Can I use this compound for reactions in aqueous buffers, such as protein labeling?

A2: It is not recommended to use this compound for reactions in aqueous buffers.[4][5] The molecule exhibits poor stability in aqueous environments due to two primary factors:

  • Hydrolysis of the p-nitrophenyl (PNB) ester: The ester linkage is susceptible to hydrolysis, which is accelerated in aqueous solutions, especially at neutral to basic pH.

  • Isomerization of the trans-cyclooctene (TCO) ring: The strained trans-conformation of the cyclooctene can isomerize to the unreactive cis-conformation.[6] This process can be catalyzed by components commonly found in biological buffers and media.[5][6][7]

Q3: What are the main degradation pathways for this compound in aqueous media?

A3: The two primary degradation pathways are the hydrolysis of the PNB ester and the isomerization of the TCO ring.

  • Ester Hydrolysis: The p-nitrophenyl ester is an activated ester, making it a good leaving group for reactions with primary amines. However, this reactivity also makes it prone to hydrolysis in water, yielding the corresponding carboxylic acid and p-nitrophenol. This side reaction consumes the active ester, reducing the efficiency of your intended conjugation.

  • TCO Isomerization: The high ring strain of trans-cyclooctene, which is key to its rapid reactivity with tetrazines, also makes it thermodynamically unstable. It can relax into the more stable, but unreactive, cis-cyclooctene (CCO) isomer. This isomerization is the primary mechanism of deactivation for the TCO moiety.[2]

Q4: What factors can accelerate the isomerization of the TCO ring?

A4: Several factors present in typical experimental conditions can accelerate the isomerization from the reactive trans- to the unreactive cis-cyclooctene:

  • Thiols: High concentrations of thiols, such as glutathione (GSH) found intracellularly or dithiothreitol (DTT) used in buffers, can promote isomerization, likely through a radical-mediated pathway.[2]

  • Copper-Containing Proteins: Serum proteins that contain copper have been shown to catalyze TCO isomerization.[6][8]

  • Cell Culture Media: Components in cell culture media, specifically degradation products of thiamine, have been identified as catalysts for TCO isomerization.[5][7]

  • Elevated Temperatures: Heating TCO solutions can increase the rate of isomerization.[9]

Q5: Are there more stable alternatives to this compound for aqueous bioconjugation?

A5: Yes, several TCO derivatives with improved aqueous stability have been developed. For amine labeling in aqueous buffers, TCO-PEG-NHS esters are a recommended alternative.[10] The PEG linker enhances water solubility and shields the TCO moiety, improving its stability. Additionally, other strained TCO variants, such as certain d-TCO derivatives, have been reported to exhibit greater stability in aqueous solutions and serum.[1][6][11][12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low to no reaction with amine-containing molecule Hydrolysis of PNB ester: The reagent may have degraded in an aqueous buffer or by exposure to moisture.Perform the reaction in an anhydrous organic solvent like DMSO or DMF. Ensure all reagents and solvents are dry. Prepare the this compound solution immediately before use.
Isomerization of TCO ring: The TCO moiety may have converted to the unreactive cis-isomer.Avoid conditions known to cause isomerization (e.g., presence of thiols, prolonged incubation in cell media). Store the reagent properly at -20°C or -80°C as recommended. Consider using a more stable TCO derivative like a TCO-PEG-NHS ester for aqueous applications.
Inconsistent results between experiments Reagent instability: Stock solutions of this compound have limited stability, even when frozen. Degradation over time can lead to variability.Always prepare fresh stock solutions for critical experiments. If using a previously frozen stock, qualify its performance with a control reaction.
Buffer components: Components in your buffer (e.g., primary amines like Tris, or thiols) may be interfering with the reaction or degrading the reagent.Use a non-amine-containing buffer such as PBS or HEPES if performing the reaction with a more stable TCO derivative in an aqueous environment. Avoid buffers containing thiols.
High background signal in fluorescence imaging after tetrazine reaction Non-specific binding or degradation: The hydrolyzed carboxylic acid form of the reagent might interact non-specifically with proteins or surfaces.Purify the TCO-labeled molecule before reacting with the tetrazine probe to remove any unreacted or hydrolyzed reagent. Include appropriate washing steps in your experimental protocol.

Data Presentation

Table 1: Stability Summary of this compound Moiety

MoietyEnvironmentKey Instability FactorDegradation ProductConsequence
p-Nitrophenyl Ester Aqueous solutions (especially pH > 7)HydrolysisCarboxylic Acid + p-NitrophenolLoss of reactivity towards amines
trans-Cyclooctene (TCO) Aqueous solutions, Serum, Cell MediaIsomerizationcis-Cyclooctene (CCO)Loss of reactivity towards tetrazines

Table 2: Factors Influencing TCO Isomerization

FactorEffect on StabilityMechanismMitigation Strategy
Thiols (e.g., DTT, GSH) DecreasesRadical-mediated isomerization[2]Avoid thiol-containing buffers; use radical inhibitors like Trolox if thiols are necessary.[2]
Copper-containing proteins DecreasesCatalytic isomerization[6][8]Use chelating agents (with caution); design sterically hindered TCO linkers.[8]
Cell Culture Media (e.g., DMEM) DecreasesCatalysis by thiamine degradation products[5][7]Minimize incubation time; consider using fresh media or alternative formulations if possible.
Temperature DecreasesIncreased rate of isomerizationPerform reactions at room temperature or below if possible.
Silver Ions (Ag+) IncreasesFormation of a stable Ag(I) complex[2][3]Can be used for stabilization during storage; TCO is released by adding NaCl.[2]

Experimental Protocols

Protocol 1: General Method for Assessing PNB Ester Hydrolysis via UV-Vis Spectroscopy

This protocol allows for the monitoring of the hydrolysis of the p-nitrophenyl ester by detecting the release of p-nitrophenolate.

  • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

  • Prepare the aqueous buffer of interest (e.g., 100 mM phosphate buffer, pH 7.4). Equilibrate the buffer to the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding a small volume of the DMSO stock solution to the aqueous buffer in a quartz cuvette to a final concentration of ~50-100 µM. Mix quickly.

  • Monitor the absorbance at ~405 nm over time using a UV-Vis spectrophotometer.[13] The increase in absorbance corresponds to the formation of p-nitrophenolate.

  • Calculate the rate of hydrolysis by fitting the absorbance data to a first-order kinetic model.

Protocol 2: General Method for Assessing TCO Isomerization via ¹H NMR

This protocol can be used to monitor the conversion of trans-cyclooctene to cis-cyclooctene.

  • Dissolve a known amount of this compound in a deuterated solvent (e.g., DMSO-d₆ or D₂O with a co-solvent).

  • Acquire an initial ¹H NMR spectrum to serve as the time-zero reference. Identify the characteristic peaks for the vinylic protons of the trans-isomer.

  • Introduce the condition to be tested (e.g., add a solution of a thiol, or incubate at a specific temperature).

  • Acquire subsequent ¹H NMR spectra at regular time intervals.

  • Monitor the decrease in the signal intensity of the trans-isomer peaks and the appearance of new signals corresponding to the cis-isomer.

  • Quantify the extent of isomerization by integrating the respective proton signals at each time point.

Visualizations

Hydrolysis_Pathway Hydrolysis of this compound cluster_legend Legend TCO_PNB This compound Products TCO-Carboxylic Acid + p-Nitrophenol TCO_PNB->Products Hydrolysis H2O H₂O (Aqueous Buffer) Reagent Reagent Degradation_Product Degradation Product

Caption: Hydrolysis pathway of this compound in aqueous solution.

Isomerization_Pathway Isomerization of the TCO Moiety cluster_legend Legend trans_TCO trans-Cyclooctene (TCO) (Reactive) cis_TCO cis-Cyclooctene (CCO) (Unreactive) trans_TCO->cis_TCO Isomerization Catalysts Thiols, Cu²⁺, Heat, Media Components Reactive Reactive Isomer Unreactive Unreactive Isomer

Caption: Isomerization of the reactive TCO to the unreactive CCO isomer.

Troubleshooting_Workflow Troubleshooting Low Reaction Yield Start Low Reaction Yield Check_Solvent Was an aqueous buffer used? Start->Check_Solvent Check_Thiol Does the buffer contain thiols or amines? Check_Solvent->Check_Thiol No Sol_Yes Switch to anhydrous organic solvent (DMSO/DMF) Check_Solvent->Sol_Yes Yes Check_Storage Was the reagent stored properly? Check_Thiol->Check_Storage No Thiol_Yes Use a non-interfering buffer (e.g., PBS) Check_Thiol->Thiol_Yes Yes Storage_No Use fresh reagent and store correctly Check_Storage->Storage_No No Final_Check Consider alternative stable TCO reagent Check_Storage->Final_Check Yes

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Hydrolysis of p-Nitrophenyl (PNB) Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the hydrolysis of p-nitrophenyl (PNB) esters. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimentation.

Troubleshooting Guides and FAQs

This section provides solutions to specific problems you might encounter during the hydrolysis of PNB esters.

Question 1: Why is my hydrolysis reaction proceeding much faster or slower than expected?

Answer: The rate of PNB ester hydrolysis is highly sensitive to several factors. An unexpected reaction rate is often due to deviations in one of the following:

  • pH: The hydrolysis rate is significantly influenced by pH. Basic conditions (high pH) dramatically accelerate the reaction due to the increased concentration of the highly nucleophilic hydroxide ion, while acidic conditions can also catalyze the reaction, though typically to a lesser extent than strong bases. Neutral hydrolysis (reaction with water alone) is generally very slow.[1][2]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[3][4] Ensure your reaction is conducted at the specified temperature and that all solutions have reached thermal equilibrium.

  • Buffer Composition: Certain buffer components can act as catalysts. For instance, imidazole can catalyze hydrolysis.[5] If you are observing an unexpectedly fast rate, check if your buffer contains any nucleophilic species.

  • Solvent Effects: The solvent composition, such as the ratio of an organic co-solvent (e.g., DMSO) to water, can significantly alter the reaction rate.[6]

Question 2: My final product yield is low, or the reaction does not go to completion. What are the possible causes?

Answer: Low yield or incomplete conversion can stem from several issues:

  • Substrate Solubility: PNB esters, especially those with long acyl chains, may have poor solubility in aqueous solutions.[3][5] If the ester is not fully dissolved, the reaction will be limited by the dissolution rate. Consider using a minimal amount of a water-miscible organic co-solvent like DMSO or ethanol to aid solubility, but be aware that this can also affect the reaction kinetics.[6]

  • Substrate Degradation: PNB esters are susceptible to hydrolysis from atmospheric moisture over time. If the starting material has been stored improperly or is old, it may have already partially hydrolyzed, leading to lower-than-expected yields of the desired product upon reaction.[7]

  • Reversible Reaction: Under acidic or neutral conditions, ester hydrolysis can be a reversible reaction.[2] To drive the reaction to completion, an excess of water may be required. Alkaline hydrolysis, on the other hand, is effectively irreversible because the resulting carboxylate salt is deprotonated and shows no tendency to react with the alcohol.[8][9]

Question 3: I am observing unexpected side products in my reaction mixture. What could they be?

Answer: While the hydrolysis of PNB esters is generally a clean reaction, side products can arise from interactions with other components in the reaction mixture:

  • Reaction with Buffers: This is one of the most common sources of side reactions. Buffers containing primary or secondary amines, such as Tris, can act as nucleophiles and attack the PNB ester, leading to the formation of an amide instead of the desired carboxylic acid.[7] This competes with the hydrolysis reaction.

  • Intramolecular Reactions: For more complex PNB esters containing other functional groups, intramolecular catalysis or rearrangement may occur. For example, a nearby amino group on the ester molecule can act as an intramolecular catalyst.[10]

Question 4: How can I prevent side reactions and ensure the accuracy of my PNB ester hydrolysis experiment?

Answer: To minimize side reactions and improve experimental accuracy, consider the following preventative measures:

  • Proper Buffer Selection: Use non-nucleophilic buffers. Recommended buffers include phosphate, HEPES, borate, or carbonate.[7] Avoid buffers with primary or secondary amines like Tris or glycine if you are not intending for them to react.[7]

  • Control of pH: Maintain a constant and appropriate pH for your experiment using a suitable buffer. Uncontrolled pH can lead to either excessively fast hydrolysis (at high pH) or an extremely slow reaction.

  • Fresh Reagents: Use a fresh, high-quality PNB ester that has been stored in a desiccator to prevent premature hydrolysis from atmospheric moisture.[7]

  • Consistent Reaction Conditions: Ensure that the temperature, solvent composition, and ionic strength are consistent across all experiments to ensure reproducibility.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to PNB ester hydrolysis under various conditions.

Table 1: Effect of Solvent Composition on the Second-Order Rate Constant (k_N) for the Alkaline Hydrolysis of p-Nitrophenyl Acetate at 25.0 °C

Mol % DMSO in H₂ORate Constant, k_N (M⁻¹s⁻¹)
011.6
1023.3
2051.6
30131
40366
501,160
603,670
7010,600
8032,800

Data sourced from Um et al. (2021).[6]

Table 2: Michaelis-Menten Constants for the Enzymatic Hydrolysis of p-Nitrophenyl Butyrate by Sub1 Suberinase

ParameterValue
V_max2.36 µmol g⁻¹ min⁻¹
K_m5.7 x 10⁻⁴ M

Data sourced from E-M'sieu et al. (2020).

Table 3: Hydrolytic Half-lives of an Ester-Modified Polymer at Different pH and Temperature Conditions

pHTemperature (°C)Half-life (hours)
7.525> 1,800
7.550~100
8.525~150
8.550~30

Data sourced from Shrestha et al. (2018).[4]

Experimental Protocols

Protocol 1: General Procedure for Monitoring PNB Ester Hydrolysis by UV/Vis Spectrophotometry

This protocol is adapted from a general method for studying the hydrolysis of p-nitrophenyl acetate (PNPA).[1]

  • Reagent Preparation:

    • Prepare a stock solution of the PNB ester (e.g., 10 mM PNPA) in a water-miscible organic solvent such as DMSO or acetonitrile.

    • Prepare the desired reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.5). Ensure the buffer does not contain nucleophilic species.

  • Spectrophotometer Setup:

    • Set the UV/Vis spectrophotometer to monitor the absorbance at the λ_max of the p-nitrophenolate anion, which is typically around 400-410 nm.

    • Equilibrate the cuvette holder to the desired reaction temperature.

  • Reaction Initiation and Monitoring:

    • In a cuvette, add the reaction buffer.

    • To initiate the reaction, add a small volume of the PNB ester stock solution to the cuvette and mix quickly. The final concentration of the ester should be in the micromolar range (e.g., 100 µM).

    • Immediately begin recording the absorbance at regular time intervals.

  • Data Analysis:

    • The concentration of the product, p-nitrophenol, can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of p-nitrophenolate at the specific pH, b is the path length of the cuvette, and c is the concentration.

    • The initial rate of the reaction can be determined from the slope of the linear portion of the absorbance versus time plot.

Visualizations

Diagram 1: PNB Ester Hydrolysis Main and Side Reaction Pathways

G cluster_main Main Hydrolysis Pathway cluster_side Potential Side Reaction PNBE PNB Ester Int1 Tetrahedral Intermediate PNBE->Int1  + H2O or OH- Prod Carboxylic Acid + p-Nitrophenol Int1->Prod PNBE2 PNB Ester Int2 Tetrahedral Intermediate PNBE2->Int2  + R-NH2 SideProd Amide Byproduct Int2->SideProd Buffer Nucleophilic Buffer (e.g., Tris) Buffer->PNBE2

Caption: Main hydrolysis vs. a common side reaction with a nucleophilic buffer.

Diagram 2: Troubleshooting Workflow for Unexpected PNB Hydrolysis Results

G Start Unexpected Result (e.g., wrong rate, low yield) CheckRate Is the rate too fast/slow? Start->CheckRate CheckYield Is the yield low? Start->CheckYield CheckpH Verify pH of reaction buffer CheckRate->CheckpH Yes CheckSolubility Is substrate fully dissolved? CheckYield->CheckSolubility Yes CheckTemp Confirm reaction temperature CheckpH->CheckTemp CheckBuffer Is buffer nucleophilic? CheckTemp->CheckBuffer UseInertBuffer Action: Use non-nucleophilic buffer (e.g., Phosphate) CheckBuffer->UseInertBuffer Yes CheckReagent Check age and storage of PNB ester CheckSolubility->CheckReagent Yes AddCosolvent Action: Add minimal co-solvent (e.g., DMSO) CheckSolubility->AddCosolvent No UseFreshReagent Action: Use fresh, desiccated PNB ester CheckReagent->UseFreshReagent

Caption: A logical workflow for troubleshooting PNB ester hydrolysis experiments.

References

Technical Support Center: Isomerization of trans-Cyclooctene (TCO) Reagents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) regarding the unwanted isomerization of trans-cyclooctene (TCO) to its cis-cyclooctene isomer. The trans-isomer is highly reactive in bioorthogonal tetrazine ligations due to its ring strain; isomerization to the more stable, unreactive cis-isomer can lead to failed or inefficient experiments.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is TCO isomerization and why is it a problem?

A1: TCO isomerization is the conversion of the highly strained and reactive trans-isomer of cyclooctene into its more stable but unreactive cis-isomer. This process is the primary deactivation pathway for TCO reagents.[3][4] For researchers using TCO in bioorthogonal chemistry, such as tetrazine ligations for labeling or bioconjugation, this isomerization leads to a lower concentration of the active reagent, resulting in decreased reaction efficiency, low product yields, or complete reaction failure.[3]

Q2: What are the main factors that cause trans-cyclooctene to isomerize to cis-cyclooctene?

A2: Several factors can promote the isomerization of TCO to its cis-form. Key environmental and chemical triggers include:

  • Thiols: High concentrations of thiols, such as mercaptoethanol or endogenous thiols like cysteine and glutathione, can promote TCO isomerization, potentially through a radical-based pathway.[3][5]

  • Temperature: Elevated temperatures can induce thermal isomerization. For example, heating a TCO solution at 90°C for 70 minutes can result in approximately 20% conversion to the cis-isomer.[6]

  • Light: Exposure to UV light (e.g., 254 nm) is a known method to induce cis-trans isomerization and can lead to degradation of TCO derivatives with prolonged exposure.[4][7][8]

  • Biological Milieu: In biological systems, copper-containing serum proteins have been identified as a potential cause for TCO isomerization.[9][10][11]

Q3: How can I prevent or minimize TCO isomerization during storage and handling?

A3: Proper storage and handling are critical to maintaining the integrity of TCO reagents.

  • Storage: For long-term stability, store TCO reagents, especially the more strained and reactive derivatives, in solution at freezer temperatures.[12] Some less reactive, crystalline TCOs are stable on the benchtop.[12] To extend shelf-life, TCOs can be stored as stable silver(I) metal complexes, which can be dissociated on demand using a sodium chloride solution.[3][9]

  • Handling: Use freshly prepared solutions when possible.[7] Protect TCO-containing solutions from prolonged exposure to light and heat.[6][7] When working with thiol-containing buffers or in cellular environments, consider using radical inhibitors like Trolox (a water-soluble vitamin E analog) to suppress isomerization.[3]

Q4: Are some TCO derivatives more stable than others?

A4: Yes, the stability of TCO derivatives varies. Highly strained variants like s-TCO, while exhibiting extremely fast reaction kinetics, are more prone to isomerization.[3][5] Derivatives such as d-TCO (cis-dioxolane-fused trans-cyclooctene) have been developed to offer a balance of high reactivity and improved stability, showing no decomposition in aqueous solutions at room temperature for extended periods.[5][12]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving TCO reagents, with a focus on problems arising from isomerization.

Problem: Low or no product yield in a TCO-tetrazine ligation reaction.

This is the most common symptom of TCO degradation. The workflow below can help diagnose the issue.

Troubleshooting workflow for low TCO-tetrazine ligation yield.
Quantitative Data on TCO Stability

The stability of TCO is highly dependent on its specific structure and the experimental conditions. The following table summarizes stability data for different TCO derivatives under various conditions.

TCO DerivativeConditionObservationReference
s-TCO (syn-1c) 30 mM mercaptoethanol in D₂O-PBS (pD 7.4)100% isomerization to cis-isomer after 18.5 hours.[3][3]
s-TCO (syn-1c) 30 mM mercaptoethanol + 30 mM Trolox in D₂O-PBS<5% isomerization after 29.5 hours.[3][3]
d-TCO Phosphate-buffered D₂O, room temperatureNo degradation or isomerization observed for up to 14 days.[5][5]
d-TCO Human serum, room temperature>97% remained as the trans-isomer after 4 days.[5][5]
Generic TCO Heated at 90°C in DMSO-d6~10% isomerization after 70 minutes.[6][6]
s-TCO•AgNO₃ Stored neat in an open flask at 30°C for 3 days≥95% purity maintained.[3][3]

Experimental Protocols

Protocol: Detecting TCO Isomerization via ¹H NMR Spectroscopy

This protocol provides a method to qualitatively and quantitatively assess the presence of the cis-cyclooctene isomer in a TCO sample. The trans and cis isomers have distinct signals in the olefinic region of the ¹H NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A 1. Dissolve TCO Sample (1-5 mg in ~0.6 mL of deuterated solvent, e.g., CDCl₃, DMSO-d₆) B 2. Add Internal Standard (Optional) (For quantification, e.g., 1,3,5-trimethoxybenzene) A->B C 3. Transfer to NMR Tube B->C D 4. Acquire ¹H NMR Spectrum (Ensure sufficient scans for good signal-to-noise) C->D E 5. Identify Olefinic Proton Signals (trans-isomer: ~δ 5.5-5.6 ppm; cis-isomer: ~δ 5.6-5.7 ppm) D->E F 6. Integrate Signals (Integrate the characteristic peaks for both isomers) E->F G 7. Calculate Isomer Ratio (% trans = [Integral_trans / (Integral_trans + Integral_cis)] * 100) F->G

Workflow for NMR analysis of TCO isomerization.

Methodology:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the TCO-containing compound.

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) in a clean vial.

    • For quantitative analysis, add a known amount of an internal standard that has a distinct, non-overlapping peak (e.g., 1,3,5-trimethoxybenzene).

    • Transfer the solution to a standard 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a standard one-dimensional proton (¹H) NMR spectrum.

    • Ensure the spectral window includes the olefinic region (approx. δ 5.0-6.0 ppm).

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Identify the characteristic chemical shifts for the olefinic protons of the trans- and cis-cyclooctene isomers. These shifts are environment-dependent but are typically well-resolved from each other.

    • Integrate the area under the respective peaks for both isomers.

    • Calculate the percentage of each isomer by comparing their integral values. The ratio of the integrals directly corresponds to the molar ratio of the isomers in the sample.

References

Technical Support Center: Optimizing (2E)-TCO-PNB Ester Reactions with Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on optimizing the reaction between (2E)-TCO-PNB esters and primary amines. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting (2E)-TCO-PNB ester with a primary amine?

A1: The optimal pH for the reaction is a balance between two competing factors: the reactivity of the primary amine and the hydrolysis of the PNB ester.[1] Primary amines are most reactive in their deprotonated, nucleophilic state (-NH2), which is favored at a pH above their pKa (typically around 10.5 for lysine).[1] However, the PNB ester is also more susceptible to hydrolysis at higher pH, which inactivates the reagent.[2][3] Therefore, the recommended pH range for the reaction is typically pH 7.2-8.5 .[4] A common starting point for optimization is pH 8.3-8.5 .[1][5][6]

Q2: Which buffers are recommended for this reaction?

A2: It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the TCO-PNB ester.[7]

Recommended Buffers:

  • Phosphate-buffered saline (PBS)

  • Sodium bicarbonate buffer (0.1 M, pH 8.3-8.5)[1][5]

  • Sodium phosphate buffer (0.1 M, pH 8.3-8.5)[1]

  • Borate buffer (50 mM, pH 8.5)

Buffers to Avoid:

  • Tris-HCl (Tris contains a primary amine)[5]

  • Glycine

Q3: How does temperature affect the reaction?

A3: The reaction is typically carried out at room temperature for 1-2 hours or at 4°C overnight.[1] Lowering the temperature to 4°C can help to minimize the rate of hydrolysis of the PNB ester, which can be beneficial if you are experiencing low labeling efficiency at room temperature.[4]

Q4: What is the primary side reaction, and how can I minimize it?

A4: The primary competing side reaction is the hydrolysis of the PNB ester by water, which renders it inactive.[1] The rate of hydrolysis increases with pH.[2][3] To minimize hydrolysis, you can:

  • Perform the reaction within the recommended pH range (7.2-8.5).[4]

  • Consider running the reaction at 4°C instead of room temperature.[4]

  • Use freshly prepared solutions of the this compound.[4]

  • Avoid storing the ester in aqueous solutions.[4]

Q5: How can I determine the efficiency of my labeling reaction?

A5: The efficiency of the labeling reaction is often determined by calculating the degree of labeling (DOL), which is the molar ratio of the TCO moiety to your protein or molecule. This can typically be determined using spectrophotometry by measuring the absorbance of the protein (at 280 nm) and the incorporated label at its maximum absorbance wavelength.[1][4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Labeling Incorrect pH: The pH of the reaction buffer may be too low, resulting in protonated, non-reactive amines.Verify the pH of your reaction buffer using a calibrated pH meter. Ensure it is within the optimal range of 7.2-8.5.[4]
Hydrolysis of PNB Ester: The PNB ester has been hydrolyzed due to high pH, prolonged incubation, or improper storage.Prepare fresh this compound solution immediately before use.[4] Consider performing the reaction at 4°C overnight to reduce the rate of hydrolysis.[4]
Competing Amines in Buffer: The buffer contains primary amines (e.g., Tris, glycine) that are reacting with the PNB ester.Perform a buffer exchange to an amine-free buffer such as PBS or sodium bicarbonate before the reaction.[4]
Insufficient Molar Excess of Ester: The ratio of this compound to your amine-containing molecule is too low.Increase the molar excess of the this compound. A common starting point is a 5- to 20-fold molar excess.[1]
Protein Precipitation during Labeling High Protein Concentration: The concentration of the protein may be too high, leading to aggregation.Perform the labeling reaction at a lower protein concentration (e.g., 1-5 mg/mL).
Hydrophobicity of TCO Moiety: The addition of the hydrophobic TCO group can sometimes cause protein aggregation.Consider using a this compound with a hydrophilic PEG spacer to improve the solubility of the labeled protein.
High Background Signal in Downstream Applications Excess Unreacted Ester: Unreacted this compound was not sufficiently removed after the reaction.Ensure thorough purification of the labeled product using methods like desalting columns or dialysis to remove excess reagent.[1]
Non-specific Binding: The labeled protein is binding non-specifically in your assay.Optimize blocking and washing steps in your downstream application. Adding a non-ionic surfactant to wash buffers can help mitigate hydrophobic interactions.[8]

Quantitative Data

The efficiency of the reaction between an amine-reactive ester and a primary amine is highly dependent on the pH. The following table provides a summary of the expected outcomes at different pH values, illustrating the trade-off between amine reactivity and ester hydrolysis.

pH Amine Reactivity PNB Ester Hydrolysis Rate Expected Labeling Efficiency Recommendation
6.0LowLowVery LowNot recommended; amine is mostly protonated.
7.0-7.5ModerateModerateModerateA reasonable starting point if the protein is sensitive to higher pH. The half-life of a similar NHS ester at pH 7.0 (0°C) is 4-5 hours.[9]
8.0-8.5 High Increased Optimal Recommended starting range for most applications. [1]
9.0Very HighHighMay be reducedHigher risk of ester hydrolysis, potentially lowering the overall yield. The half-life of a similar NHS ester at pH 8.6 (4°C) is only 10 minutes.[9]

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol provides a general guideline. Optimization may be required for your specific protein and application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[1] If necessary, perform a buffer exchange.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Reaction: Add the desired molar excess (e.g., 5- to 20-fold) of the dissolved this compound to the protein solution while gently mixing.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[1]

  • Quenching (Optional): Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted this compound and byproducts using a desalting column or dialysis.

Protocol 2: pH Optimization of Labeling Reaction

To determine the optimal pH for your specific molecule, perform a series of small-scale parallel reactions.

Procedure:

  • Prepare a series of reaction buffers with different pH values (e.g., 7.0, 7.5, 8.0, 8.5, 9.0).

  • Set up parallel labeling reactions for your target molecule in each of the different pH buffers, keeping all other parameters (temperature, incubation time, molar excess of ester) constant.

  • After the reaction and purification, determine the degree of labeling (DOL) for each reaction.

  • Compare the DOL across the different pH values to identify the optimal condition for your experiment.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup & Analysis prep_protein Prepare Protein in Amine-Free Buffer mix Combine Protein and Ester (5-20x molar excess) prep_protein->mix prep_ester Prepare Fresh This compound Solution in DMSO/DMF prep_ester->mix incubate Incubate (1-2h RT or O/N 4°C) mix->incubate quench Quench Reaction (Optional, e.g., Tris) incubate->quench purify Purify Conjugate (Desalting/Dialysis) quench->purify analyze Analyze Degree of Labeling purify->analyze

Caption: Workflow for labeling proteins with this compound.

troubleshooting_tree start Low or No Labeling q_ph Is buffer pH 7.2-8.5? start->q_ph q_buffer Is buffer amine-free? q_ph->q_buffer Yes sol_ph Adjust buffer pH q_ph->sol_ph No q_ester Is ester solution fresh? q_buffer->q_ester Yes sol_buffer Buffer exchange to PBS or Bicarbonate q_buffer->sol_buffer No q_excess Is molar excess sufficient? q_ester->q_excess Yes sol_ester Prepare fresh ester solution q_ester->sol_ester No sol_excess Increase molar excess of ester (5-20x) q_excess->sol_excess No sol_temp Try reaction at 4°C overnight sol_ester->sol_temp

Caption: Troubleshooting decision tree for low labeling efficiency.

References

How to avoid aggregation of proteins during TCO labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with protein aggregation during trans-cyclooctene (TCO) labeling.

Frequently Asked Questions (FAQs)

Q1: What is TCO labeling and why is it used?

TCO labeling is a bioorthogonal chemistry technique that involves the reaction of a trans-cyclooctene (TCO) moiety with a tetrazine.[1][2] This inverse-electron-demand Diels-Alder cycloaddition is known for its exceptionally fast reaction kinetics and high specificity, allowing for the efficient labeling of biomolecules in complex biological systems without interfering with native cellular processes.[1][3][4] It is widely used for applications such as live-cell imaging, antibody-drug conjugation, and in vivo studies.[1][5]

Q2: What are the primary causes of protein aggregation during TCO labeling?

Protein aggregation during TCO labeling can be attributed to several factors:

  • Increased Hydrophobicity: The TCO group itself can be hydrophobic. Attaching multiple TCO molecules to a protein's surface can increase its overall hydrophobicity, leading to intermolecular aggregation.[6]

  • Over-labeling: The addition of too many TCO molecules can alter the protein's net charge and isoelectric point (pI), reducing its solubility and promoting aggregation.[7][8]

  • Suboptimal Buffer Conditions: Proteins are sensitive to the pH and ionic strength of their environment.[6][9] Labeling in a buffer with a pH close to the protein's pI can minimize electrostatic repulsion between molecules, leading to aggregation.[3]

  • High Protein Concentration: Performing the labeling reaction at a high protein concentration increases the likelihood of intermolecular interactions and aggregation.[6][10]

  • Local High Concentrations of Labeling Reagent: Adding the TCO-NHS ester solution too quickly or without adequate mixing can create localized high concentrations of the reagent, leading to uncontrolled reactions and precipitation.[7]

  • Temperature: While the TCO-tetrazine ligation can be performed at various temperatures, elevated temperatures can sometimes promote protein unfolding and aggregation.[3][11]

Q3: How does a PEG linker in a TCO labeling reagent help?

Polyethylene glycol (PEG) linkers are often incorporated into TCO labeling reagents to enhance their hydrophilicity and solubility in aqueous buffers.[4][12][13] This can help to mitigate the hydrophobic effects of the TCO group, reduce non-specific binding, and minimize steric hindrance, thereby improving labeling efficiency and reducing the propensity for protein aggregation.[12][13][14]

Q4: How can I detect and quantify protein aggregation?

Several methods can be used to detect and quantify protein aggregation:

  • Visual Inspection: The simplest method is to visually check for turbidity, cloudiness, or visible precipitates in the solution.[15]

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350-600 nm) can indicate light scattering by aggregates.[2][15]

  • Dynamic Light Scattering (DLS): DLS is a non-invasive technique that measures the size distribution of particles in a solution, making it an excellent tool for detecting the presence of soluble aggregates.[3][16]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size, allowing for the quantification of monomers, dimers, and higher-order aggregates.[2][3][16]

Troubleshooting Guide

Issue 1: Visible precipitation or cloudiness is observed during or after the labeling reaction.

This indicates significant protein aggregation.

Possible Cause Recommended Solution
Suboptimal Buffer pH Ensure the buffer pH is at least 1-1.5 units away from the protein's isoelectric point (pI) to maintain a net positive or negative charge, which promotes electrostatic repulsion between protein molecules.[3] For many antibodies, a pH range of 5.0-5.5 has been shown to minimize aggregation.[3]
Inappropriate Ionic Strength For some proteins, low salt concentrations can lead to aggregation. Try increasing the salt concentration (e.g., to 150 mM NaCl) to screen electrostatic interactions.[3]
High Protein Concentration Decrease the protein concentration during the labeling reaction. A starting concentration of 1-5 mg/mL is often recommended.[10] If a higher final concentration is required, perform the labeling at a lower concentration and then carefully concentrate the labeled protein.
Over-labeling Reduce the molar excess of the TCO-NHS ester in the reaction. Perform a titration experiment to determine the optimal reagent-to-protein ratio that achieves sufficient labeling without causing aggregation. A 5 to 20-fold molar excess is a common starting point.[8]
Hydrophobicity of TCO Reagent If possible, switch to a TCO labeling reagent that incorporates a hydrophilic PEG linker to improve the solubility of the labeled protein.[12][13]
Reaction Temperature Perform the labeling reaction at a lower temperature (e.g., 4°C). This may slow down the reaction rate, so a longer incubation time may be necessary.[3][8]

Issue 2: The labeled protein appears soluble, but subsequent analysis (e.g., SEC, DLS) reveals the presence of soluble aggregates.

This suggests that the labeling conditions are not fully optimized for your protein.

Possible Cause Recommended Solution
Subtle Protein Destabilization Even if not causing immediate precipitation, the labeling conditions may be slightly destabilizing your protein. Systematically screen different buffer components, pH values, and additives to find a formulation that maintains the protein in its monomeric state.[3]
Formation of Small Aggregates During Labeling Immediately after the labeling reaction, purify the conjugate using a method like SEC to remove any small aggregates that may have formed. This will also allow for buffer exchange into an optimal storage buffer.[3]
Long-term Instability The labeled protein may be less stable over time. Incorporate stabilizing excipients into the storage buffer.

Buffer Additives for Preventing Aggregation

The inclusion of certain additives in the reaction and storage buffers can significantly enhance protein stability and prevent aggregation.

Additive Category Example Typical Concentration Mechanism of Action
Sugars/Polyols Sucrose, Trehalose, Sorbitol, Glycerol5-20% (w/v) or 0.3 MExcluded from the protein surface, promoting a more compact and stable native state.[15][17]
Amino Acids L-Arginine, L-Glutamic Acid, Glycine50-500 mMCan suppress aggregation by binding to hydrophobic patches and screening charges. A combination of arginine and glutamate is often effective.[6][17]
Reducing Agents TCEP, DTT1-5 mMPrevents the formation of non-native intermolecular disulfide bonds.[10]
Non-ionic Surfactants Polysorbate 20 (Tween 20), Polysorbate 800.01-0.1% (w/v)Prevent surface-induced aggregation and stabilize proteins.[17]

Experimental Protocols

Protocol 1: General Procedure for Labeling Proteins with TCO-NHS Ester

This protocol describes the modification of a protein with a TCO group via reaction with primary amines (e.g., lysine residues).

Materials:

  • Protein of interest

  • Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)

  • TCO-NHS Ester

  • Anhydrous DMSO or DMF

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Dissolve or exchange the protein into an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-5 mg/mL.[8] Tris or glycine buffers should be avoided as they contain primary amines that will compete with the labeling reaction.[7]

  • TCO-NHS Ester Preparation:

    • Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.[8]

  • Labeling Reaction:

    • Add a 5 to 20-fold molar excess of the dissolved TCO-NHS ester to the protein solution.[8] Add the reagent slowly with gentle mixing to avoid localized high concentrations.

    • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.[8]

  • Purification:

    • Remove the excess, unreacted TCO-NHS ester and byproducts using a desalting column equilibrated with a suitable storage buffer.[8]

  • Characterization (Optional but Recommended):

    • Assess the degree of labeling (DOL) using mass spectrometry.

    • Analyze the labeled protein for aggregation using SEC or DLS.[3]

Protocol 2: Quantification of Protein Aggregation by Size Exclusion Chromatography (SEC)

Methodology:

  • Column and Mobile Phase Selection:

    • Choose an SEC column with a pore size suitable for the size of your protein and its potential aggregates.

    • The mobile phase should be optimized to minimize non-specific interactions. A common mobile phase is PBS.[3]

  • Sample Preparation:

    • Filter the protein sample through a 0.22 µm low-protein-binding filter before injection.[3]

  • Chromatographic Run:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the protein sample.

    • Monitor the elution profile with a UV detector at 280 nm.[3]

  • Data Analysis:

    • Integrate the peak areas corresponding to the monomer, dimer, and any higher-order aggregates to determine the percentage of each species.[3]

Visualizations

TCO_Labeling_Workflow Experimental Workflow for TCO Labeling cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Protein_Prep Protein Preparation (Amine-free buffer, 1-5 mg/mL) Labeling Add TCO-NHS Ester to Protein (5-20x molar excess) Incubate RT or 4°C Protein_Prep->Labeling TCO_Prep TCO-NHS Ester Preparation (Freshly dissolved in DMSO/DMF) TCO_Prep->Labeling Purify Purification (Desalting column/SEC) Labeling->Purify Analyze Aggregation Analysis (SEC, DLS) Purify->Analyze Labeled_Protein Labeled_Protein Analyze->Labeled_Protein Monomeric Labeled Protein

Experimental workflow for TCO labeling.

Troubleshooting_Aggregation Troubleshooting Protein Aggregation cluster_solutions Optimization Strategies Start Protein Aggregation Observed? Optimize_Buffer Optimize Buffer (pH, Ionic Strength) Start->Optimize_Buffer Yes Monomeric_Protein Monomeric Labeled Protein Start->Monomeric_Protein No Reduce_Conc Lower Protein Concentration Optimize_Buffer->Reduce_Conc Reduce_Ratio Reduce TCO:Protein Ratio Reduce_Conc->Reduce_Ratio Additives Add Stabilizing Excipients Reduce_Ratio->Additives Lower_Temp Lower Reaction Temperature Additives->Lower_Temp PEG_Linker Use TCO with PEG Linker Lower_Temp->PEG_Linker PEG_Linker->Monomeric_Protein Re-evaluate

Troubleshooting decision tree for protein aggregation.

References

(2E)-TCO-PNB ester storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling (2E)-TCO-PNB ester. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful use of this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon arrival?

Upon receipt, this compound should be stored at –20°C in a sealed, moisture- and light-protected container.[1] The specially formulated crystalline solid provides for easy handling and an extended shelf life.[2][3] For shipping, it is transported on dry ice.[2]

Q2: What is the shelf life of this compound?

The stability of this compound depends on the storage conditions. As a powder, it is stable for up to 3 years when stored at -20°C.[4][5] When dissolved in a solvent, the stability decreases. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4][5] It is not recommended for long-term storage.

Q3: What solvents can be used to dissolve this compound?

This compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Dichloromethane (DCM), Tetrahydrofuran (THF), and Chloroform.[2] When using DMSO, it is recommended to use a newly opened bottle as hygroscopic DMSO can negatively impact the solubility of the product.[4] For high concentrations (e.g., 100 mg/mL in DMSO), ultrasonic treatment may be necessary to fully dissolve the compound.[4]

Q4: What is the primary application of this compound?

This compound is an amine-reactive building block used for the modification of molecules containing amine groups in organic media.[2][3] It contains a trans-cyclooctene (TCO) group that rapidly reacts with tetrazine-containing molecules via an inverse electron demand Diels-Alder (iEDDA) click chemistry reaction.[4][5] This makes it a valuable tool for applications such as the synthesis of PROTACs, bioconjugation, and the development of diagnostic probes.[1][4][6]

Q5: Can I use this compound to label proteins or antibodies in aqueous buffers?

No, it is not recommended to use this compound for labeling proteins or antibodies in aqueous buffers. This is due to a poor level of activation of the labeled proteins under these conditions.[2][3] For protein and antibody labeling in aqueous environments, TCO-PEG4-NHS Ester or TCO-PEG12-NHS Ester are more suitable alternatives.[2][3]

Storage and Stability Data Summary

FormStorage TemperatureShelf Life
Powder-20°C3 years[4][5]
In Solvent-80°C6 months[4][5]
In Solvent-20°C1 month[4][5]

Troubleshooting Guide

Problem 1: My this compound will not fully dissolve in DMSO.

  • Potential Cause: The DMSO may have absorbed moisture. Hygroscopic DMSO can significantly impact the solubility of the product.[4]

  • Solution: Use a fresh, unopened bottle of anhydrous DMSO. If the compound still does not dissolve, gentle warming and sonication can be applied.[4]

Problem 2: My conjugation reaction with an amine-containing substrate is inefficient or has failed.

  • Potential Cause 1: The this compound may have degraded due to improper storage. The TCO group can isomerize to the less reactive cis-cyclooctene (CCO) form over time, especially if not stored correctly.

  • Solution 1: Ensure the ester has been stored at -20°C as a powder and that stock solutions have not exceeded their recommended storage time and temperature.[4][5] It is best to use freshly prepared solutions.

  • Potential Cause 2: The reaction is being performed in an aqueous buffer. This compound is not recommended for use in aqueous solutions for protein labeling.[2][3]

  • Solution 2: Perform the conjugation reaction in an appropriate organic solvent such as DMF or DMSO.

  • Potential Cause 3: The amine-containing molecule is not soluble or stable in the organic solvent.

  • Solution 3: Ensure that your substrate is compatible with the chosen organic solvent. If necessary, explore different anhydrous organic solvents in which both reactants are soluble.

Problem 3: The subsequent iEDDA click reaction with a tetrazine is not working.

  • Potential Cause: The TCO group on the conjugated molecule has been compromised. Prolonged exposure to light can potentially affect the stability of the TCO group.[1]

  • Solution: Protect the this compound and subsequent TCO-conjugated molecules from prolonged light exposure.[1] Perform reactions in amber-colored vials or cover the reaction vessels with aluminum foil.

Experimental Protocols

Protocol 1: Reconstitution of this compound
  • Preparation: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Solvent Addition: Add anhydrous DMSO (or another suitable organic solvent) to the vial to achieve the desired concentration. For example, to prepare a 10 mM stock solution, add the appropriate volume of solvent based on the amount of ester in the vial.

  • Dissolution: Vortex the vial for 30 seconds to mix. If necessary, use an ultrasonic bath to ensure complete dissolution.[4]

  • Storage: If not for immediate use, aliquot the stock solution into smaller volumes and store at -80°C for up to 6 months or -20°C for up to 1 month.[4][5] Avoid repeated freeze-thaw cycles.

Protocol 2: General Procedure for Amine Modification in Organic Media
  • Reactant Preparation: Dissolve the amine-containing molecule in anhydrous DMF or DMSO.

  • Ester Addition: Add a 1.1 to 1.5 molar excess of the reconstituted this compound stock solution to the solution of the amine-containing molecule.

  • Reaction Incubation: The reaction can be carried out at room temperature for 1-4 hours. The optimal reaction time may vary depending on the reactivity of the amine.

  • Reaction Monitoring: Monitor the progress of the reaction by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purification: Once the reaction is complete, the TCO-modified product can be purified using standard chromatographic techniques, such as flash column chromatography or preparative HPLC.

Visual Guides

experimental_workflow cluster_storage Storage cluster_handling Handling cluster_reaction Reaction storage_powder Store Powder at -20°C reconstitute Reconstitute in Anhydrous Solvent storage_powder->reconstitute storage_solution Store Solution (-20°C or -80°C) conjugation Conjugate to Amine Molecule storage_solution->conjugation Use Stored Solution reconstitute->storage_solution Aliquot & Store reconstitute->conjugation Immediate Use purification Purify Product conjugation->purification

Caption: Workflow for storing and handling this compound.

reaction_pathway TCO_PNB This compound TCO_Molecule TCO-functionalized Molecule TCO_PNB->TCO_Molecule + R-NH2 (Amine Reaction) Amine Amine-containing Molecule (R-NH2) Amine->TCO_Molecule Conjugate Final Conjugate TCO_Molecule->Conjugate + Tetrazine (iEDDA Reaction) Tetrazine Tetrazine-containing Molecule Tetrazine->Conjugate

References

Challenges with using (2E)-TCO-PNB ester in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (2E)-TCO-PNB ester, with a specific focus on its application in aqueous buffers.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in aqueous environments for biomolecule modification.

IssuePotential CauseRecommended Solution
Low or No Labeling of Proteins/Antibodies Hydrolysis of the PNB ester: The p-nitrophenyl (PNB) ester is highly susceptible to hydrolysis in aqueous solutions, especially at the neutral to basic pH (7.2-9.0) required for efficient labeling of primary amines (e.g., lysine residues). This hydrolysis reaction competes with the desired amine reaction, reducing labeling efficiency.[1]It is not recommended to use this compound for labeling proteins in aqueous buffers.[2][3] For aqueous applications, a more stable and water-soluble alternative such as a TCO-PEG-NHS ester is recommended.[2][3] The polyethylene glycol (PEG) spacer enhances water solubility and labeling efficiency.[4]
Poor Solubility: this compound is a hydrophobic molecule with limited solubility in aqueous buffers like PBS.[5] This can lead to precipitation of the reagent and low effective concentration available for reaction.If you must attempt a reaction in a partially aqueous environment, first dissolve the this compound in an anhydrous, water-miscible organic solvent like DMSO or DMF at a high concentration.[6] Then, add this stock solution to your protein solution, ensuring the final concentration of the organic solvent is minimal (typically <10%) to avoid protein denaturation. However, success is not guaranteed due to rapid hydrolysis.
Precipitation Observed During Reaction Low Aqueous Solubility: As mentioned, the compound's hydrophobic nature leads to poor solubility and precipitation in aqueous media.[5]Use a recommended alternative like TCO-PEG-NHS ester, which has improved solubility in aqueous buffers due to the hydrophilic PEG spacer.[4][7]
Inconsistent or Non-Reproducible Results Competing Hydrolysis and Amine Reaction: The rates of PNB ester hydrolysis and the desired reaction with the amine are both pH-dependent, and the balance between them can be difficult to control, leading to variability.Switch to a more stable amine-reactive chemistry for aqueous environments, such as NHS esters, which, while also susceptible to hydrolysis, are generally more suitable for protein labeling when appropriately functionalized (e.g., with a PEG spacer).[7]
Loss of TCO Reactivity Over Time Isomerization to cis-cyclooctene (CCO): The reactive trans-cyclooctene (TCO) can isomerize to the unreactive cis-isomer (CCO). This process can occur over time and may be accelerated in certain conditions, such as the presence of thiols.[8]Store the this compound solid at -20°C, desiccated.[2] Prepare stock solutions in anhydrous DMSO or DMF immediately before use and avoid long-term storage of solutions.[6]

Frequently Asked Questions (FAQs)

Q1: What is the intended application of this compound?

This compound is an amine-reactive reagent designed for the modification of molecules containing primary amines in organic media .[2] It introduces a trans-cyclooctene (TCO) moiety, which can then participate in a bioorthogonal reaction with a tetrazine-modified molecule via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[6]

Q2: Why is this compound not recommended for protein labeling in aqueous buffers?

This reagent is not recommended for aqueous bioconjugation due to two primary challenges:

  • Poor Aqueous Solubility: The molecule is hydrophobic and tends to precipitate out of aqueous solutions like PBS.[5]

  • Rapid Hydrolysis: The p-nitrophenyl (PNB) ester is an activated ester that is highly susceptible to hydrolysis in water. This reaction is competitive with the desired labeling of primary amines on proteins and significantly reduces the efficiency of the conjugation.[2][3]

Q3: What are the signs of a failed reaction with this compound in an aqueous buffer?

Common signs of a failed reaction include:

  • Low to no detectable labeling of your protein or antibody.

  • The appearance of a precipitate in the reaction mixture.

  • Inconsistent and non-reproducible results between experiments.

Q4: What are the recommended alternatives to this compound for aqueous bioconjugation?

For labeling proteins and other biomolecules in aqueous buffers, TCO-PEG-NHS esters (e.g., TCO-PEG4-NHS Ester) are highly recommended.[2][3] The key advantages of these reagents are:

  • Improved Water Solubility: The hydrophilic polyethylene glycol (PEG) spacer significantly increases the reagent's solubility in aqueous buffers.[4]

  • Enhanced Stability and Efficiency: The N-hydroxysuccinimide (NHS) ester is a more commonly used and better-characterized amine-reactive group for bioconjugation in aqueous media. The PEG spacer also helps to minimize steric hindrance.[4]

Q5: What is the optimal pH for reacting an NHS ester with a protein?

The reaction of an NHS ester with primary amines on a protein is most efficient at a pH of 8.0-9.0. However, for proteins that are sensitive to higher pH, a buffer like PBS at pH 7.4 can be used, though the reaction will proceed more slowly.[9] It is crucial to use a buffer that does not contain primary amines, such as Tris or glycine, as these will compete with your target molecule for the NHS ester.[7]

Quantitative Data Summary

The following table summarizes and compares the key properties of this compound and the recommended alternative, TCO-PEG-NHS ester.

PropertyThis compoundTCO-PEG-NHS Ester
Recommended Solvent Organic (DMSO, DMF, Chloroform)[2]Aqueous buffers (e.g., PBS), DMSO, DMF[4][7]
Aqueous Solubility PoorGood to Excellent (due to PEG spacer)
Reactive Group p-Nitrophenyl (PNB) esterN-Hydroxysuccinimide (NHS) ester
Stability in Aqueous Buffer Low (prone to rapid hydrolysis)Moderate (hydrolyzes, but generally suitable for typical reaction times)
Recommended Application Modification of amine-containing molecules in organic media.[2]Labeling of proteins, antibodies, and other biomolecules in aqueous buffers.[2][3]

Experimental Protocols

Protocol 1: Protein Labeling with TCO-PEG4-NHS Ester (Recommended for Aqueous Buffers)

This protocol describes a general procedure for labeling a protein with a TCO-PEG4-NHS ester in an aqueous buffer.

Materials:

  • Protein of interest (1-10 mg/mL in amine-free buffer)

  • TCO-PEG4-NHS Ester

  • Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein: Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL. If the protein is already in a buffer containing primary amines (like Tris), it must be exchanged into the reaction buffer via dialysis or a desalting column.[7]

  • Prepare the TCO-PEG4-NHS Ester Stock Solution: Allow the vial of TCO-PEG4-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[7] Immediately before use, dissolve the ester in anhydrous DMSO or DMF to create a 10 mM stock solution. Do not store this solution for extended periods.[7]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG4-NHS ester stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.[8] Gently mix and incubate for 30-60 minutes at room temperature or 2 hours on ice.[7]

  • Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature to hydrolyze any remaining NHS ester.

  • Purify the Conjugate: Remove excess, unreacted TCO-PEG4-NHS ester and byproducts using a desalting column, spin filtration, or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

  • Storage: Store the purified TCO-labeled protein at 4°C for short-term use or at -80°C for long-term storage.

Visualizations

FailureWorkflow cluster_prep Preparation cluster_reaction Reaction Attempt cluster_outcome Outcome start Start: Protein in Aqueous Buffer mix Mix in Aqueous Buffer (pH 7.2-9.0) start->mix reagent This compound reagent->mix precipitate Precipitation due to Poor Solubility mix->precipitate Issue 1 hydrolysis Rapid Hydrolysis of PNB Ester mix->hydrolysis Issue 2 end Result: Low or No Protein Labeling precipitate->end hydrolysis->end

Caption: Workflow illustrating the challenges of using this compound in aqueous buffers.

SuccessWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purify Purification cluster_outcome Outcome start Start: Protein in Amine-Free Buffer mix Add Ester to Protein (pH 7.2-9.0) start->mix reagent TCO-PEG-NHS Ester in DMSO/DMF reagent->mix incubate Incubate (30-60 min) mix->incubate quench Quench Reaction (e.g., Tris buffer) incubate->quench purify Purify via Desalting Column or Dialysis quench->purify end Result: Successfully Labeled TCO-Protein purify->end

Caption: Recommended workflow for successful protein labeling using a TCO-PEG-NHS ester.

CompetingReactions cluster_pathways Competing Reaction Pathways cluster_products Products ester This compound in Aqueous Buffer amine Protein-NH2 (Desired Reaction) ester->amine water H2O (Competing Hydrolysis) ester->water labeled_protein TCO-Labeled Protein (SUCCESS) amine->labeled_protein Forms stable amide bond hydrolyzed_ester Hydrolyzed TCO + p-Nitrophenol (FAILURE) water->hydrolyzed_ester Forms inactive carboxylate

Caption: Competing reactions of this compound in an aqueous buffer containing a protein.

References

Technical Support Center: Enhancing TCO-Tetrazine Ligation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TCO-tetrazine ligation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring the successful and efficient execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the TCO-tetrazine reaction?

A1: For efficient conjugation, it is generally recommended to use a slight molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule. A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine reagent. However, the optimal ratio may vary depending on the specific molecules being conjugated and should be empirically determined for your system.

Q2: What are the recommended reaction buffers and pH range for the ligation?

A2: The TCO-tetrazine ligation is robust and proceeds efficiently in a variety of aqueous buffers, with phosphate-buffered saline (PBS) being a common choice. The reaction is typically performed in a pH range of 6 to 9. For labeling proteins with NHS esters to introduce TCO or tetrazine moieties, it is crucial to use an amine-free buffer, such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5, to prevent unwanted side reactions with the buffer components.

Q3: What is the ideal reaction temperature and duration?

A3: The reaction is exceptionally fast and can often be completed at room temperature within 30 to 60 minutes. For certain applications or less reactive partners, the incubation time can be extended up to 2 hours or even overnight at 4°C. In some instances, incubating at 37°C or 40°C can be used to further accelerate the reaction.

Q4: Is a catalyst required for the TCO-tetrazine click reaction?

A4: No, the TCO-tetrazine ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic. This catalyst-free nature makes it particularly well-suited for applications in biological systems and live-cell imaging.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the TCO-tetrazine reaction can be conveniently monitored spectrophotometrically. Tetrazines have a characteristic absorbance peak between 510 and 550 nm, which disappears as the reaction proceeds. This allows for real-time tracking of the conjugation.

Troubleshooting Guide

Issue: Slow or Incomplete Reaction

Possible CauseRecommended Solution(s)
Low Reactivity of Tetrazine/TCO Pair - Select a more reactive pairing: Hydrogen-substituted tetrazines are significantly more reactive than methyl-substituted ones, and more strained TCOs exhibit faster kinetics. - Modify electronics: Use tetrazines with electron-withdrawing groups and TCOs with electron-donating groups to decrease the HOMO-LUMO gap and accelerate the reaction.
Suboptimal Reaction Conditions - Optimize pH: While the reaction is generally pH-insensitive in the 6-9 range, extreme pH values can affect the stability of your biomolecules. - Solvent choice: The reaction proceeds in various solvents, but aprotic polar solvents like DMSO or DMF are often used for stock solutions. For aqueous reactions, ensure adequate solubility of reactants, potentially using PEGylated reagents.
Degradation of Reactants - Verify reactant integrity: Tetrazines, especially those with electron-withdrawing groups, can be susceptible to degradation in aqueous media. TCOs can also degrade, particularly in the presence of thiols or under UV light. Use freshly prepared solutions or reagents stored under appropriate conditions (e.g., desiccated, protected from light).
Steric Hindrance - Introduce a spacer: If the tetrazine and TCO moieties are attached to bulky molecules, steric hindrance can slow the reaction. Incorporating a flexible spacer (e.g., PEG) can improve accessibility.
Incorrect Stoichiometry - Optimize molar ratio: While a 1:1 stoichiometry is theoretical, a slight excess (1.05-1.5 fold) of one reactant can drive the reaction to completion.
Side Reactions - Purify reactants: Ensure the starting materials are free of impurities that could compete in side reactions. - Degas solutions: For oxygen-sensitive molecules, degassing the reaction buffer can prevent oxidation-related side products.
Precipitation of Reactants or Product - Improve solubility: Use PEGylated linkers on your tetrazine or TCO to enhance aqueous solubility. Alternatively, a small percentage of an organic co-solvent (e.g., DMSO, DMF) can be added, but its compatibility with your biological system must be verified.
Inaccurate Quantification of Reactants - Confirm concentrations: Use a reliable method (e.g., UV-Vis spectroscopy) to accurately determine the concentration of your tetrazine and TCO stock solutions before setting up the reaction.

Quantitative Data

Table 1: Second-Order Rate Constants for Selected Tetrazine-TCO Pairs

Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene~20009:1 Methanol/Water
Methyl-substituted tetrazineTCO~1000Aqueous Media
Hydrogen-substituted tetrazineTCOup to 30,000Aqueous Media
3-methyl-6-phenyl-tetrazinesTCO420 ± 49ACN/PBS
Me4Pyr-TzTCO-PEG₄69,400DPBS

*Note: This table provides approximate

Validation & Comparative

A Head-to-Head Comparison: (2E)-TCO-PNB Ester vs. TCO-NHS Ester for Amine Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on bioconjugation strategies utilizing the highly efficient inverse-electron-demand Diels-Alder (iEDDA) click chemistry, the choice of amine-reactive trans-cyclooctene (TCO) linker is a critical first step. This guide provides an objective comparison of two prominent options: (2E)-TCO-PNB ester and TCO-NHS ester. By examining their reactivity, stability, and optimal reaction conditions, this document aims to equip researchers with the necessary information to select the most appropriate reagent for their specific application, be it antibody-drug conjugation, protein labeling for imaging, or the development of targeted therapies.

The underlying principle for both reagents is the same: to covalently attach a TCO moiety to a biomolecule, typically via primary amines such as the lysine residues on a protein. This "TCO-functionalized" biomolecule is then ready for a highly specific and rapid bioorthogonal reaction with a tetrazine-labeled partner. The key difference between this compound and TCO-NHS ester lies in the leaving group of the active ester—a p-nitrophenyl group for the former and an N-hydroxysuccinimide group for the latter. This distinction has significant implications for the reaction kinetics and the stability of the reagent.

Performance Comparison: Reactivity and Stability

The selection between a p-nitrophenyl (PNB) ester and an N-hydroxysuccinimide (NHS) ester involves a trade-off between reactivity and hydrolytic stability. NHS esters are well-known for their high reactivity towards primary amines at physiological to slightly alkaline pH.[1][2] This high reactivity, however, is coupled with a significant susceptibility to hydrolysis in aqueous environments. The rate of hydrolysis of NHS esters increases with pH, which can lead to a reduction in labeling efficiency as the ester reacts with water instead of the intended amine.[1][3]

On the other hand, p-nitrophenyl esters generally exhibit greater stability in aqueous solutions compared to NHS esters. This enhanced stability can be advantageous in multi-step conjugation procedures or when purification of the activated biomolecule is required prior to the click reaction. However, this increased stability comes at the cost of lower reactivity towards amines. Consequently, conjugation reactions with PNB esters may require longer incubation times or slightly more basic conditions to achieve comparable labeling efficiencies to their NHS counterparts.[4]

Quantitative Data Summary

FeatureThis compoundTCO-NHS esterReferences
Reactive Group p-Nitrophenyl (PNB) esterN-Hydroxysuccinimide (NHS) ester[5][6]
Target Functionality Primary amines (e.g., lysine residues)Primary amines (e.g., lysine residues)[2][4]
Relative Reactivity ModerateHigh[7]
Hydrolytic Stability HigherLower[7]
Optimal pH for Conjugation ~pH 8.0-9.0~pH 7.0-8.5[4][8][9]
Competing Reaction HydrolysisHydrolysis (more pronounced)[1]
Typical Reaction Time Potentially longer (e.g., 2-4 hours)Shorter (e.g., 30-60 minutes)[2][8]

Hydrolysis Half-life of NHS Ester:

pH Temperature Half-life References
7.0 0°C 4-5 hours [1][3]

| 8.6 | 4°C | 10 minutes |[1][3] |

Experimental Workflows and Logical Relationships

The overall workflow for bioconjugation is conceptually similar for both esters, involving an initial amine labeling step followed by the bioorthogonal TCO-tetrazine ligation.

General Bioconjugation Workflow cluster_0 Step 1: Amine Labeling cluster_1 Step 2: Bioorthogonal Ligation Biomolecule Biomolecule TCO_Biomolecule TCO-labeled Biomolecule Biomolecule->TCO_Biomolecule Reaction with primary amines TCO_Ester This compound or TCO-NHS Ester TCO_Ester->TCO_Biomolecule TCO_Biomolecule_2 TCO-labeled Biomolecule Tetrazine_Partner Tetrazine-labeled Partner Final_Conjugate Final Bioconjugate Tetrazine_Partner->Final_Conjugate TCO_Biomolecule_2->Final_Conjugate iEDDA Click Reaction

A high-level overview of the two-step bioconjugation process.

The decision between this compound and TCO-NHS ester is influenced by the specific requirements of the experiment. The following diagram illustrates a logical decision-making process.

Reagent Selection Logic Start Start: Need for Amine-reactive TCO High_Reactivity Is rapid reaction critical? Start->High_Reactivity Reagent_Stability Is reagent stability a major concern (e.g., multi-step process)? High_Reactivity->Reagent_Stability No Choose_NHS Choose TCO-NHS Ester High_Reactivity->Choose_NHS Yes Reagent_Stability->Choose_NHS No Choose_PNB Choose this compound Reagent_Stability->Choose_PNB Yes

A decision tree for selecting the appropriate TCO ester.

Detailed Experimental Protocols

Protocol 1: Protein Labeling with TCO-NHS Ester

This protocol is a general guideline for labeling proteins with a TCO-NHS ester.[2][10] Optimization may be required for specific proteins and applications.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-NHS ester (e.g., TCO-PEG4-NHS Ester)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer like PBS at pH 7.4. Buffers containing primary amines such as Tris or glycine must be avoided as they will compete with the labeling reaction.[8]

  • TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[2] It is crucial to allow the reagent vial to warm to room temperature before opening to prevent moisture condensation, which can hydrolyze the NHS ester.[10]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.[2]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[10]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.[2]

  • Purification: Remove excess, unreacted TCO-NHS ester using a desalting column or through dialysis.

  • Quantification: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the TCO group if it contains a UV-tracer, or by other analytical methods.[11]

Protocol 2: Protein Labeling with this compound

This protocol is a generalized procedure based on the principles of using p-nitrophenyl esters for protein conjugation.[4] Longer reaction times and potentially a more basic buffer may be necessary compared to NHS esters.

Materials:

  • Protein of interest in an amine-free buffer (e.g., carbonate-bicarbonate buffer, pH 8.5)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer. A carbonate-bicarbonate buffer at pH 8.5 can enhance the reaction efficiency for the less reactive PNB ester.[4]

  • This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. A higher molar excess may be required compared to TCO-NHS ester to drive the reaction.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature, or potentially longer, with gentle mixing. Reaction progress can be monitored if a suitable analytical method is available.

  • Quenching: Add a quenching buffer to a final concentration of 50-100 mM to react with any remaining active ester.

  • Purification: Purify the TCO-labeled protein from excess reagent and byproducts using a desalting column or dialysis.

  • Quantification: Determine the degree of labeling.

Conclusion

Both this compound and TCO-NHS ester are effective reagents for introducing the TCO moiety onto biomolecules for subsequent bioorthogonal ligation. The choice between them hinges on the specific demands of the experimental setup. For applications where rapid conjugation and high reactivity are paramount, TCO-NHS ester is often the preferred choice. However, for protocols that involve multiple steps, require purification of the TCO-activated intermediate, or where reagent stability is a primary concern, the greater hydrolytic stability of This compound offers a distinct advantage. Researchers should carefully consider the trade-offs between reactivity and stability to select the optimal reagent for their bioconjugation needs.

References

(2E)-TCO-PNB Ester: A Superior Linker for Bioconjugation in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs), the choice of a chemical linker is paramount to ensuring stability, reactivity, and overall efficacy. Among the arsenal of bioorthogonal tools, the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (TCO) has garnered significant attention for its exceptionally fast kinetics and biocompatibility. Within the family of TCO linkers, the (2E)-TCO-PNB ester emerges as a superior choice, offering distinct advantages in terms of reactivity, stability, and conjugation efficiency over other commonly used TCO linkers.

This guide provides an objective comparison of the this compound with other TCO alternatives, supported by experimental principles and data from related systems. It is intended for researchers, scientists, and drug development professionals seeking to optimize their bioconjugation strategies.

Enhanced Reactivity Driven by Stereochemistry

The reactivity of TCO linkers in the iEDDA reaction is significantly influenced by their stereochemistry. TCOs can exist as different diastereomers, primarily axial and equatorial isomers. Experimental evidence consistently demonstrates that axial TCO isomers exhibit substantially higher reaction rates with tetrazines compared to their equatorial counterparts.[1][2][3] This enhanced reactivity is attributed to the higher ground-state energy of the strained trans-double bond in the axial conformation, which lowers the activation energy of the Diels-Alder reaction.

The this compound is supplied as a single, major axial diastereomer.[4] This inherent structural feature provides it with a significant kinetic advantage over mixtures of isomers or predominantly equatorial TCO linkers. For instance, studies on similar TCO systems have shown that axial isomers can be nearly 7-times more reactive than equatorial isomers.[1] This translates to faster conjugation times, the ability to work with more dilute solutions of biomolecules, and potentially higher conjugation yields, all of which are critical factors in the synthesis of complex biologics.

Superior Stability of the p-Nitrophenyl (PNP) Ester

The this compound features a p-nitrophenyl (PNB) ester as its amine-reactive group. This offers a notable advantage in terms of hydrolytic stability when compared to the more commonly used N-hydroxysuccinimide (NHS) esters.[5][6] In aqueous buffers, which are standard for protein modifications, NHS esters are susceptible to hydrolysis, leading to the inactivation of the linker and a reduction in conjugation efficiency.[]

In contrast, PNB esters exhibit greater stability in aqueous solutions, allowing for more controlled and efficient conjugation reactions.[6] This enhanced stability provides a wider time window for the conjugation process and can lead to more consistent and reproducible results, a crucial aspect in the development and manufacturing of therapeutic bioconjugates. Comparative studies on activated esters have shown that polyfluorophenyl esters, which share some stability characteristics with PNB esters, are less susceptible to spontaneous hydrolysis than NHS esters.[5] Furthermore, PNP esters have been demonstrated to be superior synthons in other labeling applications due to their stability.[8]

Quantitative Comparison of TCO Linker Performance

While direct head-to-head quantitative data for this compound against all other TCO linkers is not extensively published in a single study, we can compile and compare key performance parameters based on data from closely related TCO systems.

Linker TypeReactive GroupKey StereochemistrySecond-Order Rate Constant (k₂) with Tetrazine (M⁻¹s⁻¹)Hydrolytic Stability of Reactive GroupKey Advantages
This compound p-Nitrophenyl esterAxial (major) High (inferred from axial stereochemistry)High High reactivity, high stability, efficient conjugation.
TCO-NHS ester (axial)N-hydroxysuccinimide esterAxial~70,000 - 150,000[1]ModerateHigh reactivity.
TCO-NHS ester (equatorial)N-hydroxysuccinimide esterEquatorial~22,400[1]ModerateCommercially available.
TCO-PEG-NHS esterN-hydroxysuccinimide esterMixture/UnspecifiedVariable (PEG can improve solubility but may impact reactivity)[9]ModerateImproved solubility and reduced steric hindrance.[10]

Note: The reaction rate constants are highly dependent on the specific tetrazine partner and reaction conditions. The values presented are for comparative purposes to illustrate the impact of stereochemistry.

Experimental Protocols

General Protocol for Antibody Conjugation with this compound

This protocol outlines a general procedure for the conjugation of this compound to a monoclonal antibody (mAb). Optimization of the molar ratio of linker to antibody and reaction conditions may be necessary for specific applications.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-7.5. Avoid buffers containing primary amines (e.g., Tris).

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Antibody Preparation: Prepare the mAb solution at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Linker Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the mAb solution. A starting point could be a 5 to 20-fold molar excess.

    • Gently mix the reaction solution immediately.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography using an appropriate SEC column equilibrated with the desired storage buffer.

  • Characterization: Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).[11]

Visualizing the Advantage: Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the key chemical reactions and experimental workflows.

TCO_Tetrazine_Reaction cluster_reaction Inverse-Electron-Demand Diels-Alder Reaction TCO This compound (axial isomer) Intermediate Diels-Alder Cycloadduct TCO->Intermediate + Tetrazine Tetrazine-labeled Payload Tetrazine->Intermediate Product Stable Conjugate Intermediate->Product - N₂ N2 N₂ (gas) Intermediate->N2

Caption: The iEDDA reaction between this compound and a tetrazine.

Conjugation_Workflow start Start mAb Prepare Antibody (amine-free buffer) start->mAb linker Prepare (2E)-TCO-PNB ester solution (DMSO) start->linker conjugate Mix and Incubate (Conjugation Reaction) mAb->conjugate linker->conjugate quench Quench Reaction (Optional) conjugate->quench purify Purify Conjugate (Size-Exclusion Chromatography) quench->purify characterize Characterize DAR (HIC/MS) purify->characterize end End characterize->end

Caption: A typical experimental workflow for antibody conjugation.

Stability_Comparison cluster_pnb This compound cluster_nhs TCO-NHS ester pnb_ester PNB Ester pnb_stability High Hydrolytic Stability pnb_ester->pnb_stability leads to nhs_stability Moderate Hydrolytic Stability (susceptible to hydrolysis) nhs_ester NHS Ester nhs_ester->nhs_stability leads to

Caption: Advantage of PNB ester over NHS ester in terms of stability.

References

A Head-to-Head Battle of Bioorthogonal Reactions: (2E)-TCO-PNB Ester in Tetrazine Ligation vs. CuAAC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the expansive landscape of bioconjugation techniques, the choice of a "click chemistry" method is a critical decision that can profoundly impact experimental success. This guide provides an objective comparison between two prominent methods: the copper-free inverse-electron-demand Diels-Alder (iEDDA) reaction involving (2E)-TCO-PNB ester and tetrazines, and the well-established copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

The this compound is an amine-reactive building block that enables the incorporation of a trans-cyclooctene (TCO) moiety onto biomolecules. This TCO group then rapidly and specifically reacts with a tetrazine partner in a catalyst-free ligation. In contrast, CuAAC involves the copper-catalyzed reaction between an azide and a terminal alkyne to form a stable triazole linkage. While both are powerful tools for creating covalent linkages, they differ significantly in their kinetics, biocompatibility, and experimental setup.

Quantitative Performance Metrics

The selection of a click chemistry method often hinges on quantitative parameters such as reaction speed and efficiency. The following table summarizes key performance indicators for the TCO-tetrazine ligation and CuAAC.

FeatureTCO-Tetrazine LigationCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Second-Order Rate Constant (k₂) Up to 10⁷ M⁻¹s⁻¹, typically 800 - 30,000 M⁻¹s⁻¹[1]10 - 10⁴ M⁻¹s⁻¹[1][2]
Biocompatibility Excellent (copper-free)[1]Limited in vivo due to copper cytotoxicity[1][3]
Reaction Conditions Aqueous media, room temperature, catalyst-free[1]Aqueous media, room temperature, requires copper(I) catalyst and a reducing agent[4]
Byproducts Nitrogen gas[5]Minimal, but potential for side reactions related to the catalyst
Functional Group Stability TCO can isomerize to the less reactive cis-cyclooctene (CCO) over timeAzides and alkynes are generally stable

Experimental Considerations and Biocompatibility

A crucial distinction between the two methods lies in the requirement of a metal catalyst. CuAAC relies on a copper(I) catalyst, which, despite efforts to mitigate its harmful effects through the use of chelating ligands, can still exhibit cytotoxicity, limiting its application in living systems.[1][3][6] The copper-free nature of the TCO-tetrazine ligation makes it exceptionally well-suited for in vivo and live-cell applications where maintaining cellular viability is paramount.[1]

The TCO-tetrazine reaction is known for its unparalleled reaction speed, with rate constants that are among the fastest known in bioorthogonal chemistry.[1][7] This rapid kinetics allows for efficient labeling at very low reactant concentrations, which is a significant advantage in biological systems where the target molecules may be present in minute quantities.[1] While CuAAC also boasts impressive kinetics, it is generally slower than the fastest TCO-tetrazine reactions.[2][8]

Experimental Protocols

To provide a practical comparison, the following are generalized protocols for protein labeling using both this compound and CuAAC.

Protocol 1: Protein Labeling with this compound

This protocol involves a two-step process: first, the protein is functionalized with the TCO group using the amine-reactive PNB ester, and second, the TCO-labeled protein is reacted with a tetrazine-functionalized molecule.

Step 1: TCO Functionalization of Protein

  • Protein Preparation: Dissolve the protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0) to a concentration of 1-5 mg/mL. Buffers containing primary amines like Tris should be avoided.[5]

  • Reagent Preparation: Immediately before use, dissolve the this compound in an anhydrous solvent such as DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently vortexing the protein solution, add a 10- to 20-fold molar excess of the dissolved TCO-PNB ester.

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature with continuous stirring.[5]

  • Purification: Remove the excess, unreacted TCO-PNB ester using a desalting column or through dialysis. The TCO-labeled protein is now ready for conjugation.

Step 2: TCO-Tetrazine Ligation

  • Reactant Preparation: Prepare the TCO-labeled protein and the tetrazine-labeled molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Conjugation: Mix the TCO-labeled protein with the tetrazine-labeled molecule. A 1:1 molar ratio or a slight excess of the tetrazine is typically used.

  • Incubation: Allow the reaction to proceed for 60 minutes at room temperature.[4]

  • Purification: If necessary, purify the final conjugate to remove any unreacted starting material using size-exclusion chromatography.

Protocol 2: Protein Labeling via CuAAC

This protocol assumes the protein has been pre-functionalized with an alkyne or azide group.

  • Reactant Preparation: In a microcentrifuge tube, combine the alkyne-functionalized protein and the azide-functionalized molecule in a suitable buffer (e.g., PBS).

  • Catalyst Preparation: In a separate tube, prepare a fresh solution of the copper(I) catalyst. This is typically done by mixing copper(II) sulfate with a reducing agent like sodium ascorbate and a copper-chelating ligand such as TBTA or THPTA.

  • Reaction Initiation: Add the freshly prepared copper(I) catalyst solution to the mixture of the alkyne and azide reactants to initiate the click reaction.

  • Incubation: Protect the reaction from light and allow it to incubate for 30-60 minutes at room temperature.

  • Purification: Purify the resulting conjugate using methods such as ethanol precipitation or size-exclusion chromatography to remove the copper catalyst and unreacted reagents.

Application in Drug Development: Antibody-Drug Conjugate (ADC) Synthesis

A prominent application where both click chemistries are employed is in the development of Antibody-Drug Conjugates (ADCs). The following diagrams illustrate the general workflow for ADC synthesis using either TCO-tetrazine ligation or CuAAC.

ADC_Workflow_TCO_Tetrazine cluster_0 Antibody Functionalization cluster_1 Drug Functionalization cluster_2 ADC Assembly Antibody Antibody TCO_Ab TCO-Antibody Antibody->TCO_Ab Amine Reaction TCO_PNB This compound TCO_PNB->TCO_Ab ADC Antibody-Drug Conjugate TCO_Ab->ADC TCO-Tetrazine Ligation (Copper-Free) Drug Payload (Drug) Tetrazine_Drug Tetrazine-Drug Drug->Tetrazine_Drug Linker Attachment Tetrazine_Linker Tetrazine Linker Tetrazine_Linker->Tetrazine_Drug Tetrazine_Drug->ADC

Caption: Workflow for ADC synthesis using TCO-tetrazine ligation.

ADC_Workflow_CuAAC cluster_0 Antibody Functionalization cluster_1 Drug Functionalization cluster_2 ADC Assembly Antibody Antibody Alkyne_Ab Alkyne-Antibody Antibody->Alkyne_Ab Linker Attachment Alkyne_Linker Alkyne Linker Alkyne_Linker->Alkyne_Ab ADC Antibody-Drug Conjugate Alkyne_Ab->ADC CuAAC Reaction (Copper-Catalyzed) Drug Payload (Drug) Azide_Drug Azide-Drug Drug->Azide_Drug Linker Attachment Azide_Linker Azide Linker Azide_Linker->Azide_Drug Azide_Drug->ADC

Caption: Workflow for ADC synthesis using CuAAC.

Conclusion

Both the TCO-tetrazine ligation utilizing reagents like this compound and the copper-catalyzed azide-alkyne cycloaddition are invaluable tools in the chemical biologist's and drug developer's arsenal. The choice between them is dictated by the specific requirements of the application. For in vivo or live-cell studies where biocompatibility is paramount and rapid kinetics at low concentrations are necessary, the copper-free TCO-tetrazine ligation is the superior choice.[1] For in vitro applications where the potential for copper cytotoxicity is less of a concern and the cost of reagents might be a factor, CuAAC remains a robust and highly effective method.[9] Ultimately, a thorough understanding of the strengths and limitations of each method, as outlined in this guide, will enable researchers to make an informed decision and advance their scientific endeavors.

References

Confirming (2E)-TCO-PNB Ester Conjugation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in bioconjugation, confirming the successful attachment of moieties like (2E)-TCO-PNB ester is a critical step. This guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) and alternative methods for validating this specific conjugation, complete with experimental protocols and performance data to aid in selecting the most appropriate analytical strategy.

Introduction to this compound Conjugation

This compound is an amine-reactive chemical entity that enables the introduction of a trans-cyclooctene (TCO) group onto biomolecules.[1][2][3] This TCO moiety can then participate in a highly efficient and bioorthogonal inverse electron demand Diels-Alder (iEDDA) reaction with a tetrazine-functionalized molecule.[4][5][6] The p-nitrophenyl (PNB) ester group reacts with primary amines, such as the side chain of lysine residues in proteins, to form a stable amide bond.[2][3] Confirmation of this initial conjugation is paramount before proceeding with subsequent ligation steps.

LC-MS Analysis: The Gold Standard for Confirmation

LC-MS is a powerful and widely adopted technique for the characterization of bioconjugates due to its ability to provide precise mass information, thereby confirming the covalent modification of the target molecule.[7][8]

Principle of LC-MS for Conjugation Analysis

The core principle lies in separating the reaction mixture components using liquid chromatography, followed by their ionization and mass analysis. A successful conjugation of this compound to a protein will result in a predictable mass increase in the protein's molecular weight. The molecular weight of this compound is 291.30 g/mol .[1][2] Therefore, the mass of the conjugated protein will increase by 291.30 Da for each attached this compound molecule.

Experimental Protocol: LC-MS Analysis

1. Sample Preparation:

  • Following the conjugation reaction, the sample should be desalted to remove excess unreacted this compound and other small molecules that could interfere with the analysis. This can be achieved using size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • The protein concentration should be adjusted to a range suitable for LC-MS analysis, typically 0.1-1 mg/mL.

2. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase column with a C4 or C8 stationary phase is often suitable for protein analysis.[9]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes is a good starting point.

  • Flow Rate: 0.2-0.5 mL/min.

  • Column Temperature: 40-60 °C to improve peak shape.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray ionization (ESI) is the most common technique for protein analysis.

  • Mode: Positive ion mode.

  • Mass Analyzer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended for accurate mass determination of large biomolecules.

  • Data Analysis: The raw data is deconvoluted to obtain the zero-charge mass spectrum of the protein. The masses of the unconjugated and conjugated protein species are then determined.

The workflow for LC-MS analysis can be visualized as follows:

LC-MS Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis Conjugation_Reaction Conjugation Reaction Mixture Desalting Desalting (SEC or Dialysis) Conjugation_Reaction->Desalting Concentration_Adjustment Concentration Adjustment Desalting->Concentration_Adjustment LC_Separation LC Separation (Reversed-Phase) Concentration_Adjustment->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_Analysis Mass Analysis (High-Resolution MS) ESI->MS_Analysis Deconvolution Deconvolution of Mass Spectrum MS_Analysis->Deconvolution Mass_Determination Mass Determination Deconvolution->Mass_Determination Confirmation Confirmation of Conjugation Mass_Determination->Confirmation

LC-MS analysis workflow for conjugation confirmation.

Alternative Methods for Conjugation Confirmation

While LC-MS provides definitive mass information, other techniques can offer complementary or preliminary evidence of successful conjugation.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used to assess the purity of the conjugate and to estimate the extent of conjugation by observing changes in retention time.[9][10]

  • Hydrophobic Interaction Chromatography (HIC): This technique separates molecules based on their hydrophobicity.[11][12] The addition of the relatively hydrophobic TCO-PNB ester group to a protein will increase its hydrophobicity, leading to a longer retention time on a HIC column. This method is particularly useful for determining the drug-to-antibody ratio (DAR) in antibody-drug conjugates.[12]

  • Reversed-Phase HPLC (RP-HPLC): Similar to HIC, RP-HPLC separates molecules based on hydrophobicity, but under denaturing conditions.[10] A shift to a longer retention time for the conjugated protein compared to the unconjugated protein is indicative of successful modification.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE separates proteins based on their molecular weight.[13] While the mass increase from a single this compound conjugation (291.30 Da) is typically too small to be resolved by standard SDS-PAGE for a large protein, a noticeable band shift may be observed if multiple conjugations occur or if a high-resolution gel is used. It is a simple and rapid method for a qualitative assessment of the reaction.[13]

Performance Comparison

The following table summarizes the key performance characteristics of LC-MS and its alternatives for confirming this compound conjugation.

FeatureLC-MSHPLC (HIC/RP-HPLC)SDS-PAGE
Confirmation Definitive (Mass-based)Indirect (Retention Time Shift)Indirect (Mobility Shift)
Resolution Very HighHighLow to Moderate
Sensitivity HighModerate to HighLow
Quantitative? Yes (Relative Abundance)Yes (Peak Area)Semi-quantitative (Band Intensity)
Throughput ModerateHighHigh
Expertise HighModerateLow
Cost HighModerateLow

Logical Comparison of Methods

The choice of analytical method depends on the specific requirements of the experiment, such as the need for definitive confirmation, quantitative data, or high-throughput screening.

Method Comparison cluster_primary Primary Confirmation cluster_secondary Complementary/Screening Methods Goal Confirm this compound Conjugation LC_MS LC-MS Goal->LC_MS HPLC HPLC (HIC/RP-HPLC) Goal->HPLC SDS_PAGE SDS-PAGE Goal->SDS_PAGE LC_MS_Adv Definitive mass confirmation High resolution and sensitivity Quantitative LC_MS->LC_MS_Adv HPLC_Adv Quantitative estimation High throughput HPLC->HPLC_Adv SDS_PAGE_Adv Rapid qualitative assessment Simple and low cost SDS_PAGE->SDS_PAGE_Adv

Decision guide for selecting an analytical method.

Conclusion

For unambiguous confirmation of this compound conjugation, LC-MS is the method of choice, providing direct evidence through accurate mass measurement. HPLC offers a quantitative and higher-throughput alternative for assessing the extent of conjugation, while SDS-PAGE serves as a rapid, qualitative screening tool. The selection of the most suitable technique will depend on the specific experimental goals, available resources, and the level of analytical detail required. For comprehensive characterization, a combination of these methods is often employed.

References

A Comparative Guide to the Characterization of (2E)-TCO-PNB Ester Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of labeled antibodies is paramount for the development of robust and effective diagnostics and therapeutics. This guide provides a comprehensive comparison of antibodies labeled with (2E)-TCO-PNB ester, a bioorthogonal handle, against traditional labeling methods. We present a detailed analysis of its performance, supported by experimental data and protocols, to aid in the selection of the most appropriate conjugation strategy.

Performance Comparison of Antibody Labeling Chemistries

The choice of labeling chemistry significantly impacts the characteristics of the final antibody conjugate. Here, we compare the this compound, which targets primary amines on lysine residues, with two commonly used alternatives: N-hydroxysuccinimide (NHS) esters, also targeting lysines, and maleimides, which target free sulfhydryl groups on cysteines.

FeatureThis compoundNHS EstersMaleimides
Target Residue Primary amines (Lysine)Primary amines (Lysine)Free sulfhydryls (Cysteine)
Reaction pH ~7.2 - 8.5~7.2 - 8.5[1]6.5 - 7.5[2][3]
Specificity Random, targets multiple accessible lysinesRandom, targets multiple accessible lysinesSite-specific (if cysteines are engineered) or semi-random (if native disulfides are reduced)[2]
Reaction Speed Typically 1-2 hoursTypically 1-2 hours[4][5]1-4 hours[2]
Stability of Linkage Stable amide bondStable amide bondStable thioether bond, though maleimide linkages can undergo hydrolysis or exchange[2]
Bioorthogonality Yes, the TCO group allows for a highly specific secondary reaction with tetrazine.NoNo
Key Advantage Enables two-step labeling strategies with high specificity in the second step.Well-established, simple one-step labeling.Allows for more controlled, site-specific conjugation.
Key Disadvantage PNB ester is not ideal for aqueous labeling; PEGylated versions are recommended. The TCO group has a limited shelf life.[6]Can lead to heterogeneous products and potential loss of antibody function if lysines in the binding site are modified.[7]Requires accessible cysteine residues, which may necessitate antibody engineering or reduction of disulfide bonds.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable antibody characterization. Below are protocols for key experiments.

Protocol 1: Antibody Labeling with this compound (Conceptual)

Note: Direct labeling with TCO-PNB ester in aqueous buffers can be inefficient. This protocol is a general guideline and the use of a more water-soluble, PEGylated TCO-NHS ester is recommended for higher efficiency.

  • Antibody Preparation:

    • Start with a purified antibody solution (1-5 mg/mL) in an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-8.5. Buffers containing primary amines like Tris will compete with the labeling reaction.

  • Reagent Preparation:

    • Dissolve the this compound in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM immediately before use.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the TCO-PNB ester stock solution to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove excess, unreacted TCO-PNB ester using a desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis against PBS.

Protocol 2: Determination of Degree of Labeling (DOL) by UV-Vis Spectroscopy

The Degree of Labeling (DOL), or Drug-to-Antibody Ratio (DAR) in the context of ADCs, is a critical quality attribute that can be estimated using UV-Vis spectrophotometry.[][9][10]

  • Principle: This method relies on the Beer-Lambert law and requires that the label (or drug) has a distinct absorbance maximum that does not overlap significantly with the antibody's absorbance at 280 nm.[]

  • Procedure:

    • Measure the absorbance of the purified labeled antibody solution at 280 nm (A280) and at the absorbance maximum of the label (A_max_label).

    • Calculate the concentration of the antibody and the label using the following equations:

      • Corrected A280 = A280 - (A_max_label * Correction Factor)

        • The correction factor accounts for the absorbance of the label at 280 nm.

      • Molar concentration of antibody = Corrected A280 / (Molar extinction coefficient of antibody at 280 nm * Path length)

      • Molar concentration of label = A_max_label / (Molar extinction coefficient of label at A_max_label * Path length)

    • Calculate the DOL:

      • DOL = Molar concentration of label / Molar concentration of antibody

Protocol 3: Characterization by Mass Spectrometry

Mass spectrometry (MS) is a powerful technique for the detailed characterization of labeled antibodies, providing information on the intact mass, mass distribution, and location of the label.[11][12][13]

  • Intact Mass Analysis (Top-down approach):

    • Sample Preparation: Desalt the labeled antibody sample using a suitable method to remove non-volatile salts.

    • LC-MS Analysis: Inject the sample onto a liquid chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Use a reversed-phase column with a gradient of increasing organic solvent to elute the antibody.

    • Data Analysis: Deconvolute the resulting mass spectrum to obtain the mass of the intact labeled antibody. The mass increase compared to the unlabeled antibody can be used to determine the number of attached labels.

  • Peptide Mapping (Bottom-up approach):

    • Sample Preparation:

      • Denature the labeled antibody.

      • Reduce the disulfide bonds using a reducing agent like dithiothreitol (DTT).

      • Alkylate the free cysteines to prevent disulfide bond reformation.

      • Digest the antibody into smaller peptides using a protease such as trypsin.

    • LC-MS/MS Analysis: Separate the resulting peptides using reversed-phase LC and analyze them by tandem mass spectrometry (MS/MS).

    • Data Analysis: Identify the peptides and the modified residues by searching the MS/MS data against the antibody sequence. This allows for the precise localization of the labels.

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key concepts.

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification cluster_characterization Characterization Antibody Purified Antibody Mix Mix & Incubate Antibody->Mix Reagent Labeling Reagent (this compound) Reagent->Mix Purify Remove Excess Reagent (e.g., Desalting Column) Mix->Purify Labeled_Antibody Labeled Antibody Purify->Labeled_Antibody UV_Vis UV-Vis Spectroscopy (DOL/DAR Determination) MS Mass Spectrometry (Intact Mass & Peptide Mapping) Immunoassay Immunoassay (Functional Activity) Labeled_Antibody->UV_Vis Labeled_Antibody->MS Labeled_Antibody->Immunoassay

Caption: Experimental workflow for antibody labeling and characterization.

Labeling_Comparison cluster_random Random Labeling cluster_sitespecific Site-Specific Labeling Lysine Lysine Targeting (TCO-PNB Ester, NHS Esters) Lysine_Result Heterogeneous Product (Variable DOL & Label Location) Lysine->Lysine_Result Cysteine Cysteine Targeting (Maleimides) Cysteine_Result Homogeneous Product (Defined DOL & Label Location) Cysteine->Cysteine_Result Antibody Antibody Antibody->Lysine Multiple accessible sites Antibody->Cysteine Specific, engineered sites

Caption: Comparison of random vs. site-specific antibody labeling strategies.

References

A Researcher's Guide to Monitoring TCO-Tetrazine Ligation: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

The inverse electron demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast kinetics and high specificity.[1][2] For researchers in drug development and related scientific fields, accurately monitoring the completion of this ligation is critical for ensuring the efficacy and reliability of their bioconjugation strategies. This guide provides a comparative analysis of common spectroscopic methods used to track the TCO-tetrazine reaction, supported by experimental data and detailed protocols.

Spectroscopic Methods for Reaction Monitoring: A Comparison

The primary methods for real-time or endpoint analysis of the TCO-tetrazine reaction include UV-Vis spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). Each technique offers distinct advantages and is suited to different experimental needs.

Analytical Method Principle Advantages Disadvantages Typical Application
UV-Vis Spectroscopy Monitors the decrease in absorbance of the tetrazine's characteristic chromophore (typically 510-550 nm) as it is consumed in the reaction.[1][3][4]- Real-time monitoring- Simple and widely accessible- High sensitivity for colored tetrazines- Can be used for kinetic studies[5]- Requires a chromophoric tetrazine- Potential for interference from other absorbing species in the sample- Indirectly measures product formationRapid screening of reaction conditions, kinetic analysis, and routine monitoring of reaction progress.
NMR Spectroscopy Tracks the disappearance of reactant signals and the appearance of product signals in the NMR spectrum.[5][6]- Provides detailed structural information about reactants and products- Can be used for absolute quantification- Does not require a chromophore- Lower sensitivity compared to UV-Vis- Requires higher concentrations of reactants- Longer acquisition times, less suitable for very fast reactionsStructural confirmation of reaction products, mechanistic studies, and analysis of reactions with non-chromophoric reactants.
LC-MS Separates the reaction mixture components by liquid chromatography and detects them by mass spectrometry.[3]- High sensitivity and specificity- Can identify and quantify reactants, products, and byproducts- Applicable to complex mixtures- Typically an endpoint analysis (requires quenching the reaction at time points)- More complex instrumentation and workflow- Can be destructive to the sampleQuantitative analysis of reaction completion, impurity profiling, and analysis of complex biological samples.
Quantitative Data: Reaction Kinetics

The rate of the TCO-tetrazine ligation is highly dependent on the specific structures of the reactants. The electronic properties of the substituents on both the tetrazine and the TCO play a crucial role, with electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO generally accelerating the reaction.[3]

Tetrazine Derivative TCO Derivative Second-Order Rate Constant (k) Conditions
Hydrogen-substituted tetrazinesTCOup to 30,000 M⁻¹s⁻¹[4]
Methyl-substituted tetrazinesTCOup to 1000 M⁻¹s⁻¹[4]
Dipyridal tetrazineTCO2000 (±400) M⁻¹s⁻¹[4]
ATTO-tetrazinesTCO> 800 M⁻¹s⁻¹[4]
General RangeTCO1 - 1 x 10^6 M⁻¹s⁻¹[1][4]

Note: The actual rates will depend on specific experimental conditions such as solvent, temperature, and pH.[3]

Experimental Protocols

Protocol 1: Monitoring TCO-Tetrazine Ligation by UV-Vis Spectroscopy

This protocol outlines the general procedure for tracking the reaction by observing the disappearance of the tetrazine's visible absorbance.

1. Preparation of Stock Solutions:

  • Dissolve the tetrazine and TCO derivatives in a suitable organic solvent such as DMSO or DMF to create concentrated stock solutions.[3]

2. Determination of Molar Extinction Coefficient:

  • Accurately determine the molar extinction coefficient of the tetrazine at its maximum absorbance wavelength (λmax), typically between 510-550 nm, in the desired reaction buffer.[3]

3. Reaction Initiation:

  • In a quartz cuvette, add the reaction buffer and the TCO solution.

  • Place the cuvette in a UV-Vis spectrophotometer and begin recording data.

  • To initiate the reaction, add the tetrazine stock solution to the cuvette and mix rapidly and thoroughly.[3]

4. Data Acquisition:

  • Record the decrease in absorbance at the tetrazine's λmax over time until the absorbance stabilizes, indicating reaction completion.[3]

5. Data Analysis:

  • The reaction progress can be monitored by plotting absorbance versus time.

  • For kinetic analysis, the observed rate constant (k_obs) can be determined by fitting the absorbance decay data to a suitable rate equation (e.g., pseudo-first-order if one reactant is in significant excess).[3]

Protocol 2: Analysis of TCO-Tetrazine Ligation by ¹H NMR Spectroscopy

This protocol is suitable for confirming product formation and can be used for kinetic analysis of slower reactions.

1. Sample Preparation:

  • Dissolve the TCO derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN, or D₂O with a co-solvent) in an NMR tube.

2. Acquisition of Initial Spectrum:

  • Acquire a ¹H NMR spectrum of the TCO solution to serve as a baseline.

3. Reaction Initiation:

  • Add a stoichiometric amount or a slight excess of the tetrazine derivative to the NMR tube. Mix the contents thoroughly.

4. Time-Course Monitoring:

  • Acquire ¹H NMR spectra at regular time intervals. Key spectral changes to monitor include the disappearance of the characteristic alkene proton signals of the TCO (typically in the range of 5.3-5.7 ppm) and the appearance of new signals corresponding to the dihydropyridazine product.[7]

5. Data Analysis:

  • Integrate the signals of a characteristic proton on the reactant and a characteristic proton on the product at each time point to determine the relative concentrations and calculate the extent of the reaction.

Visualizations

IEDDA_Reaction_Mechanism cluster_reactants Reactants cluster_cycloaddition [4+2] Cycloaddition cluster_products Products Tetrazine Tetrazine (Diene) Intermediate Unstable Intermediate Tetrazine->Intermediate IEDDA TCO trans-Cyclooctene (Dienophile) TCO->Intermediate Dihydropyridazine Dihydropyridazine (Stable Conjugate) Intermediate->Dihydropyridazine Retro-Diels-Alder N2 Nitrogen Gas (N₂) Intermediate->N2 Elimination

Caption: Inverse Electron Demand Diels-Alder (IEDDA) reaction mechanism.

Spectroscopic_Analysis_Workflow Start Start: Prepare Reactant Stock Solutions Initiate_Reaction Initiate Reaction Start->Initiate_Reaction UV_Vis UV-Vis Spectroscopy Monitor_UV_Vis Monitor Absorbance Decrease Over Time UV_Vis->Monitor_UV_Vis NMR NMR Spectroscopy Acquire_NMR Acquire Spectra at Time Intervals NMR->Acquire_NMR LC_MS LC-MS Analysis Quench_Reaction Quench Reaction at Time Points LC_MS->Quench_Reaction Initiate_Reaction->UV_Vis Initiate_Reaction->NMR Initiate_Reaction->LC_MS Analyze_Data Analyze Data: Kinetics & Completion Monitor_UV_Vis->Analyze_Data Acquire_NMR->Analyze_Data Quench_Reaction->Analyze_Data End End: Reaction Analysis Complete Analyze_Data->End

Caption: Experimental workflow for spectroscopic analysis.

References

Benchmarking the Reaction Kinetics of T-Cyclooctene (TCO) Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctenes (TCOs) and tetrazines has become a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast reaction rates.[1] This guide provides a comparative analysis of the reaction kinetics of different TCO isomers, offering researchers, scientists, and drug development professionals the data and methodologies necessary to select the optimal TCO for their specific applications, from cellular imaging to in vivo drug delivery.[1]

Quantitative Comparison of Reaction Kinetics

The reactivity of TCO isomers is significantly influenced by factors such as ring strain, stereochemistry, and the presence of heteroatoms.[2][3] Conformationally strained TCOs, often featuring cis-ring fusions, exhibit markedly enhanced reaction rates.[3] The data presented below summarizes the second-order rate constants for various TCO isomers with commonly used tetrazine derivatives, providing a clear basis for comparison.

TCO IsomerTetrazine DerivativeSolvent/ConditionsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
trans-cyclooctene3,6-di-(2-pyridyl)-s-tetrazineMethanol/Water (9:1), 25°C~2000[4][5]
s-TCO3,6-diphenyl-s-tetrazineMeOH, 25°C3100[6]
s-TCO (water-soluble)3,6-dipyridyl-s-tetrazine derivativeH₂O, 25°C3,300,000 ± 40,000[3][6]
d-TCO3,6-diphenyl-s-tetrazineMeOH, 25°C520 ± 3[6]
d-TCOWater-soluble 3,6-dipyridyl-s-tetrazineH₂O, 25°C366,000 ± 15,000[6]
5-hydroxy-trans-cyclooctene (equatorial)Tetrazine 10H₂O:MeOH (45:55), 25°C5235 ± 258[6]
TCO-PEG₄Me4Pyr-TzDPBS69,400[7]
sTCOphenyl-tetrazineACN/PBS420 ± 49[7]

Experimental Protocols for Kinetic Analysis

Accurate determination of reaction kinetics is crucial for comparing the performance of different TCO isomers. The following are standard protocols for monitoring the TCO-tetrazine ligation reaction.

Protocol 1: UV-Vis Spectroscopy

This method is ideal for real-time monitoring of the reaction by observing the disappearance of the characteristic absorbance of the tetrazine.[1]

  • Preparation of Stock Solutions : Dissolve the TCO isomer and the tetrazine derivative in a suitable solvent (e.g., DMSO, DMF) to create concentrated stock solutions.[7]

  • Determination of Molar Extinction Coefficient : Accurately measure the molar extinction coefficient of the tetrazine at its maximum absorbance wavelength (λmax), typically between 510-550 nm, in the chosen reaction buffer.[7]

  • Reaction Initiation : In a cuvette, mix the reaction buffer and the TCO solution. Initiate the reaction by adding the tetrazine solution and ensure rapid mixing.[7]

  • Data Acquisition : Record the decrease in absorbance at the tetrazine's λmax over time.[7]

  • Rate Constant Calculation : The observed rate constant (k_obs) can be determined by fitting the absorbance decay curve to a pseudo-first-order or second-order rate equation, depending on the experimental conditions.[7]

Protocol 2: LC-MS Analysis

This method is useful for reactions that are difficult to monitor by UV-Vis spectroscopy or for complex reaction mixtures.

  • Reaction Setup : Combine the TCO isomer and tetrazine derivative at known concentrations in a vial at a constant temperature.[7]

  • Time-Point Sampling : At specific time intervals, withdraw an aliquot of the reaction mixture.[7]

  • Quenching : Immediately stop the reaction in the aliquot by rapid dilution with a suitable solvent or by adding a scavenger for one of the reactants.[7]

  • Analysis : Analyze the quenched samples by LC-MS to determine the concentrations of the remaining reactants and the product formed.[7]

Visualizing the Reaction and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the bioorthogonal reaction and a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis stock_tco Prepare TCO Stock mix Mix Reactants in Buffer stock_tco->mix stock_tz Prepare Tetrazine Stock stock_tz->mix monitor Monitor Reaction (UV-Vis or LC-MS) mix->monitor fit_data Fit Kinetic Data monitor->fit_data calc_rate Calculate Rate Constant (k) fit_data->calc_rate

Experimental workflow for kinetic analysis.

IEDDA_reaction TCO TCO Isomer TransitionState [4+2] Cycloaddition (Rate-Determining) TCO->TransitionState Tetrazine Tetrazine Tetrazine->TransitionState Intermediate Unstable Intermediate TransitionState->Intermediate Dihydropyridazine Stable Dihydropyridazine Product Intermediate->Dihydropyridazine N2 N₂ Gas Intermediate->N2

References

A Comparative Guide to Validating PROTAC Activity: Spotlight on (2E)-TCO-PNB Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the activity of Proteolysis-Targeting Chimeras (PROTACs), with a special focus on those synthesized using the (2E)-TCO-PNB ester for bioorthogonal "click chemistry" applications. We present a comparative analysis of linker technologies, detailed experimental protocols for key validation assays, and illustrative diagrams to clarify complex signaling pathways and workflows.

The Role of the Linker in PROTAC Efficacy: A Comparative Overview

The linker is a critical component of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.[1] The choice of linker can significantly impact the potency and efficacy of the PROTAC, as measured by its half-maximal degradation concentration (DC50) and maximum degradation level (Dmax).[2]

While traditional PROTAC synthesis often relies on forming stable amide bonds, the use of "click chemistry" linkers, such as those derived from this compound, offers a modular and efficient alternative.[] This approach allows for the rapid generation of PROTAC libraries with diverse linkers to optimize degradation activity.[]

Table 1: Comparative Performance of PROTACs with Different Linker Types

Linker ClassRepresentative LinkerTarget ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)
PEG Linker PEG4BRD4CRBN293T~10>90
Alkyl Chain 8-carbon alkylBRD4VHLHeLa~50>95
Rigid Linker Piperazine-basedBRD4CRBNMV4-11<1~98
Click Chemistry (Triazole) Triazole-containingBRD4VHLH661<500>80

Note: Data is compiled from multiple sources and should be considered illustrative. Direct comparison is challenging due to variations in experimental conditions.

Key Experiments for Validating PROTAC Activity

A thorough validation of a novel PROTAC involves a series of experiments to confirm its mechanism of action and quantify its efficacy. Here, we provide detailed protocols for three essential assays.

Western Blot Analysis for Protein Degradation

This is the most direct method to visualize and quantify the degradation of the target protein.

Experimental Protocol:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A primary antibody for a housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.

Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

Experimental Protocol:

  • Cell Treatment and Lysis: Treat cells with the PROTAC, a vehicle control, and a proteasome inhibitor (e.g., MG132) as a control. Lyse the cells under denaturing conditions to preserve ubiquitination.

  • Immunoprecipitation: Incubate the cell lysates with an antibody specific to the target protein to immunoprecipitate the protein of interest.

  • Western Blotting: Elute the immunoprecipitated proteins and separate them by SDS-PAGE.

  • Detection: Perform a Western blot using an antibody that recognizes ubiquitin or polyubiquitin chains. The appearance of a high-molecular-weight smear indicates ubiquitination of the target protein.

Cell Viability Assay

This assay assesses the functional consequence of target protein degradation, such as the inhibition of cancer cell proliferation.

Experimental Protocol (using CellTiter-Glo®):

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature.

    • Add an equal volume of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.[2][4]

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex processes involved in PROTAC validation.

PROTAC_Mechanism cluster_PROTAC PROTAC Molecule cluster_Target Target Protein cluster_E3 E3 Ligase Complex cluster_System Cellular Machinery PROTAC PROTAC Target Protein of Interest (POI) PROTAC->Target Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Proteasome 26S Proteasome Target->Proteasome Degradation E3->Target Forms Ternary Complex E3->Target Ubiquitination Ub Ubiquitin Ub->E3 Activated Western_Blot_Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting (Antibodies) E->F G Detection & Quantification F->G H Data Analysis (DC50, Dmax) G->H Synthesis_Comparison cluster_Traditional Traditional Synthesis cluster_Click This compound (Click Chemistry) Amide Amide Bond Formation MultiStep Multi-step, Linear Synthesis Amide->MultiStep Purification Often Requires Extensive Purification MultiStep->Purification TCO Bioorthogonal Reaction (e.g., TCO-tetrazine ligation) Modular Modular and Convergent TCO->Modular HighYield High Yield, Mild Conditions Modular->HighYield PROTAC_Synthesis PROTAC Synthesis PROTAC_Synthesis->Amide PROTAC_Synthesis->TCO

References

Safety Operating Guide

Proper Disposal of (2E)-TCO-PNB Ester: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory reagents is paramount for personnel safety and environmental protection. This guide provides detailed procedures for the proper disposal of (2E)-TCO-PNB ester, a bifunctional linker molecule commonly used in bioconjugation and proteomics research. The protocols outlined below are based on the chemical properties of the trans-cyclooctene (TCO) and para-nitrophenyl (PNB) ester functional groups and general principles of laboratory chemical waste management.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The compound is typically a powder or solid and should be handled in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1]

Required Personal Protective Equipment (PPE):

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

II. Step-by-Step Disposal Protocol

The disposal strategy for this compound involves a two-step process: deactivation (quenching) of the reactive functional groups followed by disposal as hazardous chemical waste. This approach neutralizes the reactivity of the compound, rendering it safer for collection and final disposal.

Step 1: Deactivation of Unused this compound

The PNB ester group is reactive towards amines.[2] A common laboratory practice for quenching such reactive esters is the use of a Tris buffer solution.[3]

  • Prepare a Quenching Solution: Prepare a 1 M solution of Tris-HCl, pH 8.0.

  • Dissolve the Reagent: If the this compound is in a solid form, dissolve it in a minimal amount of a water-miscible organic solvent such as DMSO or DMF.[3]

  • Quenching Procedure: In a designated chemical waste container, slowly add the dissolved this compound solution to the 1 M Tris-HCl quenching solution. A typical ratio is to add the reagent to the quenching buffer to a final concentration of 50-100 mM of the Tris buffer.[3]

  • Incubation: Allow the mixture to stand for at least one hour at room temperature to ensure complete hydrolysis of the PNB ester.

Step 2: Collection and Labeling of Chemical Waste

  • Waste Container: The deactivated this compound solution should be collected in a designated, properly sealed, and chemically compatible hazardous waste container.[4]

  • Labeling: Label the waste container clearly with the words "Hazardous Waste," the full chemical name "this compound, deactivated solution," and the primary hazards (e.g., "Combustible Solid," "Irritant").[4][5]

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[6][7]

Disposal of Contaminated Materials

Any materials that have come into contact with this compound, such as gloves, weigh boats, and pipette tips, must be disposed of as hazardous waste.[8] These items should be collected in a separate, clearly labeled solid hazardous waste container.[8]

III. Quantitative Data for Disposal

ParameterValue/RecommendationSource
Storage Temperature -20°C[2][9][10]
Quenching Buffer 1 M Tris-HCl, pH 8.0[3]
Final Quenching Concentration 50-100 mM Tris-HCl[3]
Waste Container Type Chemically resistant, sealable[4]

IV. Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: this compound for Disposal ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe is_solution Is the ester in a solvent (e.g., DMSO)? ppe->is_solution dissolve Dissolve in minimal water-miscible solvent (e.g., DMSO, DMF) is_solution->dissolve No prepare_quench Prepare 1M Tris-HCl, pH 8.0 Quenching Solution is_solution->prepare_quench Yes dissolve->prepare_quench quench Slowly add ester solution to quenching buffer in waste container prepare_quench->quench incubate Incubate for at least 1 hour at room temperature quench->incubate label_waste Label container as 'Hazardous Waste' with full chemical name incubate->label_waste store_waste Store in designated satellite accumulation area label_waste->store_waste dispose_solids Collect contaminated solids (gloves, etc.) in a separate, labeled hazardous waste bag store_waste->dispose_solids contact_ehs Contact Environmental Health & Safety for waste pickup dispose_solids->contact_ehs

Caption: Logical workflow for the safe disposal of this compound.

It is imperative to consult your institution's specific safety protocols and your local and national hazardous waste regulations to ensure full compliance.[1][11][12] Always contact your institution's Environmental Health and Safety (EHS) department for guidance on waste disposal procedures.[4]

References

Essential Safety and Operational Guide for Handling (2E)-TCO-PNB Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for (2E)-TCO-PNB ester (CAS No: 1580501-97-8), a reactive linker molecule commonly used in bioconjugation and PROTAC synthesis.[1][2] Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses or chemical splash goggles. A full face shield is required when handling large quantities or if there is a significant splash risk.[4][5][6]Protects against splashes of the compound or solvents, which can cause serious eye irritation.[3]
Skin Protection Chemical-resistant nitrile or neoprene gloves. A flame-resistant lab coat, fully buttoned with elasticated cuffs, is required.[4][5]Prevents skin irritation and absorption.[3] Nitrile gloves offer broad protection against many chemicals used as solvents for this ester.[5][6][7]
Respiratory Protection Work in a certified chemical fume hood. If weighing or handling the powder outside of a fume hood, a dust mask (e.g., N95) is recommended.[8][9]Minimizes inhalation of the powder or aerosols, which may cause respiratory irritation.[3]
Footwear Closed-toe, closed-heel shoes that cover the entire foot.Protects feet from spills and dropped labware.[5]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedure for safely handling this compound from storage to experimental use. The compound is typically a powder stored at low temperatures and is sensitive to light.[1][10][11]

Experimental Workflow:

  • Preparation: Before retrieving the compound, ensure the chemical fume hood is operational and all necessary PPE is donned correctly. Prepare all required equipment (spatulas, weigh boats, solvents, reaction vessels) and place them inside the fume hood.

  • Equilibration: Allow the container of this compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture, which can degrade the reactive ester.

  • Weighing and Dispensing: Conduct all weighing and dispensing of the solid compound inside the chemical fume hood to prevent inhalation of fine particles.

  • Dissolution: Dissolve the ester in an appropriate anhydrous solvent (e.g., DMSO, DMF) as specified by your experimental protocol.[10] Add the solvent slowly to the solid to avoid splashing.

  • Reaction Setup: Perform the reaction in a closed system if possible. If heating is required, use a controlled heating mantle and a reflux condenser to prevent the escape of volatile and potentially hazardous substances.[12][13]

  • Post-Reaction: After the reaction is complete, proceed immediately to the quenching and workup phase as dictated by your protocol. Do not leave reactive mixtures unattended.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Management A Don PPE B Prepare Fume Hood A->B C Equilibrate Reagent B->C Start Handling D Weigh & Dispense C->D E Dissolve in Solvent D->E F Perform Reaction E->F G Quench Reaction F->G Reaction Complete H Segregate Waste G->H I Dispose via EHS H->I

Caption: Workflow for handling this compound.

Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure laboratory safety. All materials contaminated with this compound must be treated as hazardous chemical waste.

  • Waste Segregation:

    • Solid Waste: Collect all contaminated solid materials, including gloves, pipette tips, and weigh boats, in a designated, sealed, and clearly labeled solid hazardous waste container.[9]

    • Liquid Waste: Collect all solutions containing the ester and any reaction byproducts in a labeled hazardous liquid waste container. Do not pour any solutions down the drain.[9][14] The container should be compatible with the organic solvents used.

  • Decontamination:

    • If practical for your experiment, quenching the reactive NHS ester before disposal can reduce its reactivity. This can often be achieved by allowing the aqueous solution to stand at a neutral or slightly basic pH for several hours to ensure complete hydrolysis.[9]

  • Final Disposal:

    • Store sealed waste containers in a designated satellite accumulation area.

    • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department. Follow all institutional protocols for waste management.[9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.